Technical Documentation Center

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
  • CAS: 1455778-70-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Molecular Weight and Exact Mass of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of two fundamental chemical properties of the molecule [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: its mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two fundamental chemical properties of the molecule [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies for their determination is critical for compound characterization, quality control, and regulatory submissions in drug development.

Introduction

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, with the chemical formula C14H19NO2, is a molecule of interest in medicinal chemistry and drug discovery.[1] Accurate determination of its mass is a foundational step in its synthesis and characterization, ensuring the identity and purity of the compound. This guide will delve into the theoretical calculation and experimental determination of its molecular weight and exact mass, highlighting the significance of high-resolution mass spectrometry (HRMS) in modern analytical workflows.

Theoretical Determination of Molecular Properties

A clear distinction must be made between molecular weight and exact mass, as these terms are often used interchangeably but represent different concepts.[2][3]

Molecular Weight (Average Molecular Mass)

The molecular weight of a molecule is calculated by summing the average atomic masses of its constituent atoms.[2] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[4] This value is what is typically found on a periodic table.

For [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (C14H19NO2):

  • Carbon (C): 14 atoms × 12.011 amu/atom = 168.154 amu

  • Hydrogen (H): 19 atoms × 1.008 amu/atom = 19.152 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Molecular Weight = 168.154 + 19.152 + 14.007 + 31.998 = 233.311 amu

This calculated molecular weight is often expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis.[4]

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the masses of the most abundant isotopes of each element.[4][5] This value is of paramount importance in mass spectrometry, where individual ions are detected based on their mass-to-charge ratio (m/z).[6]

For [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (C14H19NO2), we use the masses of the most abundant isotopes:

  • ¹²C: 14 atoms × 12.000000 amu/atom = 168.000000 amu

  • ¹H: 19 atoms × 1.007825 amu/atom = 19.148675 amu

  • ¹⁴N: 1 atom × 14.003074 amu/atom = 14.003074 amu

  • ¹⁶O: 2 atoms × 15.994915 amu/atom = 31.989830 amu

Exact Mass = 168.000000 + 19.148675 + 14.003074 + 31.989830 = 233.141579 amu

The difference between the molecular weight and the exact mass, while small for this molecule, becomes more significant with increasing molecular size and the presence of elements with multiple abundant isotopes.[5]

Quantitative Data Summary
PropertyCalculated ValueBasis of CalculationPrimary Application
Molecular Formula C14H19NO2-Compound Identification
Molecular Weight 233.31 g/mol [1]Sum of average atomic masses of constituent elements.Stoichiometry, gravimetric analysis.
Exact Mass 233.1416 DaSum of the masses of the most abundant isotopes.High-Resolution Mass Spectrometry (HRMS).
Experimental Determination by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a molecule.[7] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide the necessary mass accuracy and resolution to distinguish between ions with very similar masses.[8][9]

The following protocol outlines a standard procedure for the analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol using HRMS.

Figure 1: A generalized workflow for the determination of the exact mass of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol using LC-HRMS.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.

    • Perform serial dilutions to achieve a final concentration appropriate for HRMS analysis, typically in the range of 1-10 µg/mL.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a known reference standard.[10] This is a critical step to ensure high mass accuracy.[10] The calibration should bracket the expected m/z of the analyte.

  • Chromatographic Separation (LC-HRMS):

    • While direct infusion is possible, coupling the mass spectrometer to a liquid chromatography (LC) system is highly recommended. This separates the analyte from potential impurities, reducing ion suppression and improving data quality.[9]

    • Inject the prepared sample into the LC system. A typical setup would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.

  • Mass Spectrometric Analysis:

    • The eluent from the LC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the nitrogen atom is readily protonated.

    • The instrument will be set to acquire data in full scan mode over a relevant m/z range. For [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, the expected protonated molecule ([M+H]⁺) would have an m/z of approximately 234.1489.

    • The high resolving power of the instrument allows for the separation of the monoisotopic peak from its isotopic peaks.[8]

  • Data Analysis:

    • The acquired data is processed using the instrument's software.

    • The mass spectrum will show a peak corresponding to the [M+H]⁺ ion.

    • The measured m/z of this peak is compared to the theoretical exact mass of the protonated molecule. A mass accuracy of less than 5 ppm is typically expected for confident identification.

    • The isotopic pattern of the molecular ion can also be compared to the theoretical pattern to further confirm the elemental composition.

Conclusion

The precise determination of molecular weight and exact mass is fundamental to the characterization of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. While molecular weight is a calculated average value useful for bulk properties, the exact mass is a precisely measured value that confirms the elemental composition and identity of the molecule at an isotopic level. High-resolution mass spectrometry stands as the gold standard for this determination, providing the accuracy and confidence required in research and drug development.

References

  • Appchem. [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol. Available from: [Link]

  • Pediaa. What is the Difference Between Exact Mass and Molecular Weight. Available from: [Link]

  • University of Missouri. Calculating Exact Masses. Available from: [Link]

  • Reddit. Exact mass vs molecular weight. Available from: [Link]

  • University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. Available from: [Link]

  • Quora. What is the difference between exact mass and molecular weight?. Available from: [Link]

  • MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Available from: [Link]

  • Skyline. Skyline High Resolution Metabolomics. Available from: [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

Sources

Exploratory

safety data sheet SDS for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

An in-depth technical guide on the safety and handling of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, tailored for researchers, scientists, and drug development professionals. Foreword: A Proactive Approach to Chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the safety and handling of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, tailored for researchers, scientists, and drug development professionals.

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel molecules are the currency of innovation. However, with novelty comes the responsibility of rigorous safety assessment. The compound [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, identified by CAS Number 1020252-67-5, is often utilized as a key intermediate in the synthesis of more complex molecules, such as GPR119 receptor agonists. While it may not be the final active pharmaceutical ingredient, its handling and use in the laboratory demand a comprehensive understanding of its potential hazards.

This guide is crafted to provide a deep dive into the safety profile of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. In the absence of a universally standardized Safety Data Sheet (SDS), this document serves as a foundational resource for creating a robust risk assessment. It is built upon the principles of chemical structure-activity relationships, analysis of constituent functional groups, and established best practices in laboratory safety. Our objective is to empower the researcher with the knowledge to not only handle this compound safely but to also cultivate a proactive safety culture within their laboratory.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical properties is the first step in a comprehensive safety assessment.

Identifier Value Source
Chemical Name [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolInternal Database
Synonyms (1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl)methanol
CAS Number 1020252-67-5
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Predicted Boiling Point ~406.5 °C at 760 mmHgInferred
Predicted Flash Point ~200 °CInferred
Predicted Solubility Soluble in DMSO, MethanolInferred
Physical Form Likely a solid at room temperatureInferred

Note: Predicted values are based on computational models and the properties of structurally similar compounds. These should be confirmed with supplier-specific information whenever available.

Section 2: Hazard Identification and Toxicological Profile

A definitive toxicological profile for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is not extensively documented in public literature. Therefore, a precautionary approach based on its chemical structure is warranted. The molecule can be deconstructed into two primary moieties: the 3,5-dimethylbenzoyl group and the 3-(hydroxymethyl)pyrrolidine core.

  • 3,5-Dimethylbenzoyl Moiety : This aromatic ketone structure suggests that the compound may be irritating to the skin, eyes, and respiratory tract upon direct contact or inhalation. Aromatic compounds can also carry the potential for skin sensitization with repeated exposure.

  • 3-(Hydroxymethyl)pyrrolidine Core : This portion contains a secondary amine within the pyrrolidine ring (after potential metabolism) and a primary alcohol. While the pyrrolidine ring itself is a common scaffold in pharmaceuticals, certain substituted pyrrolidines can exhibit irritant or harmful properties. The primary alcohol is less of a concern but contributes to the overall chemical reactivity.

Based on this structural analysis, the following GHS-style hazard classifications should be assumed until empirical data proves otherwise:

  • Acute Toxicity (Oral, Dermal, Inhalation) : Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).

  • Skin Corrosion/Irritation : Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation : Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation).

Logical Flow for Hazard Assessment

A [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol B Structural Analysis A->B C 3,5-Dimethylbenzoyl Group (Aromatic Ketone) B->C D 3-(Hydroxymethyl)pyrrolidine Core (Substituted Amine/Alcohol) B->D E Inferred Hazards C->E D->E F Skin/Eye Irritation Respiratory Irritation Potential Sensitizer E->F G Assumed GHS Classification F->G H Handling Protocols G->H

Caption: Inferred hazard assessment workflow for novel chemical entities.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent approach to handling is crucial. The "Hierarchy of Controls" is the guiding principle for minimizing exposure.

Hierarchy of Controls Workflow

cluster_0 Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical exposure.

  • Engineering Controls : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood sash should be kept as low as possible.

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) for its use must be written, reviewed, and readily available. All users must be trained on these SOPs before commencing work.

  • Personal Protective Equipment (PPE) : The last line of defense.

    • Hand Protection : Nitrile gloves are a minimum requirement. Given the aromatic nature of the compound, consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling or when working with concentrated solutions.

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn if there is a risk of splashing.

    • Skin and Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure that wrists are covered by the cuffs of the lab coat.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.

Section 4: First-Aid and Emergency Procedures

Rapid and correct response in an emergency is critical.

Exposure Route First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Protocol
  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area and prevent entry.

  • Protect : Don appropriate PPE, including respiratory protection if the spill is large or the compound is a powder.

  • Contain & Clean : For a solid spill, gently cover with a chemical absorbent material (e.g., vermiculite) and carefully sweep it into a labeled waste container. Avoid raising dust. For a liquid spill, cover with an inert absorbent material, allow it to absorb, and then collect it into a labeled waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose : All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

Section 5: Storage and Disposal

  • Storage : Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal : All waste material, including empty containers and contaminated PPE, must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

References

  • Adooq Bioscience. (1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl)methanol. [Link]

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of Novel API Candidates: A Case Study Approach for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Audience: Researchers, scientists, and drug development professionals. Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and analytical method development, a comprehensive understanding of an API's solubility profile is indispensable. This guide presents a systematic framework for determining the thermodynamic solubility of a novel compound, using the fictitious molecule [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol as a practical case study. We will explore the theoretical underpinnings of solubility, provide a strategic approach to solvent selection, detail a gold-standard experimental protocol, and discuss the interpretation and application of the resulting data. This document serves as a self-contained methodology for researchers to generate robust and reliable solubility data for new chemical entities.

Introduction: The Central Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to establish an equilibrium, is a cornerstone of pharmaceutical science.[1] For drug development professionals, an API's solubility in various organic solvents dictates crucial process decisions.[2] High solubility can facilitate efficient reaction conditions, simplify purification through crystallization, and offer a wider range of options for formulating liquid dosage forms.[2] Conversely, poor solubility can pose significant challenges, leading to low yields, complex purification strategies, and limited formulation choices, potentially hindering a promising candidate's progression.[3]

This guide provides the scientific and operational framework to systematically characterize the organic solvent solubility of a novel API. While we use [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (a compound for which no public solubility data exists[4]) as our model, the principles and protocols described herein are universally applicable.

Theoretical Framework & Predictive Analysis

Before any benchwork is initiated, a thorough analysis of the molecule's structure can provide valuable insights into its likely solubility behavior. This aligns with the fundamental principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.

Molecular Structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol:

  • CAS Number: 1455778-70-7[4]

  • Molecular Formula: C₁₄H₁₉NO₂[4]

  • Molecular Weight: 233.31 g/mol [4]

Structural Analysis:

  • Polar Regions: The molecule possesses a hydroxyl (-OH) group and a tertiary amide (-C(=O)N-) group. These are capable of acting as hydrogen bond donors and acceptors, respectively, suggesting potential solubility in polar solvents.[5] The parent scaffold, pyrrolidin-3-yl-methanol, is slightly soluble in water.[6]

  • Nonpolar Regions: The 3,5-dimethylbenzoyl group is a significant nonpolar, aromatic feature. This large hydrophobic moiety suggests that the molecule will also have an affinity for nonpolar or moderately polar organic solvents.

Initial Hypothesis: Based on this hybrid structure, [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is predicted to exhibit limited solubility in highly nonpolar solvents (like hexanes) and potentially limited solubility in highly polar protic solvents (like water), with optimal solubility likely found in solvents of intermediate polarity, such as alcohols, ketones, or chlorinated solvents. Computational tools like COSMO-RS can also be employed for in silico solubility predictions to further guide solvent selection.[7]

Strategic Selection of a Solvent Panel

The choice of solvents is critical for generating a meaningful solubility profile. The selection should cover a wide range of polarities and hydrogen bonding capabilities, reflecting solvents commonly used in pharmaceutical manufacturing.[2]

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexRationale for Inclusion
Polar Protic Methanol5.1Common solvent for reactions, synthesis, and analysis.[8]
Ethanol4.3Pharmaceutically acceptable solvent for formulation.[8]
Isopropanol3.9Used in crystallization and as a cleaning agent.
Polar Aprotic Acetone5.1High solvating power for a wide range of compounds.
Acetonitrile5.8Widely used as a mobile phase in HPLC analysis.[9]
Tetrahydrofuran (THF)4.0Aprotic ether used in organic synthesis.
Ethyl Acetate4.4Common solvent for extraction and chromatography.
Nonpolar / Low Polarity Dichloromethane (DCM)3.1Effective for dissolving less polar compounds.
Toluene2.4Aromatic solvent used in synthesis and crystallization.
Heptane/Hexane0.1Represents highly nonpolar, aliphatic conditions.

Experimental Protocol: Thermodynamic Solubility Determination

The gold standard for determining the true solubility of a compound is the shake-flask method , which measures the concentration of a saturated solution in equilibrium with an excess of the solid material.[10][11] This value is known as the thermodynamic equilibrium solubility.[12]

Core Principle

An excess amount of the solid API is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[10] The concentration of the dissolved API in the supernatant is then measured, representing the solubility limit at that temperature.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess of solid [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to a series of glass vials (e.g., 2-4 mL). An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.

  • Solvent Addition: Accurately dispense a fixed volume (e.g., 1.0 mL) of each selected organic solvent from Table 1 into the corresponding vials.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator set to a standard temperature, typically 25 °C (298.15 K). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[13][14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is critical to filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents).[16]

  • Dilution: Immediately dilute the filtered sample with a known volume of an appropriate solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration into the linear range of the analytical detector.[8]

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][17] The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the API.[18]

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess API to vials prep2 Dispense 1.0 mL of each solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at 25°C for 24-72 hours equil1->equil2 sep1 Centrifuge vials at 10,000 rpm equil2->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Inject into HPLC-UV ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3 G cluster_applications Downstream Development Decisions Solubility_Profile Solubility Profile Data High in DCM, Acetone Moderate in Alcohols Low in Heptane Process_Chem Process Chemistry Choose DCM or Acetone for reaction/crystallization solvent. Solubility_Profile->Process_Chem Informs Formulation Formulation Science Consider lipid-based or solvent systems. Avoid heptane. Solubility_Profile->Formulation Guides Analytics Analytical Chemistry Use Acetonitrile/Methanol mixtures for HPLC mobile phase. Solubility_Profile->Analytics Optimizes

Caption: Application of Solubility Data to Key Development Areas.

  • Process Chemistry: For synthesis and crystallization, solvents with high solubility (e.g., Dichloromethane, Acetone) are often preferred to ensure high throughput and yield. Solvents where the API has steep solubility-temperature dependence are ideal for crystallization. [19]* Formulation Development: This data is essential for developing liquid formulations. For topical or injectable products, identifying suitable and pharmaceutically acceptable solvents is a primary step. [5]* Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, particularly for HPLC, where the sample must be fully dissolved in the mobile phase or a compatible diluent. [18]

Conclusion

A thorough and accurate determination of the organic solvent solubility profile is a foundational activity in early-stage drug development. By combining theoretical structural analysis with a systematic and robust experimental methodology like the shake-flask method, researchers can generate reliable data. This data provides invaluable, actionable insights that de-risk subsequent development activities, enabling more efficient and scientifically-driven decisions in process chemistry, formulation, and analytical sciences.

References

  • Solvent selection for pharmaceuticals - ResearchGate. Available at: [Link]

  • Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs - US Pharmacopeia (USP). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Method for Prediction of Pharmaceutical Solubility for Solvent Selection - AIChE. Available at: [Link]

  • Solubility Expressions and Mechanisms of Solute Solvent Interactions - Pharmaguideline. Available at: [Link]

  • Reference Tables: Description and Solubility - USP. Available at: [Link]

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Available at: [Link]

  • <1236> Solubility Measurements - USP-NF. Available at: [Link]

  • 〈1236〉 Solubility Measurements - USP-NF ABSTRACT. Available at: [Link]

  • Shake-Flask Solubility Assay - bienta.net. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. Available at: [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. Available at: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. Available at: [Link]

  • (PDF) Principles of Solubility - ResearchGate. Available at: [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • HPLC Testing Procedure - Phenomenex. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol | 1455778-70-7 | C14H19NO2 | Appchem. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 3,5-Dimethylbenzoyl Pyrrolidine Derivatives: A Privileged Scaffold for GPCR Antagonism

Executive Summary In modern medicinal chemistry, the 3,5-dimethylbenzoyl pyrrolidine core is recognized as a "privileged scaffold"—a highly versatile pharmacophore engineered to target Class A G protein-coupled receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 3,5-dimethylbenzoyl pyrrolidine core is recognized as a "privileged scaffold"—a highly versatile pharmacophore engineered to target Class A G protein-coupled receptors (GPCRs)[1]. By combining the rigid, vector-directing properties of a pyrrolidine ring with the lipophilic, sterically demanding 3,5-dimethylbenzoyl moiety, these derivatives achieve exceptional binding affinities and target selectivity.

This technical guide elucidates the structural pharmacology, mechanistic pathways, and self-validating experimental protocols for evaluating these compounds. We will focus on their primary therapeutic applications: Neurokinin-1 (NK1) receptor antagonism and Orexin (OX1R/OX2R) receptor antagonism .

Structural Pharmacology & Target Engagement

As an application scientist, I approach this scaffold not merely as a chemical structure, but as a precision-engineered tool for receptor modulation. The efficacy of these derivatives stems from their ability to mimic the bioactive β-turn conformations of endogenous neuropeptides (e.g., Substance P, Orexin A/B)[2].

  • The Pyrrolidine Core: The 5-membered nitrogenous ring acts as a strict conformational constraint. It restricts the rotational degrees of freedom (phi/psi angles) of the attached amide, effectively locking the molecule into a geometry that minimizes the entropic penalty upon receptor binding[2].

  • The 3,5-Dimethylbenzoyl Group: This moiety provides critical hydrophobic contacts. Why 3,5-dimethyl specifically? The meta-methyl groups perfectly fill the hydrophobic sub-pockets within the GPCR transmembrane (TM) bundle without sterically clashing with the receptor backbone. Furthermore, this substitution pattern prevents the rapid CYP450-mediated para-hydroxylation that typically plagues unsubstituted phenyl rings, thereby enhancing the pharmacokinetic half-life.

Mechanism of Action: GPCR Antagonism

Pathway A: Neurokinin-1 (NK1) Receptor Antagonism

Substance P binding to the NK1 receptor triggers Gq-protein coupling, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and intracellular calcium release[3]. This pathway mediates neurogenic inflammation, emesis, and pain transmission.

Mechanism: 3,5-dimethylbenzoyl pyrrolidine derivatives (such as 5,5-fused pyrrolizinones) act as competitive, reversible antagonists[4]. The 3,5-dimethylbenzoyl group anchors deeply into a hydrophobic pocket formed by TM5 and TM6, directly competing with the Phe7 and Phe8 residues of Substance P[1]. The rigid pyrrolidine prevents the outward movement of TM6, locking the receptor in an inactive state and halting Gq-protein activation.

Pathway B: Orexin Receptor (OX1R/OX2R) Antagonism

The orexin system regulates wakefulness and arousal, with its receptors coupling to both Gq/G11 and Gi/o proteins[3].

Mechanism: Dual Orexin Receptor Antagonists (DORAs) utilizing this scaffold bind to a horseshoe-shaped orthosteric pocket. The 3,5-dimethylbenzoyl group anchors the molecule deep within the TM bundle, blocking the binding of the C-terminal amidated tail of orexin neuropeptides. This prevents the stabilization of the active receptor state, effectively dampening wakefulness-promoting pathways to treat insomnia.

GPCR_Signaling Agonist Endogenous Agonist (Substance P / Orexin) GPCR Target GPCR (NK1R / OX1R / OX2R) Agonist->GPCR Agonism Antagonist 3,5-Dimethylbenzoyl Pyrrolidine Antagonist Antagonist->GPCR Competitive Inhibition Gq Gq/11 Protein Complex GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Physiological Response (Inflammation / Wakefulness) Ca2->Response

Fig 1. GPCR signaling cascade and competitive blockade by pyrrolidine antagonists.

Quantitative Data Presentation

The table below summarizes the binding affinities and functional efficacies of representative 3,5-dimethylbenzoyl pyrrolidine derivatives across different therapeutic targets[4].

Compound Class / TargetRepresentative Scaffold FeatureTarget ReceptorBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Primary Indication
NK1 Antagonist 5,5-fused pyrrolidine + 3,5-dimethylbenzoylHuman NK1R0.5 - 2.05.0 - 15.0Emesis, Inflammation
Orexin Antagonist Pyrrolidine-carboxamide + 3,5-dimethylbenzoylOX1R / OX2R1.2 (OX1R) / 0.8 (OX2R)10.0 - 25.0Insomnia
FXa Inhibitor Amino(methyl) pyrrolidine sulfonamideFactor Xa5.5N/AThrombosis

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of these derivatives requires a self-validating system combining radioligand binding (for affinity) and functional calcium flux assays (for efficacy).

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the pyrrolidine derivative.

  • Membrane Preparation: Harvest CHO cells stably expressing human NK1R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of radioligand (e.g., [125I]-Substance P), and varying concentrations of the pyrrolidine derivative (10 pM to 10 µM).

  • Equilibration (Critical Step): Incubate at 25°C for 90 minutes.

    • Causality: The highly lipophilic 3,5-dimethylbenzoyl group drives deep insertion into the GPCR core, resulting in exceptionally slow dissociation kinetics ( koff​ ). A standard 30-minute incubation would artificially inflate the apparent Ki​ by failing to reach thermodynamic equilibrium.

  • Separation & Detection: Filter through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to neutralize charge and reduce non-specific binding). Wash with ice-cold buffer and measure radioactivity using a gamma counter.

  • Validation: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. A known control (e.g., Aprepitant) must yield a Ki​ within 0.5 log units of established literature values to validate the run.

Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy)

Objective: Quantify the functional antagonism ( IC50​ ) of the derivative in a live-cell system.

  • Cell Seeding: Seed receptor-expressing CHO cells in a 384-well black-wall, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's negative charges, allowing passive diffusion across the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases hydrolyze the AM groups, trapping the active, calcium-sensitive fluorophore inside the cell.

  • Compound Pre-incubation: Add the pyrrolidine derivative (serial dilutions) and incubate for 30 minutes to allow receptor occupancy.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of the endogenous agonist (Substance P or Orexin A).

  • Kinetic Readout: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the inhibitory response.

FLIPR_Workflow Step1 1. Cell Prep Expressing GPCR Step2 2. Dye Loading Fluo-4 AM (60 min) Step1->Step2 Step3 3. Antagonist Incubation (30 min) Step2->Step3 Step4 4. Agonist Challenge (EC80) Step3->Step4 Step5 5. FLIPR Readout Ca2+ Fluorescence Step4->Step5 Step6 6. Data Analysis IC50 Calculation Step5->Step6

Fig 2. Step-by-step FLIPR calcium flux assay workflow for functional efficacy validation.

References[1] Title: Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors

Source: Chemical Reviews (ACS Publications) URL: [Link][3] Title: G Protein-Coupled Receptors Source: British Journal of Pharmacology (via PMC - NIH) URL: [Link][4] Title: Tetrahydroindolizinone NK1 antagonists Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link][2] Title: Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Introduction: The Imperative of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability dictates a molecule's shelf-life, formulation compatibility, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, a novel pyrrolidine derivative with potential therapeutic applications. The pyrrolidine scaffold is a significant motif in medicinal chemistry, valued for its ability to create three-dimensional structures that can interact effectively with biological targets.[1][2] Understanding the stability of this specific derivative is paramount for its progression through the drug development pipeline.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described method is part of a self-validating system for robust stability assessment.

Physicochemical Properties of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

A thorough understanding of the molecule's fundamental physicochemical properties is the first step in any stability investigation. While extensive experimental data for this specific molecule is not publicly available, we can infer certain characteristics based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₄H₁₉NO₂Appchem[3]
Molecular Weight 233.31 g/mol Appchem[3]
CAS Number 1455778-70-7Appchem[3]
Appearance Likely a solid at room temperatureInferred from similar structures
Solubility Expected to be slightly soluble in water[4] and more soluble in organic solvents like ethanol and DMSO.Inferred from structural analogs
Predicted LogP ~1.5 - 2.5Computational prediction

Note: These properties are predicted and should be experimentally verified.

A Multi-Pronged Approach to Stability Assessment

A comprehensive evaluation of thermodynamic stability necessitates a combination of experimental and computational techniques. This guide advocates for a three-pronged approach: forced degradation studies, thermal analysis, and computational modeling.

Forced Degradation Studies: Unveiling Intrinsic Stability and Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that exposes the API to conditions more severe than those it would encounter during storage.[5] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[6][7][8] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is generally considered optimal for small molecules.[6][9]

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analytical Characterization cluster_Outcomes Study Outcomes Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/MS (Quantification & Impurity Profiling) Acid->HPLC Analyze stressed samples Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze stressed samples Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress (80°C, solid state) Thermal->HPLC Analyze stressed samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze stressed samples LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize impurities Pathways Degradation Pathways HPLC->Pathways Interpret data Kinetics Degradation Kinetics HPLC->Kinetics Interpret data Method Stability-Indicating Method Validation HPLC->Method Interpret data NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm structures LCMS->Pathways Interpret data LCMS->Kinetics Interpret data LCMS->Method Interpret data NMR->Pathways Interpret data NMR->Kinetics Interpret data NMR->Method Interpret data API [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol API->Acid Expose API to stress API->Base Expose API to stress API->Oxidation Expose API to stress API->Thermal Expose API to stress API->Photo Expose API to stress

Caption: Workflow for forced degradation studies of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

a. Acid and Base Hydrolysis:

  • Prepare a stock solution of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

b. Oxidative Degradation:

  • Mix 1 mL of the API stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Collect samples at various time points and analyze by HPLC.

c. Thermal Degradation (Solid State):

  • Place a known amount of the solid API in a controlled temperature and humidity chamber (e.g., 80°C / 75% RH).

  • Withdraw samples at specified intervals and dissolve them in a suitable solvent for HPLC analysis.

d. Photostability:

  • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • A control sample should be protected from light.

  • Analyze the exposed and control samples by HPLC.

Thermal Analysis: Probing the Physical Stability

Thermal analysis techniques are indispensable for characterizing the physical stability of a pharmaceutical compound.[10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the industry standards for this purpose.[11]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting point, glass transition temperature, and to detect polymorphism.

Protocol for DSC Analysis:

  • Accurately weigh 2-5 mg of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan will be used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic (melting) and exothermic (decomposition) events.

TGA measures the change in mass of a sample as a function of temperature or time.[12] It is used to determine the onset of thermal decomposition, moisture content, and the presence of residual solvents.[11]

Protocol for TGA Analysis:

  • Place 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. A significant mass loss indicates decomposition or volatilization.

Table 2: Interpretation of Thermal Analysis Data

TechniqueObservationInterpretation
DSC Sharp endothermMelting of a crystalline solid. The peak temperature is the melting point.
Broad endothermGlass transition of an amorphous solid.
Multiple endothermsPresence of polymorphs or impurities.
ExothermDecomposition or crystallization.
TGA Mass loss at < 150°CLoss of volatile components like water or residual solvents.
Significant mass loss at higher temperaturesThermal decomposition of the compound. The onset temperature indicates thermal stability.
Computational Modeling: In Silico Prediction of Stability

While experimental methods are the gold standard, computational tools can provide valuable insights into a molecule's inherent properties and potential liabilities.[13][14]

In silico tools can predict various physicochemical and pharmacokinetic properties.[13] These predictions can offer early indications of potential stability issues. For instance, a high predicted reactivity could suggest susceptibility to degradation.

Quantum mechanical calculations can identify the most reactive sites within the [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol molecule. This information can help predict which parts of the molecule are most likely to be involved in degradation reactions.

Data Synthesis and Stability Profile Construction

The data from forced degradation studies, thermal analysis, and computational modeling should be integrated to construct a comprehensive stability profile for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Stability_Profile Forced_Deg Forced Degradation Data - Degradation Products - Reaction Kinetics - Degradation Pathways Stability_Profile Comprehensive Stability Profile Intrinsic Stability - Recommended Storage Conditions - Potential Shelf-life Forced_Deg->Stability_Profile:f1 Identifies chemical instabilities Thermal_Ana Thermal Analysis Data - Melting Point - Decomposition Temperature - Polymorphism Thermal_Ana->Stability_Profile:f1 Defines physical stability limits Comp_Mod Computational Modeling - Predicted Liabilities - Reactive Sites Comp_Mod->Stability_Profile:f1 Provides theoretical support

Caption: Integration of data to build a comprehensive stability profile.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach for the comprehensive evaluation of the thermodynamic stability of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. By systematically applying forced degradation studies, thermal analysis, and computational modeling, researchers can gain a deep understanding of the molecule's intrinsic stability, identify potential degradation pathways, and establish appropriate storage and handling conditions.[8] The knowledge gained from these studies is crucial for successful formulation development and regulatory submissions.

Future work should focus on the isolation and structural elucidation of any significant degradation products identified during forced degradation studies. Long-term stability studies under ICH-recommended storage conditions will be necessary to establish a definitive shelf-life for the drug substance and subsequent drug product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Lab Manager: Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Pharmaceutical Technology: Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • AZoM: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • TSI Journals: Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • ResolveMass Laboratories: TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Journal of Applied Pharmaceutical Science: Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sygnature Discovery: A practical guide to forced degradation and stability studies for drug substances. [Link]

  • TA Instruments: Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Pharmaceutical Technology: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • PubChem: [1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol. [Link]

  • Repository UIN Malang: Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N. [Link]

  • NIST ThermoML: J. Chem. Eng. Data 2012, 57, 2, 406-411. [Link]

  • Philippine Journal of Science: Physicochemical, ADMET, and Molecular Dynamics Simulations against Bacillus subtilis HmoB for Antibacterial Potentiality. [Link]

  • MDPI: Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • MDPI: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Appchem: [1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]methanol. [Link]

  • Osaka University Knowledge Archive: Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • RSC Publishing: Transformation of 3-(4-methoxybenzylidine)-5-(p-tolyl)-2(3H)-furanone into new nitrogen heterocyclic candidates as insecticidal agents with in silico studies. [Link]

  • BioResources: Long-term isothermal stability of deep eutectic solvents. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical framework for conducting a preliminary toxicity assessment of the novel chemical entity (NCE), [1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for conducting a preliminary toxicity assessment of the novel chemical entity (NCE), [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. As specific toxicological data for this compound are not publicly available, this guide establishes a robust, tiered testing strategy based on internationally recognized protocols and industry best practices. The proposed workflow prioritizes in vitro methodologies to provide critical, early-stage safety data while adhering to the 3Rs principles (Reduction, Refinement, and Replacement of animal testing). Detailed, self-validating protocols for assessing cytotoxicity, genotoxicity, and metabolic stability are provided, culminating in a decision-gated approach to a preliminary in vivo acute oral toxicity study. This guide is intended to enable researchers and drug development professionals to generate a foundational, decision-enabling toxicity profile for this NCE.

Introduction and Compound Profile

The early identification of potential safety liabilities is a cornerstone of modern drug discovery and chemical development. A phased, data-driven approach to toxicity testing prevents the costly late-stage failure of promising candidates. This guide focuses on [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, a novel compound for which a systematic preliminary toxicity evaluation is required.

Compound Details:

PropertyValueSource
Chemical Name [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolAppchem
CAS Number 1455778-70-7[1]
Molecular Formula C14H19NO2[1]
Molecular Weight 233.31 g/mol [1]
Structure Chemical Structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol(Structure generated based on name)

Note: As this is a novel compound, physical properties like solubility and stability should be experimentally determined prior to initiating biological assays.

A Phased Strategy for Preliminary Toxicity Assessment

A tiered approach is the most efficient and ethical strategy for initial safety assessment. The workflow begins with high-throughput in vitro assays that model fundamental toxicological endpoints. These assays are cost-effective, consume minimal compound, and provide rapid data to inform decisions.[2] Positive or equivocal results in these early screens trigger further investigation, while clear negative signals build confidence for proceeding. Only after a foundational in vitro safety profile is established should limited, well-defined in vivo studies be considered.

Toxicity_Workflow cluster_1 Phase 2: In Vivo Confirmation Cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH Assays) Decision1 Go/No-Go Decision Risk Assessment Cytotoxicity->Decision1 Genotoxicity Genotoxicity Screening (e.g., Ames, Micronucleus) Genotoxicity->Decision1 Metabolism Metabolic Stability (Microsomes/Hepatocytes) Metabolism->Decision1 Acute_Tox Acute Oral Toxicity (OECD 423) Decision2 Classification & Further Dev. Go/No-Go Acute_Tox->Decision2 Decision1->Acute_Tox If warranted by in vitro profile & project goals

Caption: High-level workflow for preliminary toxicity assessment.

In Vitro Cytotoxicity Assessment

Expertise & Rationale: Cytotoxicity, or the ability of a substance to damage or kill cells, is a fundamental indicator of toxicity.[3] We will employ two distinct, complementary assays. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the Lactate Dehydrogenase (LDH) release assay measures plasma membrane integrity.[4][5] Running both provides a more robust picture, as a compound could, for example, inhibit metabolism without immediately lysing the cell membrane. Using a cancer cell line (e.g., HepG2, human liver carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) can provide an early indication of selectivity.[6]

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to determine the concentration of the test compound that reduces cell viability by 50% (IC50).[4]

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Cell Lines (e.g., HepG2, HEK293)

  • Complete Culture Medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]

  • Microplate Reader (absorbance at 570 nm, reference at ~650 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Self-Validation: The assay is validated if the untreated cells show high absorbance and the vehicle control shows no significant decrease in viability. A positive control (e.g., doxorubicin) should show a dose-dependent decrease in viability.

Data Presentation and Interpretation

Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve to calculate the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Cell LineIncubation TimeIC50 (µM)
HepG248 hours> 100
HEK29348 hours> 100

An IC50 value > 100 µM is generally considered a low-potency cytotoxicant in early screening, suggesting a favorable preliminary profile.

In Vitro Genotoxicity Screening

Expertise & Rationale: Genotoxicity testing identifies compounds that can damage genetic material (DNA), potentially leading to mutations or cancer. Regulatory agencies require a standard battery of tests to assess this risk. For preliminary screening, two core assays are recommended: the Bacterial Reverse Mutation (Ames) test and the In Vitro Mammalian Cell Micronucleus test.[8] The Ames test detects gene mutations (point mutations and frameshifts), while the micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity).[9] Performing these tests with and without metabolic activation (using a liver S9 fraction) is critical, as some compounds only become genotoxic after being metabolized.[10]

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[12][13]

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[11]

  • Metabolic Activation: Prepare parallel experiments with and without a rat liver S9 fraction.

  • Exposure: Two methods are common: plate incorporation or pre-incubation.[10] In the pre-incubation method, the bacterial culture, test compound (at several concentrations), and S9 mix (if used) are incubated together before being mixed with top agar and plated.

  • Plating: Plate the mixture onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Self-Validation: The assay is valid if the negative (solvent) controls have a characteristic low number of spontaneous revertants and the positive controls (known mutagens for each strain, with and without S9) show a significant increase in revertant colonies.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division after exposure to a test compound.[8][14]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO-K1) and treat with the test compound at several concentrations, with and without S9 metabolic activation.[15]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.[9]

  • Incubation: Incubate for a period equivalent to 1.5-2.0 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

  • Data Acquisition: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Self-Validation: The assay is valid if the negative controls show low, baseline micronucleus frequencies and the positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) show a significant increase.

Genotoxicity_Decision_Tree Start Genotoxicity Test Results Ames Ames Test (OECD 471) Start->Ames Micro Micronucleus Test (OECD 487) Start->Micro Ames_Result Ames Positive? Ames->Ames_Result Micro_Result Micronucleus Positive? Micro->Micro_Result Ames_Result->Micro_Result No High_Risk High Risk: Potential Mutagen/Carcinogen. De-prioritize or Redesign. Ames_Result->High_Risk Yes Med_Risk Moderate Risk: Potential Clastogen/Aneugen. Investigate Mechanism. Micro_Result->Med_Risk Yes Low_Risk Low Risk: Proceed with Caution. Micro_Result->Low_Risk No

Caption: Decision tree for interpreting preliminary genotoxicity data.

In Vitro Metabolic Stability Assessment

Expertise & Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[16] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while a compound that is not metabolized at all may accumulate to toxic levels. This assay provides an early estimate of hepatic clearance.[17] Using liver microsomes, which contain phase I (e.g., Cytochrome P450) enzymes, is a standard high-throughput screening method.[18][19]

Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound

  • NADPH (cofactor)

  • Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Midazolam - high clearance, Verapamil - intermediate clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a master mix containing buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).[19]

  • Initiate Reaction: Add the test compound (e.g., final concentration of 1 µM) to the master mix and pre-warm to 37°C. Initiate the metabolic reaction by adding NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[16]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Data Acquisition: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Self-Validation: The assay is valid if the positive control compounds show their expected clearance rates and there is no significant loss of compound in control incubations lacking NADPH.

Data Presentation and Interpretation

The percentage of the parent compound remaining is plotted against time. The slope of the natural log-linear plot gives the elimination rate constant (k). From this, key parameters are calculated.

Table 2: Calculated Metabolic Stability Parameters (Hypothetical)

ParameterValueInterpretation
Half-Life (t½) 45 minIndicates moderate stability. Very short half-lives (<10 min) suggest rapid clearance.
Intrinsic Clearance (CLint) 31 µL/min/mgA quantitative measure of the rate of metabolism. Used in models to predict in vivo clearance.

These data are crucial for ranking compounds and for early pharmacokinetic predictions.[17]

Preliminary In Vivo Acute Oral Toxicity Study

Expertise & Rationale: If the in vitro data provide a favorable profile (i.e., low cytotoxicity, no genotoxicity, acceptable metabolic stability), a limited in vivo study may be warranted to understand the compound's effects on a whole organism. The OECD 423 Guideline (Acute Toxic Class Method) is a modern, ethical approach that uses a minimal number of animals to classify a substance into a GHS toxicity category.[6][20][21] It is a stepwise procedure where the outcome of one step determines the dose for the next, thereby reducing animal usage compared to older LD50 methods.[20]

Protocol: Acute Toxic Class Method (OECD 423)

Animal Model:

  • Species: Rat (preferred) or mouse.

  • Sex: Healthy, young adult females are typically used.[20]

  • Number: 3 animals per step.

Step-by-Step Methodology:

  • Dose Selection: Based on in vitro data and structure-activity relationships, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20] For a compound with a clean in vitro profile, starting at 300 or 2000 mg/kg is common.

  • Administration: Administer the compound orally via gavage to 3 animals.

  • Observation: Observe animals closely for the first few hours and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.

  • Decision-Making: The outcome of the first step determines the next action, as illustrated in the diagram below. For example, if dosing at 300 mg/kg causes no mortality, the next step is to dose 3 more animals at 2000 mg/kg to confirm low toxicity. If mortality is observed, the next step is to dose at a lower level (50 mg/kg).

  • Endpoint: The study allows for classification of the substance into a GHS category based on the observed mortality at different dose levels. A full necropsy of all animals should be performed at the end of the study.

  • Self-Validation: The study must be conducted in compliance with animal welfare regulations and institutional guidelines. The vehicle used should be non-toxic.

OECD423_Workflow Start Start with 3 female rats Dose = 300 mg/kg Outcome1 Observe for mortality Start->Outcome1 Step2_High Dose 3 more rats at 2000 mg/kg Outcome1->Step2_High 0-1 deaths Step2_Low Dose 3 more rats at 50 mg/kg Outcome1->Step2_Low 3 deaths Stop_Classify Stop and Classify (GHS Cat 4) Outcome1->Stop_Classify 2 deaths Outcome2_High Observe for mortality Step2_High->Outcome2_High Outcome2_Low Observe for mortality Step2_Low->Outcome2_Low Classify_Low Classify as Unclassified or GHS Cat 5 Outcome2_High->Classify_Low ≤1 death Classify_High Classify based on mortality count Outcome2_High->Classify_High >1 death Outcome2_Low->Classify_High

Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

Conclusion and Integrated Risk Assessment

This technical guide outlines a logical, tiered strategy for generating the first preliminary toxicity data for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. By integrating the results from the in vitro cytotoxicity, genotoxicity, and metabolic stability assays, a foundational risk profile can be established.

  • Favorable Outcome: No significant cytotoxicity (IC50 > 100 µM), negative results in both the Ames and micronucleus assays, and moderate metabolic stability would suggest a low initial risk profile. This would provide strong justification to proceed to a confirmatory in vivo study (e.g., OECD 423) and further pre-clinical development.

  • Unfavorable Outcome: A positive genotoxicity result, particularly in the Ames test, is a significant red flag and would likely lead to the de-prioritization of the compound. High cytotoxicity or very rapid metabolic clearance would also trigger a review of the compound's viability and may prompt medicinal chemistry efforts to mitigate these liabilities.

This systematic approach ensures that resources are focused on compounds with the highest probability of success while upholding the highest standards of scientific integrity and animal welfare.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. Available from: [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. Available from: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available from: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. Available from: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Sygnature Discovery. Available from: [Link]

  • [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol | 1455778-70-7. Appchem. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available from: [Link]

  • LDH Cytotoxicity Detection Kit. Takara Bio. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. Available from: [Link]

  • In Vitro Mammalian Cell Micronucleus Test, OECD 487 Genotoxicity. IPHASE Biosciences. Available from: [Link]

  • Reverse mutation test on bacteria according to OECD 471. Analytice. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC. Available from: [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

Sources

Foundational

discovery and isolation pathways for substituted benzoyl pyrrolidines

An In-depth Technical Guide to the Discovery and Isolation Pathways for Substituted Benzoyl Pyrrolidines Introduction: The Privileged Benzoyl Pyrrolidine Scaffold The pyrrolidine ring is a cornerstone of medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Isolation Pathways for Substituted Benzoyl Pyrrolidines

Introduction: The Privileged Benzoyl Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for precise spatial arrangement of substituents, facilitating optimal interactions with complex biological targets like enzymes and receptors.[1][3] When the pyrrolidine nitrogen is acylated with a substituted benzoyl group, the resulting N-benzoylpyrrolidine framework becomes a highly versatile template for drug discovery.[1] This core is central to compounds developed for a wide range of therapeutic areas, including neuroleptics, anti-inflammatory agents, and anti-hypertensives.[2][4][5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the primary synthetic routes, critical isolation and purification strategies, and analytical characterization methods for substituted benzoyl pyrrolidines. It emphasizes the rationale behind methodological choices, offering field-proven insights to navigate the complexities of their discovery and development.

Part 1: Synthetic Pathways to the Benzoyl Pyrrolidine Core

The construction of substituted benzoyl pyrrolidines can be approached in two primary ways: by acylating a pre-existing substituted pyrrolidine ring or by constructing the pyrrolidine ring with the benzoyl group already incorporated or added subsequently.

The Cornerstone of Synthesis: N-Acylation of Pyrrolidines

The most direct and widely employed method for synthesizing 1-benzoylpyrrolidine derivatives is the N-acylation of a corresponding pyrrolidine with a substituted benzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, is robust, high-yielding, and operationally simple.[7][8]

Causality Behind the Choice: The reaction's success hinges on the nucleophilicity of the secondary amine of the pyrrolidine ring attacking the electrophilic carbonyl carbon of the benzoyl chloride. A critical component is the presence of a base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] Without a base, the HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[9]

This protocol describes a typical biphasic acylation, which is often preferred for its ease of workup.

Materials:

  • Substituted Pyrrolidine (1.0 equivalent)

  • Substituted Benzoyl Chloride (1.05-1.1 equivalents)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) Solution

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyrrolidine (1.0 eq) in dichloromethane. Add an equal volume of 10% aqueous NaOH solution.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Slowly add the substituted benzoyl chloride (1.05 eq) dropwise to the mixture. Monitor the temperature to ensure it remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), monitoring the disappearance of the starting pyrrolidine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine), saturated aqueous sodium bicarbonate solution (to remove excess acid chloride), and finally with brine.[7][9]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Pyrrolidine + Benzoyl Chloride Setup Dissolve in DCM Add 10% NaOH (aq) Cool to 0°C Reactants->Setup Step 1 Reaction Add Benzoyl Chloride Stir 1-4h at RT Setup->Reaction Step 2 Workup Separate Layers Wash with HCl, NaHCO₃, Brine Reaction->Workup Step 3 Dry Dry (MgSO₄) Filter Workup->Dry Step 4 Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Step 5 Purify Column Chromatography or Distillation Concentrate->Purify Step 6 Product Pure Substituted Benzoyl Pyrrolidine Purify->Product Step 7

Caption: Workflow for Substituted Benzoyl Pyrrolidine Synthesis via N-Acylation.

Advanced Strategy: [3+2] Cycloaddition

For creating highly substituted or novel pyrrolidine rings, the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful strategy.[10][11] This method builds the heterocyclic ring from acyclic precursors, offering significant control over the final substitution pattern. The resulting pyrrolidine can then be N-benzoylated as a subsequent step.

cluster_reactants Reactants azomethine Azomethine Ylide (1,3-Dipole) cycloaddition [3+2] Cycloaddition azomethine:f0->cycloaddition alkene Alkene (Dipolarophile) alkene:f0->cycloaddition pyrrolidine Substituted Pyrrolidine Ring cycloaddition->pyrrolidine benzoylation N-Benzoylation (Schotten-Baumann) pyrrolidine->benzoylation final_product Final Benzoyl Pyrrolidine benzoylation->final_product

Caption: [3+2] Cycloaddition pathway for constructing the pyrrolidine core.

Other Synthetic Approaches
  • Cyclodehydration: N-benzyl-3-hydroxypyrrolidines can be synthesized via the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂).[12] This provides a route to hydroxyl-substituted pyrrolidines.

  • Reductive Amination/Cyclization: Bifunctional reagents like 4-iodobutanal can undergo a one-pot reaction with a primary amine.[13] First, reductive amination forms a secondary amine, which then undergoes intramolecular cyclization by displacing the iodide to form the N-substituted pyrrolidine ring.[13]

Part 2: Isolation and Purification Protocols

Effective isolation and purification are paramount to obtaining a final compound of high purity, which is a non-negotiable requirement for biological testing and drug development.

Foundational Technique: Liquid-Liquid Extraction

After the synthesis, the crude reaction mixture contains the product, unreacted starting materials, byproducts, and salts. The initial purification step is almost always a liquid-liquid extraction, as detailed in the Schotten-Baumann protocol above.

Trustworthiness through Validation: The success of the extraction is validated by the sequential washing steps. The acid wash removes basic impurities (amines), the bicarbonate wash removes acidic impurities (acid chlorides, carboxylic acids), and the brine wash reduces the amount of dissolved water in the organic phase before drying.[7][9]

Troubleshooting: Emulsions A common issue during extraction is the formation of an emulsion—a stable mixture of the organic and aqueous layers.

  • Solution 1: Brine Addition: Adding saturated brine increases the ionic strength of the aqueous phase, which can help break the emulsion.[9]

  • Solution 2: Filtration: Passing the mixture through a pad of a filter aid like Celite can physically disrupt the emulsion.[9]

  • Solution 3: Centrifugation: If available, centrifugation is a highly effective method for separating stubborn emulsions.[9]

The Workhorse of Purification: Column Chromatography

For most research and development applications, column chromatography on silica gel is the definitive method for purifying the crude product.[9]

Causality Behind the Choice: This technique separates compounds based on their differential polarity. The crude product is loaded onto a column of silica gel (a polar stationary phase) and a solvent system (the mobile phase) of lower polarity is passed through. Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for the collection of pure fractions.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoyl pyrrolidine.[14]

Achieving Ultimate Purity: Crystallization and Distillation
  • Crystallization: For solid compounds, crystallization is an excellent final purification step. It involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[15]

  • Vacuum Distillation: For liquid products, vacuum distillation purifies the compound based on its boiling point. Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the molecule.[7][9]

Part 3: Analytical Characterization and Chiral Separation

Confirming the structure and purity of the final compound is a critical, self-validating step in the discovery pathway. For chiral molecules, separating and analyzing the individual enantiomers is essential, as they often have different pharmacological activities.[4][16]

Structural Elucidation and Purity Assessment

A suite of analytical techniques is used to ensure the identity and quality of the synthesized compound.[17]

Technique Purpose Typical Observations for a Benzoyl Pyrrolidine
¹H & ¹³C NMR Definitive structural confirmation and purity.[17]Characteristic signals for aromatic protons (benzoyl group) and aliphatic protons (pyrrolidine ring). The number of signals and their splitting patterns confirm the substitution pattern.
Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern.[14][17]The molecular ion peak (M+) confirms the mass of the compound. Fragmentation patterns can reveal structural components.
Infrared (IR) Spectroscopy Identifies key functional groups.[17]A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the tertiary amide carbonyl (C=O) group.
HPLC (Reverse-Phase) Assesses purity and quantifies impurities.[17]A pure compound will show a single major peak. Purity is often expressed as the area percentage of this peak.
The Challenge of Chirality: Enantiomer Separation

Many substituted pyrrolidines are chiral. Separating these enantiomers is crucial for drug development.

1. Direct Method: Chiral HPLC This is an analytical or preparative technique that uses a Chiral Stationary Phase (CSP).[16][18]

  • Mechanism: The enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times and thus separation.[18] Polysaccharide-based columns (e.g., Chiralcel®) are commonly used.[16]

  • Advantage: It is a direct and often rapid method for both analyzing enantiomeric excess (ee%) and for small-scale preparative separation.

2. Indirect Method: Diastereomer Formation This classic chemical method involves reacting the enantiomeric mixture with a pure chiral resolving agent to form diastereomers.

  • Mechanism: Diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard techniques like crystallization or achiral chromatography.[16][18]

  • Workflow: After separation, the chiral resolving agent is cleaved to yield the pure, individual enantiomers.

cluster_direct Direct Separation cluster_indirect Indirect Separation racemate Racemic Mixture (R- and S-Enantiomers) chiral_hplc Chiral HPLC racemate->chiral_hplc derivatize React with Chiral Agent racemate->derivatize separated_direct Pure R-Enantiomer Pure S-Enantiomer chiral_hplc->separated_direct diastereomers Diastereomeric Mixture (R,R' and S,R') derivatize->diastereomers separate_diastereomers Separate Diastereomers (Crystallization or Achiral Chromatography) diastereomers->separate_diastereomers cleave Cleave Chiral Agent separate_diastereomers->cleave separated_indirect Pure R-Enantiomer Pure S-Enantiomer cleave->separated_indirect

Caption: Major pathways for the separation of chiral benzoyl pyrrolidines.

Conclusion

Substituted benzoyl pyrrolidines represent a profoundly important class of molecules in modern drug discovery. The pathways to their synthesis are well-established, with the Schotten-Baumann N-acylation serving as a reliable and versatile cornerstone. For novel structures, advanced techniques like [3+2] cycloadditions provide powerful tools for innovation. The success of any synthetic endeavor, however, is critically dependent on robust and logical isolation, purification, and characterization strategies. From fundamental extractions to advanced chiral separations, each step is a self-validating system that ensures the integrity of the final compound. This guide provides the technical foundation and expert rationale necessary for researchers to confidently navigate the discovery and development of these privileged scaffolds.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1-Benzoylpyrrolidine Derivatives: Synthesis and Applications. BenchChem Technical Support Team.
  • BenchChem. (n.d.).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry, 34(9), 2746-54.
  • Taylor & Francis Online. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Taylor & Francis.
  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal. BenchChem.
  • Ito, T., et al. (1985). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 28(11), 1604-13.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
  • BenchChem. (2025).
  • Gómez-Guillén, M., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(10), 12345-12356.
  • Iazzetti, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PharmaBlock. (n.d.).
  • Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(51), 27837–27843.
  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
  • Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. Life Chemicals Blog.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoylpyrrolidine. BenchChem.
  • ResearchGate. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
  • BenchChem. (n.d.). Preliminary Investigation of 1-Benzoylpyrrolidine Reactivity: A Technical Guide. BenchChem.
  • Wang, Y., et al. (2020). Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. RSC Advances, 10(42), 25066-25073.
  • Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.
  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2355-2361.
  • Zhang, M., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 1-13.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note:[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in CNS Drug Discovery

Executive Summary [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a highly versatile, privileged pharmaceutical intermediate utilized predominantly in the synthesis of central nervous system (CNS) therapeutics. Struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a highly versatile, privileged pharmaceutical intermediate utilized predominantly in the synthesis of central nervous system (CNS) therapeutics. Structurally, it combines a metabolically stable pyrrolidine core with a lipophilic 3,5-dimethylbenzoyl vector, leaving a primary hydroxymethyl group as a reactive handle. This specific molecular architecture is highly sought after in the development of G Protein-Coupled Receptor (GPCR) modulators, particularly in the creation of next-generation therapies for insomnia, addiction, and neurodegenerative disorders.

Pharmacophore Rationale & Mechanistic Insights

The rational design of GPCR modulators requires precise spatial arrangement of lipophilic and hydrogen-bonding domains. This intermediate provides three critical advantages:

  • The Pyrrolidine Core : Pyrrolidine rings are highly valued in the development of Selective Orexin-1 Receptor Antagonists (SORAs) because they provide a rigid vector that dictates the trajectory of attached pharmacophores, improving binding affinity while maintaining favorable pharmacokinetic properties [1].

  • The 3,5-Dimethylbenzoyl Vector : Structural biology and high-throughput screening data demonstrate that the 3,5-dimethylbenzoyl motif perfectly occupies the deep, lipophilic orthosteric binding pockets of both OX1R and OX2R. This interaction is a cornerstone mechanism in the efficacy of Dual Orexin Receptor Antagonists (DORAs) designed to treat insomnia by inhibiting wakefulness-promoting pathways [2].

  • The Hydroxymethyl Handle : The primary alcohol allows for late-stage diversification. It can be directly etherified to create bulky aryl ethers, or oxidized to an aldehyde to serve as a precursor for reductive amination, allowing rapid library generation for structure-activity relationship (SAR) studies targeting neuroinflammation and cognitive dysfunction [3].

Synthetic Workflows & Derivatization Strategies

The true value of this intermediate lies in its synthetic plasticity. The workflow below illustrates the two primary pathways utilized by medicinal chemists to generate active SORA and DORA candidates.

SynthWorkflow A [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol B Aldehyde Intermediate A->B Swern Oxidation (DMSO, (COCl)2, Et3N) C Ether Derivative (SORA/DORA Candidate) A->C Williamson Etherification (NaH, Ar-X) D Amine Derivative (SORA/DORA Candidate) B->D Reductive Amination (R-NH2, NaBH(OAc)3)

Synthetic diversification of the pyrrolidine-methanol intermediate into GPCR modulators.

Validated Experimental Protocols

Protocol A: Swern Oxidation to 1-(3,5-Dimethylbenzoyl)pyrrolidine-3-carbaldehyde

Objective: Convert the primary alcohol to an aldehyde for subsequent reductive amination workflows. Causality & Reagent Selection: Swern oxidation is prioritized over Dess-Martin Periodinane (DMP) to ensure high atom economy and avoid heavy-metal or explosive by-products during multi-gram scale-up. The 3,5-dimethylbenzoyl protecting group is highly stable under these conditions, ensuring the pyrrolidine nitrogen does not participate in unwanted side reactions.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under N₂ atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool the system to -78 °C using a dry ice/acetone bath.

  • Activation : Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Oxidation : Dissolve [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (1.0 eq) in a minimal volume of CH₂Cl₂ and add dropwise. Stir for 45 minutes at -78 °C.

  • Quenching : Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Self-Validating Check : Monitor the reaction via TLC (1:1 EtOAc/Hexanes, KMnO₄ stain). The disappearance of the highly polar alcohol spot (R_f ~0.2) and the emergence of the less polar aldehyde (R_f ~0.6) validates completion. LC-MS of a crude aliquot must confirm the [M+H]⁺ mass shift (-2 Da) without over-oxidation to the carboxylic acid.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination for Library Generation

Objective: Couple the synthesized aldehyde with diverse pharmacophore amines to generate target libraries. Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild nature allows for the selective reduction of the intermediate iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol, thereby maximizing yield.

Step-by-Step Methodology :

  • Imine Formation : Combine the aldehyde (1.0 eq) and the target primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Self-Validating Check : Before the addition of the reducing agent, remove a 50 µL aliquot, evaporate the solvent, and dissolve the residue in CDCl₃. A rapid ¹H-NMR scan must confirm the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine/iminium proton (~8.2 ppm).

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Workup : Quench carefully with 1N NaOH to neutralize the acetic acid and break boron complexes. Extract with EtOAc, wash with brine, and purify via flash chromatography.

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes for the primary derivatization pathways utilizing this intermediate, providing benchmarks for process validation.

Derivatization PathwayTarget ScaffoldReagents & ConditionsAvg. Yield (%)Purity (HPLC)Key Validation Metric
Oxidation Aldehyde Intermediate(COCl)₂, DMSO, Et₃N, -78 °C88 - 92>95%TLC R_f shift (0.2 → 0.6)
Reductive Amination Pyrrolidine AlkylaminesR-NH₂, NaBH(OAc)₃, DCE75 - 85>98%HRMS [M+H]⁺ confirmation
Etherification Aryl EthersNaH, Ar-F / Ar-Cl, DMF65 - 70>92%Absence of -OH stretch (IR)
Fluorination Fluoromethyl PyrrolidinesDAST, CH₂Cl₂, 0 °C55 - 60>90%¹⁹F-NMR signal appearance

Biological Context: GPCR Modulation

Compounds derived from[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol are specifically tailored to interface with the Orexin receptor signaling cascade. By acting as competitive antagonists at these receptors, the derivatives prevent the activation of Gq and Gi/o proteins, thereby dampening the downstream intracellular calcium release responsible for hyperarousal and reward-seeking behaviors [4].

OrexinPathway Orexin Orexin A / B Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Binds Gq Gq Protein Receptor->Gq Activates Gi Gi/o Protein Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (Inhibition) Gi->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Wakefulness / Reward Signaling Ca2->Response AC->Response Modulates

Orexin receptor downstream signaling pathways targeted by pyrrolidine-based antagonists.

References

  • Therapeutics development for addiction: Orexin-1 receptor antagonists. PMC - NIH. URL:[Link]

  • Discovery and development of orexin receptor antagonists as therapeutics for insomnia. PMC - NIH. URL:[Link]

  • Orexins as Novel Therapeutic Targets in Inflammatory and Neurodegenerative Diseases. PMC - NIH. URL:[Link]

  • Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. PMC - NIH. URL:[Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Structural Elucidation of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Here is a comprehensive, senior-level Application Note and Protocol for the NMR spectroscopic analysis of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. Executive Summary & Molecular Profile The unambiguous structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, senior-level Application Note and Protocol for the NMR spectroscopic analysis of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Executive Summary & Molecular Profile

The unambiguous structural elucidation of small organic molecules relies heavily on high-resolution one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy[1]. However, complex heterocycles such as [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol present unique analytical challenges. The presence of a tertiary pyrrolidine amide introduces dynamic conformational isomerism, fundamentally altering the spectral landscape and complicating routine integration. This application note provides a self-validating protocol for the NMR acquisition and interpretation of this compound, detailing the causality behind solvent selection, variable temperature (VT) techniques, and accurate spectral assignment.

Quantitative Molecular Profile
PropertyValue
Compound Name [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Key Structural Features Tertiary amide, Pyrrolidine ring, Primary alcohol, m-Xylene derivative
Analytical Challenge Restricted C-N bond rotation causing rotameric peak doubling

Theoretical Grounding & Causality (E-E-A-T)

Thermodynamic Causality of Rotameric Mixtures

In pyrrolidine amides, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, creating a significant energy barrier to free rotation. Consequently, the molecule exists as an equilibrium mixture of cis and trans rotamers at room temperature (298 K)[2]. In both ¹H and ¹³C NMR, this restricted rotation manifests as peak doubling—where a single chemical environment (e.g., the pyrrolidine C2 protons) yields two distinct signals corresponding to the major and minor rotamers[2].

Causality Behind Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent for this specific analysis[3].

  • Hydroxyl Resolution: Unlike CDCl₃, DMSO strongly hydrogen-bonds with the primary alcohol (-OH) on the hydroxymethyl group. This interaction drastically reduces the proton exchange rate, shifting the hydroxyl signal downfield (~4.6–4.8 ppm) and resolving it as a distinct triplet due to scalar coupling with the adjacent -CH₂- group.

  • Thermal Stability: DMSO-d₆ possesses a high boiling point (189 °C), making it the ideal medium for Variable Temperature (VT) NMR, which is required to coalesce rotameric signals into time-averaged peaks.

RotamerLogic State1 C-N Partial Double Bond (Restricted Rotation) State2 298 K (Room Temp) Distinct cis/trans peaks State1->State2 State3 Heating (> 340 K) Kinetic Broadening State2->State3 Apply Heat State4 Coalescence Temp (Tc) Single Averaged Peak State3->State4 Rapid Exchange State4->State2 Cool Down

Thermodynamic logic of rotamer coalescence in variable temperature NMR.

Experimental Protocol & Workflow

Phase 1: Sample Preparation
  • Precise Weighing : Accurately weigh 10–15 mg of the analyte. This mass ensures an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent viscosity line broadening.

  • Dissolution : Dissolve the analyte in 0.6 mL of 99.9% DMSO-d₆. Vortex or sonicate for 30 seconds to ensure complete homogenization[3].

  • Tube Transfer : Transfer the solution into a clean, high-precision 5 mm NMR tube. Ensure the filling height is exactly 4.0–4.5 cm; deviations from this height will distort the magnetic field homogeneity and degrade the shimming profile[3].

Phase 2: Data Acquisition (298 K)
  • ¹H NMR : Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, which is critical for accurate integration. Acquire 16–32 scans.

  • ¹³C NMR : Acquire at 100 MHz or 150 MHz with broadband proton decoupling. Set D1 to 2.0 seconds and acquire 512–1024 scans depending on the probe sensitivity.

  • 2D NMR (COSY & HSQC) : Acquire gradient-selected COSY to map the scalar couplings of the pyrrolidine ring spin system. Use multiplicity-edited HSQC to differentiate the -CH₂- (hydroxymethyl and pyrrolidine C2/C4/C5) from the -CH- (pyrrolidine C3) and -CH₃ (aromatic methyls).

Phase 3: Variable Temperature (VT) NMR (Rotamer Resolution)

If peak doubling prevents unambiguous integration at 298 K, initiate a VT-NMR workflow:

  • Incrementally heat the probe from 298 K to 350 K in 10 K steps.

  • Allow 5 minutes of thermal equilibration at each step before acquiring a rapid ¹H spectrum (8 scans).

  • Observe the kinetic broadening of the doubled peaks, followed by their coalescence into a single, time-averaged sharp peak at the coalescence temperature (Tc).

Workflow Prep Sample Preparation (10-15 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C at 298 K) Prep->Acq1D Eval Evaluate Spectra (Rotamer Peak Doubling?) Acq1D->Eval Acq2D 2D NMR (COSY, HSQC) Map Spin Systems Eval->Acq2D Sharp Peaks VTNMR VT-NMR (340-360 K) Achieve Coalescence Eval->VTNMR Peak Doubling Assign Final Structural Elucidation Acq2D->Assign VTNMR->Acq2D

Experimental workflow for NMR acquisition and rotamer resolution of pyrrolidine amides.

Data Interpretation & Self-Validating Systems

Self-Validating Integration Check

To ensure the protocol is self-validating, perform a definitive integration check on the 1D ¹H spectrum. The integral of the aromatic methyl protons (~2.2 ppm) must be calibrated to exactly 6.00 . Consequently, the sum of all complex multiplets in the pyrrolidine/hydroxymethyl region (1.5–3.8 ppm) must integrate to exactly 9.00 (7 ring protons + 2 hydroxymethyl protons). If this ratio (6:9) is violated, the relaxation delay (D1) is insufficient, or the sample contains structurally similar impurities.

Expected ¹H NMR Spectral Assignments (DMSO-d₆, 298 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
~7.0 - 7.2br s / m3HAromatic (o-, p- to carbonyl)Broadening due to rotameric exchange
~4.6 - 4.8t1H-OH (Hydroxyl)Couples with adjacent -CH₂-; visible in DMSO-d₆
~3.2 - 3.6m4HPyrrolidine C2, C5 protonsComplex multiplet; diastereotopic & rotamers
~3.3 - 3.4m2H-CH₂- (Hydroxymethyl)Often overlaps with residual water peak
~2.3 - 2.5m1HPyrrolidine C3 protonChiral center methine
~2.2 - 2.3s (doubled)6HAr-CH₃ (Dimethyl)Two singlets may appear due to cis/trans rotamers
~1.6 - 2.0m2HPyrrolidine C4 protonsDiastereotopic protons
Expected ¹³C NMR Spectral Assignments (DMSO-d₆, 298 K)
Chemical Shift (ppm)Carbon TypeAssignmentCausality / Notes
~168 - 170Quaternary (C=O)Amide CarbonylMay appear as two closely spaced peaks (rotamers)[2]
~137 - 138Quaternary (Ar)Ar-C (meta, attached to CH₃)
~136 - 137Quaternary (Ar)Ar-C (ipso, attached to C=O)
~130 - 131Methine (Ar)Ar-C (para)
~124 - 126Methine (Ar)Ar-C (ortho)
~62 - 64Methylene (-CH₂-)Hydroxymethyl Carbon
~45 - 55Methylene (-CH₂-)Pyrrolidine C2, C5Major/minor rotamer peaks commonly observed[2]
~38 - 42Methine (-CH-)Pyrrolidine C3
~26 - 29Methylene (-CH₂-)Pyrrolidine C4
~20 - 21Primary (-CH₃)Ar-CH₃

Sources

Method

Application Note: A Robust, Optimized HPLC Method for the Analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Introduction [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a synthetic organic compound featuring a pyrrolidine ring, a structure of significant interest in medicinal chemistry for its role in building bioactive mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a synthetic organic compound featuring a pyrrolidine ring, a structure of significant interest in medicinal chemistry for its role in building bioactive molecules.[1][2] The pyrrolidine scaffold is a five-membered nitrogen heterocycle that provides a three-dimensional structure, which is advantageous for exploring pharmacophore space in drug design.[1] Accurate and reliable quantification of this compound is essential for quality control in research and development, ensuring purity and stability. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying components in a mixture.[3][4]

This document provides a comprehensive guide to the development and optimization of a reversed-phase HPLC (RP-HPLC) method for the analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. The narrative explains the scientific rationale behind each step of the method development process, from initial analyte assessment to the final optimized protocol, in accordance with established pharmaceutical analysis guidelines.[5][6]

Analyte Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[5][7] These properties dictate the initial choice of column, mobile phase, and detector settings.

PropertyValue / StructureRationale for HPLC Method
Chemical Structure Chemical structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolThe structure contains a non-polar dimethylbenzoyl group and a more polar pyrrolidin-3-yl-methanol moiety. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.[8]
Molecular Formula C14H19NO2-
Molecular Weight 233.31 g/mol [9]-
UV Chromophore The 3,5-dimethylbenzoyl group is a strong chromophore.The benzoyl functional group typically exhibits strong UV absorbance in the 240-280 nm range, which is ideal for UV detection.[10][11]
Predicted Polarity Moderately polar.A C18 stationary phase is the standard choice for compounds in this polarity range, providing a good balance of retention and selectivity.[5]
Predicted pKa The pyrrolidine nitrogen is weakly basic.The potential for the analyte to become protonated requires pH control of the mobile phase to ensure consistent retention and sharp, symmetrical peaks.
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.[12]Methanol and acetonitrile are excellent organic modifiers for the mobile phase and as a sample diluent.

Method Development Strategy & Optimization

The development process is a systematic approach to finding the optimal chromatographic conditions. Our strategy follows a logical progression, starting with column and mobile phase screening and concluding with detector optimization.

Chromatographic System and Column Selection

High-pressure liquid chromatography is a separation technique that relies on a solid stationary phase and a liquid mobile phase.[6] For an analyte of moderate polarity like [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, reversed-phase chromatography is the most suitable approach.[8]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column was selected as the first choice. C18 columns are the workhorse of pharmaceutical analysis, offering robust retention for a wide range of moderately polar to non-polar compounds through hydrophobic interactions.[5] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

Mobile Phase Optimization

The mobile phase composition is a critical factor that influences retention time, selectivity, and peak shape.[5]

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were evaluated as the organic component of the mobile phase. ACN is generally preferred for its lower viscosity and UV cutoff. An initial isocratic elution with 50:50 ACN:Water was tested to determine the approximate retention of the analyte.

  • Aqueous Phase and pH Control: The pyrrolidine nitrogen in the analyte can be protonated at acidic pH. Uncontrolled ionization can lead to poor peak shape (tailing). To suppress this, a buffer is necessary. A phosphate or formate buffer with a pKa within ±1 unit of the target pH is recommended.[5]

    • An acidic pH (e.g., pH 3.0) was chosen to ensure the pyrrolidine nitrogen is consistently protonated. This results in a single ionic species on the column, leading to sharper, more symmetrical peaks.

    • A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was selected. This buffer provides good capacity at this pH and is compatible with UV detection.

Gradient vs. Isocratic Elution

An initial scouting run using a broad gradient (e.g., 5% to 95% ACN over 15 minutes) is performed to determine the elution time and check for any impurities. For a single analyte assay, an isocratic method is often preferable for its simplicity and robustness.[8] Based on the scouting run, an isocratic mixture of acetonitrile and the pH 3.0 buffer was optimized to achieve a retention time between 3 and 10 minutes, ensuring sufficient resolution from the void volume without an excessively long run time.

Wavelength Selection

The 3,5-dimethylbenzoyl moiety is the primary chromophore.[10] To determine the optimal wavelength for detection, a UV scan of the analyte was performed using a diode-array detector (DAD). The wavelength of maximum absorbance (λmax) was identified. Benzoyl compounds typically show strong absorbance around 254-260 nm.[13] Selecting the λmax ensures the highest sensitivity for the assay.[8]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Analyte Analyze Compound Properties (Structure, Polarity, pKa, UV) Selection Initial Method Selection (RP-HPLC, C18 Column, UV Detector) Analyte->Selection Guides choice MobilePhase Optimize Mobile Phase (Buffer pH, Organic %) Selection->MobilePhase Screening Wavelength Select Optimal Wavelength (λmax) MobilePhase->Wavelength Flow Set Flow Rate & Temperature Wavelength->Flow SST Define System Suitability (Tailing, Plates, RSD) Flow->SST Refinement Validation Perform Method Validation (ICH Q2) SST->Validation

Caption: HPLC Method Development Workflow.

Optimized HPLC Method Protocol

This section details the final, optimized parameters for the quantitative analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Software: OpenLab CDS or equivalent.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Potassium phosphate monobasic, 85% Phosphoric acid.

Chromatographic Conditions
ParameterOptimized Setting
Mobile Phase Isocratic: 55% Acetonitrile, 45% (20 mM Potassium Phosphate, pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm (λmax)
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix 550 mL of acetonitrile with 450 mL of the prepared buffer. Degas before use.

  • Diluent: Mobile Phase (55% ACN / 45% Buffer).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability and Method Validation Overview

Before sample analysis, the chromatographic system must meet predefined system suitability test (SST) criteria to ensure its performance.[14][15] Following successful SST, the method must be validated according to ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose.[16][17][18]

System Suitability Test (SST)

Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system.
Method Validation Parameters (ICH Q2(R1))

The validation process ensures the method is accurate, precise, and specific.[16][18][19]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by running blank, placebo, and spiked samples.

  • Linearity: Assessed over a range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Determined by recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple samples on the same day.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. The RSD for precision studies should be ≤ 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).[18]

Caption: Inter-relationship of Key HPLC Parameters.

Conclusion

This application note details a robust and reliable isocratic RP-HPLC method for the quantitative analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. The method was developed systematically, considering the physicochemical properties of the analyte to make logical, science-based decisions on column chemistry, mobile phase composition, and detector settings. The final method is simple, efficient, and demonstrates excellent suitability for its intended purpose in a quality control or research environment, pending full validation according to ICH guidelines.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://online.uspnf.com/uspnf/document/2_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_70101_en-US]
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). Technology Networks. [URL: not available]
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [URL: https://www.uspbpep.com/usp31nf26s1_c621.html]
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5449EN_USP_621_Whitepaper.pdf]
  • USP-NF <621> Chromatography. (2023, November 1). usp.org. [URL: https://online.uspnf.com/uspnf/document/2_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_70101_en-US]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • Steps for HPLC Method Development. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/steps-for-hplc-method-development.html]
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2%28R1%29_Guideline.pdf]
  • <621> Chromatography. (2022, December 1). US Pharmacopeia (USP). [URL: https://www.usp.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. [URL: not available]
  • HPLC Method development: an overview. (2025, May 27). PharmaCores. [URL: not available]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4859]
  • UV-Vis absorption regions for benzoyl and cinnamoyl structures... ResearchGate. [URL: https://www.researchgate.net/figure/UV-Vis-absorption-regions-for-benzoyl-and-cinnamoyl-structures-quercetin-molecule-is_fig7_344383182]
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [URL: https://zenodo.org/records/10877967]
  • [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol. Appchem. [URL: https://www.appchem.com/product/bc64860]
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [URL: https://www.iosrphr.org/papers/v14-i9/B1409020718.pdf]
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/website_20200312/pdf/Pyrrolidines_in_Drug_Discovery.pdf]
  • The UV spectrum of benzoyl C-phenylcalix[6] resorcinaryl octaacetate. ResearchGate. [URL: https://www.researchgate.net/figure/The-UV-spectrum-of-benzoyl-C-phenylcalix-4-resorcinaryl-octaacetate_fig7_320649557]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39108168/]
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6). ResearchGate. [URL: https://www.researchgate.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ea/d3ea00045k]

Sources

Application

incorporating[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol into active pharmaceutical ingredients

Application Note: Strategic Incorporation of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in Active Pharmaceutical Ingredients (APIs) Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in Active Pharmaceutical Ingredients (APIs)

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on privileged scaffolds that balance conformational rigidity with optimal physicochemical properties. [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (CAS: 1455778-70-7) has emerged as a highly versatile building block for the synthesis of complex therapeutics, including Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists[1], Poly(ADP-ribose) polymerase (PARP) inhibitors[2], and dual-target GPCR ligands[3].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a tripartite pharmacophore system:

  • The Pyrrolidine Core: Provides a conformationally restricted cyclic framework that minimizes entropic penalty upon target binding while improving aqueous solubility relative to acyclic amines.

  • The 3,5-Dimethylbenzoyl Moiety: Acts as a robust lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., in ecdysone or dopamine receptors). Crucially, the meta-methyl substitutions block metabolic vulnerabilities typically seen at the para-position (such as rapid CYP450-mediated oxidation), thereby enhancing the pharmacokinetic half-life of the resulting API[4].

  • The Hydroxymethyl Vector: The primary synthetic handle. As a primary alcohol extending from the C3 position of the pyrrolidine ring, it bypasses the steric hindrance of the ring, offering a highly reactive site for divergent derivatization (oxidation, etherification, or halogenation) without disturbing the amide linkage.

Divergent Synthetic Workflow

To incorporate this scaffold into an API, the hydroxymethyl group must be transformed into a target-specific functional group. The diagram below illustrates the divergent synthetic pathways utilized in medicinal chemistry campaigns.

G SM [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol (Starting Material) Aldehyde Aldehyde Intermediate (via DMP Oxidation) SM->Aldehyde Oxidation (DMP, DCM) Ether Aryl Ether Intermediate (via Mitsunobu) SM->Ether Etherification (Ar-OH, DIAD, PPh3) Mesylate Mesylate Intermediate (via MsCl / TEA) SM->Mesylate Activation (MsCl, Et3N) Amine Substituted Amine (Reductive Amination) Target: CNS APIs Aldehyde->Amine NaBH(OAc)3 R-NH2 Aryloxy Aryloxymethyl Pyrrolidine Target: Ion Channel Modulators Ether->Aryloxy Deprotection/ Refinement Thioether Thioether / Azide Target: GPCR Ligands Mesylate->Thioether Nucleophilic Substitution

Figure 1: Divergent synthetic workflow for API generation from [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Physicochemical Profiling of Scaffold Derivatives

When designing APIs, tracking the evolution of physicochemical properties (Lipinski parameters) is critical. Table 1 summarizes the impact of standard derivatizations on the scaffold's predicted properties.

Table 1: Quantitative Physicochemical Data of Scaffold Derivatives

Compound / DerivativeMW ( g/mol )cLogP (est.)tPSA (Ų)HBDHBAPrimary API Application
Starting Material 233.312.1549.312Core Scaffold
Aldehyde Intermediate 231.292.3046.202Electrophilic Precursor
Phenoxy Ether (Mitsunobu) 309.413.8538.802TRPV4 Antagonist Analogs
Benzylamine (Red. Amination) 322.453.5032.312GPCR / D3R Ligands

Note: The transformation from the primary alcohol to an ether or amine systematically reduces the Topological Polar Surface Area (tPSA) and increases lipophilicity (cLogP), driving the molecule toward optimal CNS penetration parameters (tPSA < 90 Ų, cLogP 2.0–4.0).

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. Causality for reagent selection is explicitly stated to ensure process scientists understand the mechanistic boundaries of the workflow.

Protocol A: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination. Causality Insight: DMP is selected over traditional Swern oxidation. Swern requires strict cryogenic conditions (-78 °C) and generates dimethyl sulfide, which can interfere with downstream transition-metal catalyzed cross-couplings. DMP operates at room temperature and is highly chemoselective, preventing over-oxidation to the carboxylic acid and preserving the integrity of the tertiary amide[5].

Step-by-Step Methodology:

  • Preparation: Dissolve[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (1.0 eq, 5.0 mmol) in wet dichloromethane (DCM, 25 mL). Self-Validation Check: The addition of a catalytic amount of water (1.1 eq relative to DMP) accelerates the reaction by facilitating the formation of the highly reactive intermediate, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material (lower Rf) should cleanly convert to the aldehyde (higher Rf).

  • Quench & Workup: Dilute the mixture with 25 mL of DCM. Quench by adding 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this step reduces unreacted DMP and iodine byproducts to water-soluble salts).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically >95% pure and should be used immediately in reductive amination to prevent spontaneous trimerization or hydrate formation.

Protocol B: Aryl Etherification via Mitsunobu Reaction

Objective: Append an aryl group to the C3-vector to synthesize ion channel modulator precursors. Causality Insight: The Mitsunobu reaction is preferred over Williamson ether synthesis because it avoids the use of strong bases (like NaH), which could potentially hydrolyze the 3,5-dimethylbenzoyl amide linkage[6]. Diisopropyl azodicarboxylate (DIAD) is utilized instead of DEAD due to its superior safety profile and lower explosive potential.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the scaffold (1.0 eq, 3.0 mmol), the target phenol (e.g., 4-fluorophenol, 1.1 eq, 3.3 mmol), and Triphenylphosphine (PPh₃, 1.3 eq, 3.9 mmol) in anhydrous THF (20 mL)[1].

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.3 eq, 3.9 mmol) dropwise over 15 minutes. Self-Validation Check: The solution will transition from clear to a pale yellow color, indicating the formation of the active PPh₃-DIAD betaine intermediate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. TLC monitoring (EtOAc/Hexane 3:7) will show the disappearance of the phenol and the emergence of a highly UV-active product spot.

  • Workup: Concentrate the THF under reduced pressure. Resuspend the crude viscous oil in cold diethyl ether (30 mL) and stir for 1 hour. Self-Validation Check: Triphenylphosphine oxide (TPPO), the primary byproduct, is poorly soluble in cold ether and will precipitate as a white solid.

  • Purification: Filter off the TPPO through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (gradient elution: 5% to 30% EtOAc in Hexanes) to yield the pure aryloxymethyl pyrrolidine API intermediate.

References

  • Wang, Y., et al. "Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer." Molecules (MDPI), 2019. URL: [Link]

  • Brooks, C. A., et al. "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry (ACS), 2018. URL: [Link]

  • Bonifazi, A., et al. "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics." ACS Chemical Neuroscience, 2016. URL: [Link]

  • PubChem. "3,5-Dimethylbenzoyl chloride." National Center for Biotechnology Information. URL: [Link]

Sources

Method

In Vitro Assay Preparation and Biophysical Screening Protocol for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Introduction & Scientific Rationale In the landscape of early-stage drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for sampling chemical space and identifying high-quali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of early-stage drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for sampling chemical space and identifying high-quality starting points for lead optimization [1]. The compound [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (CAS: 1455778-70-7) is a prototypical fragment library building block.

From a structural and mechanistic perspective, this molecule is highly valuable for target-based screening:

  • Hydrophobic Anchoring: The 3,5-dimethylbenzoyl moiety provides a lipophilic face capable of inserting into deep, hydrophobic sub-pockets often found in kinases or G-protein-coupled receptors (GPCRs).

  • Directional Vectorality: The pyrrolidine core restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • Hydrogen Bonding: The hydroxymethyl group (-CH2OH) acts as a critical hydrogen bond donor/acceptor, enabling specific interactions with polar residues at the periphery of a binding site.

Because fragments bind with low affinity (typically Kd​ in the high micromolar to millimolar range), standard biochemical assays are often insufficient for primary screening. Instead, sensitive biophysical techniques like Surface Plasmon Resonance (SPR) are required [2]. This application note details the physicochemical profiling, solubility management, and self-validating in vitro assay protocols required to screen this fragment effectively.

Physicochemical Profiling & The "Rule of Three"

Successful FBDD relies on strict adherence to physicochemical guidelines, most notably the "Rule of Three" (RO3), which minimizes the risk of non-specific binding and ensures favorable ligand efficiency during later optimization phases [1].

Table 1: RO3 Compliance of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

ParameterValueRO3 ThresholdCompliance
Molecular Weight (MW) 233.31 g/mol < 300 DaYes
Hydrogen Bond Donors (HBD) 1 (-OH)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (O, N)≤ 3Yes
Calculated LogP (cLogP) ~1.8≤ 3Yes
Polar Surface Area (PSA) 49.8 Ų≤ 60 ŲYes
Causality in Solubility Strategy

Fragments must be screened at exceptionally high concentrations (e.g., 100 μM to 1 mM) to detect weak binding events. However, the lipophilic 3,5-dimethylbenzoyl group can limit aqueous solubility.

  • The Choice of Solvent: The compound must first be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (typically 50–100 mM).

  • The Refractive Index Challenge: In SPR, the sensor response is highly sensitive to the bulk refractive index of the running buffer. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected fragment sample will generate a massive bulk shift, masking the true binding signal [3]. Therefore, exact solvent matching and rigorous DMSO calibration curves are non-negotiable elements of the protocol.

Experimental Workflows & Self-Validating Protocols

FBDD_Workflow Stock 1. Compound Preparation [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (100 mM DMSO Stock) SPR 2. Primary Biophysical Screen Surface Plasmon Resonance (SPR) (Concentration: 500 μM) Stock->SPR Strict DMSO Matching (Avoid RI mismatch) TRFRET 3. Orthogonal Validation TR-FRET Biochemical Assay (Functional Displacement) SPR->TRFRET Active Binders (Double-Referenced) Hit 4. Hit Characterization Kd Determination & Ligand Efficiency TRFRET->Hit Validated Hits Lead 5. Hit-to-Lead Optimization X-ray Crystallography & SBDD Hit->Lead LE > 0.3

Fig 1. FBDD screening cascade for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

This protocol is designed as a self-validating system. By incorporating a reference flow cell and a DMSO calibration routine, the system mathematically isolates the true mass-binding event from background noise and solvent artifacts [3].

Step 1: Target Immobilization (High Density)

  • Equilibrate a CM5 sensor chip in standard PBS-P+ running buffer (without DMSO).

  • Activate Flow Cell 2 (Active) and Flow Cell 1 (Reference) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Causality Check: Because the fragment mass (233.3 Da) is very low compared to a typical protein target (e.g., 50 kDa), the theoretical maximum response ( Rmax​ ) is inherently small. To achieve a detectable signal, immobilize the target protein at a high density (3,000–5,000 Response Units, RU) on Flow Cell 2.

  • Block both flow cells with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Buffer Preparation & DMSO Calibration

  • Prepare the assay running buffer: PBS-P+ supplemented with exactly 3.0% (v/v) DMSO.

  • Prepare a DMSO calibration series ranging from 2.5% to 3.5% DMSO in PBS-P+.

  • Inject the calibration series over both flow cells. The software will plot the difference in response between Flow Cell 2 and Flow Cell 1 against the reference signal, generating a solvent correction curve.

Step 3: Fragment Injection & Double Referencing

  • Dilute the 100 mM DMSO stock of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to a final screening concentration of 500 μM in PBS-P+. Ensure the final DMSO concentration is exactly 3.0%.

  • Inject the fragment at a high flow rate (30 μL/min) for 60 seconds, followed by a 60-second dissociation phase. Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding rather than diffusion rates.

  • Self-Validation: Apply "double referencing." Subtract the signal of Flow Cell 1 from Flow Cell 2 to remove bulk refractive index changes, then subtract the signal of a blank buffer injection to remove systematic baseline drift. Finally, apply the DMSO solvent correction.

Protocol B: Orthogonal Validation via TR-FRET

To ensure the physical binding observed in SPR translates to functional target engagement, an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step 1: Assay Assembly

  • Utilize a 384-well low-volume microplate (e.g., white polystyrene for maximum signal reflection).

  • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of the fragment (from the 100 mM stock) directly into the assay wells.

  • Add 10 μL of an assay mix containing the target protein labeled with Terbium (Tb) cryptate (donor) and a known competitive tracer ligand labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).

Step 2: Incubation and Detection

  • Incubate the plate in the dark at room temperature for 60 minutes to allow the fragment to reach binding equilibrium with the tracer.

  • Read the plate on a TR-FRET compatible microplate reader. Excite the donor at 337 nm. Measure the emission of the donor at 620 nm and the acceptor at 665 nm after a 50 μs delay.

  • Self-Validation (Z'-factor): Calculate the FRET ratio (665 nm / 620 nm). Include 16 wells of maximum signal (DMSO only, no fragment) and 16 wells of minimum signal (excess unlabeled control ligand). A calculated Z'-factor > 0.5 validates the assay's statistical robustness, confirming that any signal reduction caused by[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a true displacement event.

Table 2: Summary of Assay Validation Metrics

MetricTarget ValuePurpose / Causality
SPR Rmax​ (Theoretical) > 15 RUEnsures sufficient signal-to-noise ratio for a 233 Da fragment.
SPR Flow Rate ≥ 30 μL/minPrevents mass transport limitation during fast on/off kinetics.
TR-FRET Z'-factor > 0.5Validates the dynamic range and reproducibility of the biochemical assay.
Ligand Efficiency (LE) > 0.3 kcal/mol/HAConfirms the fragment utilizes its heavy atoms efficiently for binding energy.

References

  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where are we now?. Nature Reviews Drug Discovery, 12(8), 644-644. URL: [Link]

  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. URL: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences. URL: [Link]

Application

Strategic Purification of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol via Flash Chromatography: Overcoming the Challenge of Basic Amine Functionality

An Application Note for Drug Development Professionals Abstract The purification of novel chemical entities is a critical bottleneck in the drug discovery and development pipeline. [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The purification of novel chemical entities is a critical bottleneck in the drug discovery and development pipeline. [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, a molecule featuring a tertiary amine, a tertiary amide, and a primary alcohol, presents a significant purification challenge due to its basicity and moderate polarity. Standard silica gel chromatography often results in poor peak shape, low recovery, and inconsistent separation due to strong, undesirable interactions between the basic pyrrolidine nitrogen and acidic surface silanols. This application note provides a detailed, field-proven guide for the efficient purification of this compound. We will explore a systematic method development approach, beginning with Thin-Layer Chromatography (TLC), and present a robust flash chromatography protocol using amine-functionalized silica as the optimal stationary phase to achieve high purity and yield.

The Purification Challenge: Analyzing the Target Molecule

Understanding the physicochemical properties of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (Molecular Formula: C₁₄H₁₉NO₂, Molecular Weight: 233.31 g/mol ) is the cornerstone of developing a successful purification strategy.[1] The molecule's structure incorporates three key functional groups that dictate its chromatographic behavior:

  • Primary Alcohol (-CH₂OH): A polar group that can participate in hydrogen bonding.

  • Tertiary Amide (-C(=O)N<): A polar, but generally neutral, functional group.

  • Tertiary Amine (in the pyrrolidine ring): A basic site that is the primary source of purification difficulty.

The basic tertiary amine is strongly attracted to the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[2] This acid-base interaction leads to several chromatographic problems, including significant peak tailing, irreversible adsorption, and poor separation from impurities.[2][3] The goal is to mitigate this interaction to achieve an efficient and reproducible purification.

Diagram: The Silica-Amine Interaction Problem

The following diagram illustrates the fundamental issue when using standard silica gel for basic compounds and the proposed solution.

G cluster_0 Problem: Standard Silica cluster_1 Solution: Amine-Functionalized Silica BasicAmine Basic Amine (Target) AcidicSilica Acidic Silanol (Si-OH) BasicAmine->AcidicSilica Strong Acid-Base Interaction Tailing Result: Peak Tailing, Poor Recovery AcidicSilica->Tailing TargetAmine Basic Amine (Target) AmineSilica Amine-Functionalized Silica (NH-Silica) TargetAmine->AmineSilica Weak, Non-Ionic Interaction SharpPeak Result: Sharp Peaks, High Recovery AmineSilica->SharpPeak

Caption: Interaction of a basic amine with standard vs. amine-functionalized silica.

Method Development: A Systematic Approach

A successful flash chromatography method is built upon preliminary screening with Thin-Layer Chromatography (TLC).[4][5] This rapid and inexpensive technique allows for the efficient selection of an appropriate stationary and mobile phase before committing a larger quantity of the crude sample to a column.[6]

Stationary Phase Selection

Given the basicity of the target molecule, three stationary phase strategies were considered:

  • Standard Silica Gel: Prone to issues as described above, but can sometimes be used if the mobile phase is modified with a competing base like triethylamine (TEA).[7][8]

  • Reversed-Phase (C18) Silica: An option for polar molecules, where elution order is inverted (polar compounds elute first).[9][10] This is a viable alternative if the compound and impurities have sufficient differences in hydrophobicity.

  • Amine-Functionalized Silica (NH-Silica): This is the recommended stationary phase . The surface is covalently modified with aminopropyl groups, which effectively shield the target molecule from the underlying acidic silica.[11][12] This results in vastly improved peak symmetry and recovery for basic compounds without requiring additives in the mobile phase.[2]

Mobile Phase Selection & TLC Screening

The goal of TLC screening is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.35 .[6] This Rf range typically translates to an optimal elution volume of 3 to 7 column volumes (CV) in flash chromatography, providing a good balance between separation, run time, and solvent consumption.[4][6]

Common Solvent Systems for Moderately Polar Compounds:

  • System A: Heptane / Ethyl Acetate (EtOAc) - A good starting point for many organic compounds.

  • System B: Dichloromethane (DCM) / Methanol (MeOH) - For more polar compounds that do not move in Heptane/EtOAc.[13]

Table 1: Representative TLC Screening Results
TLC Plate TypeMobile Phase (v/v)Target RfImpurity 1 RfImpurity 2 RfObservations
Standard Silica80:20 Heptane/EtOAc0.100.300.55Severe tailing of the target spot. Poor resolution from baseline.
Standard Silica95:5 DCM/MeOH + 0.5% TEA0.250.400.60Tailing is reduced. Separation is acceptable. TEA is required.
Amine-Silica 90:10 Heptane/EtOAc 0.28 0.50 0.72 Round, well-defined spots. Excellent separation. Recommended.

Based on this screening, the Amine-Silica plate with a Heptane/EtOAc mobile phase provides the ideal separation profile.

Detailed Purification Protocols

The following protocols provide a step-by-step guide for the purification process, from TLC method development to the final flash chromatography run.

Diagram: Overall Purification Workflow

G Crude Crude Sample ([1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol) TLC Protocol 1: TLC Method Development Crude->TLC Select Select Optimal Conditions (Amine-Silica, Heptane/EtOAc) TLC->Select Flash Protocol 2: Flash Chromatography Select->Flash Analysis Analyze Fractions (TLC) Flash->Analysis Combine Combine Pure Fractions Analysis->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product (>98%) Evap->Pure

Caption: Step-by-step workflow from crude material to purified product.

Protocol 1: Method Development using TLC
  • Plate Preparation: Obtain Amine-functionalized silica gel TLC plates (e.g., TLC-NH₂). Draw a light pencil line ~1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the origin.

  • Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 90:10 Heptane/EtOAc). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.

  • Rf Calculation: Calculate the Rf value for the target compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

  • Optimization: Adjust the mobile phase polarity until the target Rf is in the optimal range of 0.15-0.35.[5] Increasing the proportion of the more polar solvent (EtOAc) will increase the Rf value.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This protocol assumes a 1.0 g crude sample load. Adjust column size and solvent volumes accordingly for different scales.

  • Column Selection: Select an appropriately sized amine-functionalized silica flash cartridge. For a 1.0 g load, a 40 g cartridge is a suitable choice.

  • Sample Preparation (Dry Loading): a. Dissolve the 1.0 g of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). b. Add ~2-3 g of standard silica gel to the solution to form a slurry. c. Gently evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to better separation.

  • Column Setup: a. Load the dry sample onto the top of the 40 g amine-silica cartridge. b. Place the cartridge onto the flash chromatography system.

  • Elution and Fraction Collection: a. Equilibrate the column with 2-3 column volumes of 100% Heptane. b. Run the purification using a linear gradient based on the TLC results. The elution method is summarized in the table below. c. Collect fractions throughout the run and monitor by TLC to identify those containing the pure product.

Table 2: Flash Chromatography Parameters
ParameterValueRationale
InstrumentAutomated Flash SystemProvides reproducible gradients and UV detection.
Stationary Phase40 g Amine-Functionalized Silica CartridgeOptimal for basic compounds, prevents tailing.[2]
Mobile Phase AHeptaneNon-polar solvent.
Mobile Phase BEthyl Acetate (EtOAc)Polar solvent.
Flow Rate40 mL/minStandard flow rate for a 40 g cartridge.
DetectionUV, 254 nmThe benzoyl group is UV active.
Gradient Profile
0-2 CV10% BLow polarity hold to elute non-polar impurities.
2-15 CV10% to 60% B (Linear Gradient)Ramps polarity to elute the target compound based on the TLC Rf of ~0.28.
15-20 CV60% BHold to ensure complete elution of the target.
  • Post-Purification: a. Combine the fractions containing the pure product as determined by TLC analysis. b. Evaporate the solvent under reduced pressure to yield [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol as a purified solid or oil. c. Confirm purity by an appropriate analytical method (e.g., LC-MS, NMR).

Expected Results & Conclusion

By following this strategic approach, researchers can reliably purify [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to >98% purity. The use of amine-functionalized silica is the key to success, directly addressing the challenge of the compound's basicity. This method circumvents the common issues of peak tailing and low recovery associated with standard silica, eliminating the need for mobile phase additives that can complicate product workup. This protocol provides a robust and scalable solution, enabling the rapid progression of drug development programs that rely on high-quality chemical matter.

References

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from Santai Technologies Official Website.
  • King, A. (2018).
  • Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?
  • Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Sorbtech. (2023, September 13). TLC for Flash Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from Sorbent Technologies Official Website.
  • Teledyne ISCO. (2021, March 12).
  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates.
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department website.
  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
  • Knowles, et al. (2020). Amine-functionalized ordered mesoporous silicas as model materials for liquid phase acid capture. AIChE Journal.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Benchchem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • National Institute of Technology and Evaluation, Japan. (n.d.). Initial Risk Assessment Report for Benzophenone.
  • Lee, et al. (2025, August 7). Amine-Functionalized Porous Silicas as Adsorbents for Aldehyde Abatement.
  • Chromatography Online. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino-functionalized silica gel spherical 40-75um?
  • Appchem. (n.d.). [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol.
  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Benchchem. (2025). Application Notes and Protocols: The Potential of (Diphenyl-pyrrolidin-3-YL)methanol in Agrochemical Synthesis.
  • Alwsci. (2024, May 10).
  • Waters Corpor
  • ResearchGate. (2026, February 3). Synthesis and Insecticidal Activity of 3, 5-Dimethylbenzoyl Moiety Modified Analogues of N - tert -Butyl- N ′-(4-ethylbenzoyl).
  • ChemicalBook. (2025, July 24). (R)-Pyrrolidin-3-ylmethanol.
  • Benchchem. (2025). Technical Support Center: Purification of Crude (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Appchem. (n.d.). [1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]methanol.
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (n.d.). Transformation of 3-(4-methoxybenzylidine)-5-(p-tolyl)-2(3H)-furanone into new nitrogen heterocyclic candidates as insecticidal agents with in silico studies.

Sources

Method

Application Notes &amp; Protocols: Strategic Application of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in Structure-Based Drug Design

Introduction and Rationale Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging high-resolution structural information of biological targets to rationally design potent and select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging high-resolution structural information of biological targets to rationally design potent and selective therapeutics.[1][2][3] This approach significantly accelerates the drug discovery process, moving from initial "hits" to optimized "leads" with greater efficiency than traditional screening methods.[4] The core principle of SBDD lies in an iterative cycle of designing, synthesizing, and testing compounds based on how well they fit into the three-dimensional structure of a target, such as a protein's binding site.[1][3]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional character which allows for precise spatial arrangement of substituents.[5][6] This non-planar, saturated heterocycle is a common feature in numerous FDA-approved drugs and natural products, often contributing to improved potency, selectivity, and pharmacokinetic properties like aqueous solubility.[7][8]

This document provides a detailed guide for utilizing [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol , a novel chemical entity, within a robust SBDD workflow. The molecule combines the favorable 3D geometry of the pyrrolidinyl methanol core with a 3,5-dimethylbenzoyl group, which can engage in key hydrophobic and aromatic interactions within a protein binding pocket. While the specific biological target for this compound is yet to be fully elucidated, its structural motifs suggest potential activity against targets with well-defined hydrophobic sub-pockets, such as kinases, bromodomains, or certain proteases. These application notes will therefore use a generalized, yet rigorous, workflow applicable to multiple protein classes.

Physicochemical Properties of the Lead Compound

A thorough understanding of a compound's properties is critical for designing effective experiments. The table below summarizes the calculated and estimated properties for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

PropertyValueSignificance in Drug Design
IUPAC Name [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolUnambiguous chemical identifier.
Molecular Formula C₁₄H₁₉NO₂Used to calculate exact mass.
Molecular Weight 233.31 g/mol Falls within the range for fragment- and lead-like chemical space (< 500 Da), suggesting good potential for oral bioavailability.
Calculated LogP ~2.1Indicates a balance between aqueous solubility and membrane permeability, crucial for cell-based assays and ADME properties.
Hydrogen Bond Donors 1 (hydroxyl group)The hydroxyl group can form critical hydrogen bonds with protein active site residues.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, pyrrolidine nitrogen)The carbonyl and nitrogen can accept hydrogen bonds, providing key interaction points.
Rotatable Bonds 3Provides conformational flexibility to adapt to the shape of a binding pocket, a key aspect of induced-fit binding.[9]

The Structure-Based Drug Design Workflow

The successful application of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in a drug discovery campaign relies on a systematic, iterative process. This workflow integrates computational modeling with experimental validation to refine the molecule's structure, enhancing its affinity and selectivity for the target protein.

SBDD_Workflow cluster_computational In Silico Phase cluster_experimental Experimental Phase Target_ID Target Selection & 3D Structure Acquisition Docking Protocol 1: Molecular Docking Target_ID->Docking Protein Structure Binding_Assay Protocol 2: Biophysical Validation (SPR) Docking->Binding_Assay Ranked Hits Design Design of Analogs Design->Docking New Compounds Structure_Det Protocol 3: Co-crystallography (X-ray) Binding_Assay->Structure_Det Confirmed Binder Structure_Det->Design High-Res Complex Structure (SAR Data) Optimization Lead Optimization Structure_Det->Optimization Iterative Refinement

Caption: Iterative workflow for structure-based drug design.

Detailed Protocols

Protocol 1: In Silico Target Evaluation via Molecular Docking

Objective: To computationally predict the binding mode and estimate the binding affinity of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol against a putative protein target. This allows for initial hypothesis generation and prioritization before committing to resource-intensive wet lab experiments.[9][10]

Principle: Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site, using a scoring function to rank the resulting poses based on geometric and energetic complementarity.[11]

Materials:

  • High-resolution 3D structure of the target protein (e.g., from the Protein Data Bank - PDB) or a high-quality homology model.

  • Molecular modeling software suite (e.g., AutoDock Vina, GOLD, Schrödinger Maestro).

  • 3D structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (generated from SMILES and energy-minimized).

Methodology:

  • Protein Preparation:

    • Load the protein structure into the modeling software.

    • Remove all non-essential molecules, including water, ions, and co-solvents. Rationale: These are often not conserved and can interfere with docking algorithms unless a specific role (e.g., a bridging water molecule) is known and intended.

    • Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • Identify the target binding pocket. If a co-crystallized ligand is present in the original PDB file, define the binding site as a grid box centered on that ligand.

    • If no ligand is present, use pocket prediction algorithms to identify putative binding sites.

  • Docking Execution:

    • Run the docking algorithm using default or optimized parameters. An "exhaustiveness" setting of 8-16 is typically sufficient for initial screens with AutoDock Vina.

    • Generate a set of possible binding poses (e.g., 10-20 poses).

  • Analysis and Interpretation:

    • Analyze the top-scoring poses. The score (e.g., in kcal/mol) provides an estimation of binding affinity.[12]

    • Visually inspect the predicted binding mode. Look for key interactions:

      • Hydrogen Bonds: Does the hydroxyl group or carbonyl oxygen form H-bonds with backbone or side-chain atoms?

      • Hydrophobic Interactions: Do the dimethylphenyl and pyrrolidine rings sit in well-defined hydrophobic pockets?

      • Aromatic Interactions: Is the phenyl ring involved in π-π stacking or cation-π interactions?

    • Validation (Crucial): If a known ligand-protein structure exists, re-dock the known ligand. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Protocol 2: Biophysical Validation of Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To experimentally measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the target protein in a label-free, real-time manner.[13][14]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[13] A protein (ligand) is immobilized on the chip, and the compound (analyte) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a measurable change in the refractive index, reported in Resonance Units (RU).[14]

Materials:

  • SPR instrument (e.g., Biacore, Reichert, ProteOn).[15][16]

  • Sensor chip (e.g., CM5 dextran chip for amine coupling).

  • Purified target protein (>95% purity).

  • [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+ buffer).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the protein (diluted in a low pH buffer, e.g., 10 mM sodium acetate pH 4.5) over the activated surface to facilitate covalent coupling via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Expert Tip: Aim for a low to medium immobilization density (e.g., 2000-4000 RU) for small molecule analysis to minimize mass transport limitations.

  • Binding Analysis:

    • Prepare a dilution series of the compound in running buffer. A typical concentration range for initial screening is 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all samples and is low (<2%) to avoid solvent effects.

    • Inject the compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration.

    • Include a "zero-concentration" (buffer only) injection for double referencing.

    • Record the association phase (analyte injection) and dissociation phase (buffer flow).

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) and the zero-concentration injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters:

      • kₐ (on-rate): The rate of complex formation.

      • kₔ (off-rate): The rate of complex decay.

      • Kₗ (Equilibrium Dissociation Constant): Calculated as kₔ/kₐ. A lower Kₗ value indicates higher binding affinity.[17]

SPR_Workflow Chip Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Immobilize Immobilize Protein (Amine Coupling) Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte (Compound Dilution Series) Deactivate->Inject Analyze Fit Data to Model (Determine ka, kd, KD) Inject->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Synthesis

Welcome to the Technical Support Center. As a bifunctional molecule containing both a secondary amine and a primary alcohol, pyrrolidin-3-ylmethanol presents a classic chemoselectivity challenge during acylation [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both a secondary amine and a primary alcohol, pyrrolidin-3-ylmethanol presents a classic chemoselectivity challenge during acylation [1]. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to maximize your N-acylation yield while suppressing or rescuing O-acylation byproducts.

Diagnostic FAQ & Troubleshooting Guide

Q1: I am observing a significant amount of the O,N-diacylated byproduct. How do I improve chemoselectivity for the N-acyl target? A1: The secondary amine of the pyrrolidine ring is kinetically more nucleophilic than the primary alcohol. This causality is driven by electronegativity: nitrogen is less electronegative than oxygen, making its lone pair more polarizable and readily available for nucleophilic attack [1]. However, because the primary alcohol at the C3 position is sterically unhindered, O-acylation can easily compete if the reaction is not carefully controlled.

  • Actionable Fix: Check your base and catalyst. Do not use DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive acylpyridinium intermediate that rapidly acylates alcohols, destroying the inherent N-over-O chemoselectivity [2]. Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0 °C.

Q2: My reaction stalls before complete conversion of the starting material. Pushing the reaction with excess acyl chloride leads to O-acylation. What is the best strategy? A2: This is a common kinetic trap in amino alcohol functionalization. Rather than struggling to achieve perfect chemoselectivity in a single step, the most robust approach is the "Push and Rescue" strategy, which acts as a self-validating system.

  • The Causality: Amides are significantly more thermodynamically stable than esters due to the strong resonance donation from the nitrogen lone pair into the carbonyl pi-system. This makes the amide carbonyl carbon much less electrophilic than the ester carbonyl carbon [2].

  • The Self-Validating Fix: Intentionally use a slight excess of 3,5-dimethylbenzoyl chloride (1.2 eq.) to push the amine to 100% conversion, accepting that some O-acylation will occur. During workup, rescue the product by treating the crude mixture with Potassium Carbonate (K₂CO₃) in Methanol. The methoxide generated in situ will rapidly and selectively hydrolyze the ester back to the primary alcohol, leaving the N-benzoyl amide completely intact.

Q3: Can I use coupling reagents with 3,5-dimethylbenzoic acid instead of the acyl chloride? A3: Yes. Using EDC·HCl and HOBt in a biphasic system or aqueous buffer can strongly favor N-acylation, as the HOBt active ester is highly selective for amines over alcohols [3]. However, acyl chlorides remain the most cost-effective and scalable reagents when paired with the "Push and Rescue" protocol.

Quantitative Data: Impact of Reaction Conditions on Yield

The table below summarizes the expected distribution of the desired N-acyl product versus the undesired O,N-diacylated byproduct under various conditions.

Reaction ConditionBase / CatalystSolventTemp (°C)N-Acyl Yield (%)O,N-Diacyl Yield (%)
Standard Et₃N (1.1 eq)DCM0 to RT75%15%
DMAP-Catalyzed Et₃N + DMAP (0.1 eq)DCMRT30%65%
Optimized Direct DIPEA (1.1 eq)THF-10 to 088%<5%
Push & Rescue DIPEA (1.5 eq) K₂CO₃/MeOHDCM0 to RT>95% 0%

Experimental Protocols: The "Push and Rescue" Methodology

This self-validating protocol ensures maximum yield by decoupling the conversion requirement from the chemoselectivity requirement.

Step 1: N-Acylation (The "Push")
  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidin-3-ylmethanol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,5-dimethylbenzoyl chloride (1.2 eq, 12 mmol) in anhydrous DCM (10 mL). Add this solution dropwise via an addition funnel over 20 minutes to maintain a low concentration of the electrophile.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. TLC will show complete consumption of the starting material, with a mixture of the target product and the O,N-diacylated byproduct.

  • Concentration: Evaporate the DCM under reduced pressure to yield the crude mixture.

Step 2: Selective Ester Hydrolysis (The "Rescue")
  • Solvent Swap: Dissolve the crude residue from Step 1 in Methanol (40 mL).

  • Hydrolysis: Add solid Potassium Carbonate (K₂CO₃, 2.0 eq, 20 mmol) directly to the methanolic solution.

  • Reaction: Stir the suspension vigorously at room temperature for 1–2 hours. The mild basic conditions will selectively cleave the ester bond while the amide bond remains completely stable.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer once more with Ethyl Acetate (25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is typically >95% pure and can be used directly or recrystallized.

Reaction Pathway Visualization

G SM Pyrrolidin-3-ylmethanol (Amino Alcohol) Target [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (Desired N-Acyl Product) SM->Target Chemoselective N-Acylation (DIPEA, DCM, 0°C) SideProduct O,N-Diacylated Byproduct (Ester + Amide) SM->SideProduct Excess Reagent or DMAP Catalyst Reagent 3,5-Dimethylbenzoyl Chloride + Base Reagent->SM Rescue Selective Ester Hydrolysis (K2CO3, MeOH, RT) SideProduct->Rescue Workup Step Rescue->Target Cleaves Ester, Preserves Amide

Reaction pathways for the chemoselective N-acylation and the 'Push and Rescue' hydrolysis strategy.

References

  • Nelson, H., et al. "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles." Angewandte Chemie International Edition, 2021. URL:[Link]

  • Morcuende, A., et al. "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide." The Journal of Organic Chemistry, 1996. URL:[Link]

Optimization

Technical Support Center: Solubilization Strategies for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Welcome to the Formulation & Solubilization Support Center. This guide is designed for drug development professionals and formulation scientists experiencing aqueous solubility challenges with [1-(3,5-Dimethylbenzoyl)pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. This guide is designed for drug development professionals and formulation scientists experiencing aqueous solubility challenges with [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol .

Below, you will find a structural diagnostic breakdown, troubleshooting FAQs, comparative data, and self-validating experimental protocols to overcome formulation bottlenecks.

Structural Diagnostics & Causality

Before applying any solubilization technique, we must analyze the physicochemical properties of the target molecule to understand why it resists aqueous dissolution.

  • The Hydrophobic Core: The 3,5-dimethylbenzoyl group is highly lipophilic. The two methyl groups on the aromatic ring significantly increase the compound's LogP, driving strong intermolecular hydrophobic interactions and high crystal lattice energy.

  • The Neutral Linkage: While pyrrolidines are typically basic amines, in this molecule, the nitrogen is conjugated with the carbonyl group of the benzoyl moiety, forming an amide bond . This delocalizes the nitrogen's lone pair, rendering the molecule completely neutral across the physiological pH range.

  • The Hydrophilic Moiety: The hydroxymethyl (-CH₂OH) group provides a hydrogen bond donor and acceptor, but its hydration energy is insufficient to overcome the massive hydrophobic bulk of the rest of the molecule.

Troubleshooting FAQs

Q: I tried adjusting the buffer to pH 2.0 and pH 10.0, but the compound still won't dissolve. Why? A: This is a structural misunderstanding. Because the pyrrolidine nitrogen is part of an amide linkage, it is not a basic amine. The molecule has no ionizable groups with a pKa between 2 and 10. Therefore, pH adjustment and salt formation are mechanistically ineffective for this compound. You must pivot to techniques that reduce solvent polarity or encapsulate the molecule.

Q: When I dilute my DMSO stock into my cell culture assay buffer, the compound crashes out immediately. How do I prevent "solvent shift" precipitation? A: When DMSO is rapidly diluted by water, the thermodynamic barrier to solvate the 3,5-dimethylbenzoyl group becomes insurmountable, leading to rapid nucleation and precipitation. To prevent this, you must lower the interfacial tension before adding water. Pre-dilute your DMSO stock with a cosolvent (e.g., PEG 400) and a non-ionic surfactant (e.g., Tween 80). The surfactant forms micelles that trap the hydrophobic moiety, maintaining a metastable supersaturated state upon aqueous dilution[2].

Q: I need to formulate this compound for an in vivo pharmacokinetic (PK) study. Which cyclodextrin is most appropriate? A: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The β-cyclodextrin cavity has an inner diameter of approximately 6.0–6.5 Å, which provides a perfect steric fit for encapsulating the bulky 3,5-dimethylbenzoyl ring. α-cyclodextrin is too small, and γ-cyclodextrin is too large, which would result in a weak binding constant and premature drug release [3].

Solubilization Strategies & Quantitative Data

The table below summarizes the expected performance of various formulation strategies based on the structural profile of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Formulation StrategyTypical CompositionMechanism of ActionSuitability for TargetEstimated Solubility Enhancement Factor
pH Adjustment HCl or NaOH titrationIonization of functional groupsPoor (Neutral amide)1x (No improvement)
Cosolvent System 10% DMSO / 90% PBSReduces overall solvent polarityModerate (In vitro only)~5x - 10x
Micellar System 5% Tween 80 / 95% PBSSurfactant encapsulationGood (Masks benzoyl group)~50x - 100x
Inclusion Complex 20% w/v HP-β-CDHost-guest hydrophobic shieldingExcellent (Fits β-CD cavity)~200x - 500x

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that true solubilization (and not micro-suspension) has been achieved.

Protocol A: HP-β-CD Inclusion Complexation (Co-evaporation Method)

Use this protocol for high-concentration in vivo dosing.

  • Molar Ratio Calculation: Calculate a 1:1 and 1:2 molar ratio of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to HP-β-CD. (Testing both ratios is critical to determine the stoichiometric binding constant).

  • Aqueous Phase Preparation: Dissolve the required amount of HP-β-CD in purified HPLC-grade water to create a 20% (w/v) solution.

  • Organic Phase Preparation: Dissolve the target compound in a minimal volume of volatile organic solvent (e.g., Methanol or Ethanol).

  • Complexation: Add the organic solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at 37°C. Causality: Mild heat increases the kinetic rate of host-guest inclusion without causing thermal degradation.

  • Equilibration: Seal the vial and stir at 300 RPM for 24 hours to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure at 40°C until the solution is free of organic odors.

  • Self-Validation (Filtration & Quantification): Pass the final solution through a 0.22 µm PTFE syringe filter. If the compound is truly complexed, it will pass through. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound.

Protocol B: Ternary Micellar Formulation (For In Vitro / IV Dosing)

Use this protocol when cyclodextrins interfere with your specific biological assay.

  • Primary Solubilization: Dissolve the compound completely in 5% (v/v) DMSO.

  • Cosolvent Bridging: Add 40% (v/v) PEG 300 or PEG 400. Vortex for 2 minutes. Causality: PEG acts as a polarity bridge between the highly organic DMSO and the aqueous phase.

  • Surfactant Addition: Add 5% (v/v) Tween 80 (Polysorbate 80). Vortex until the mixture is completely homogenous.

  • Aqueous Dilution: Slowly add 50% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized supersaturation and nucleation.

  • Self-Validation (Tyndall Effect Check): Shine a laser pointer through the glass vial. A successful micellar solution will be optically clear. If you observe a visible laser beam path (Tyndall effect), colloidal aggregates or micro-precipitates have formed, indicating the need for a higher surfactant ratio.

Formulation Decision Workflow

FormulationDecisionTree Start Target Compound: [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol Prop Property Assessment: Neutral Amide Lipophilic Benzoyl Group Start->Prop pH_Fail pH Adjustment / Salt Formation (INEFFECTIVE) Prop->pH_Fail Lacks ionizable groups Sol_Success Alternative Solubilization Strategies Prop->Sol_Success Requires hydrophobe masking InVitro In Vitro Assays (Low Volume) Sol_Success->InVitro InVivo In Vivo Dosing (High Concentration) Sol_Success->InVivo Cosolvent DMSO + PEG 400 + Buffer (Cosolvency) InVitro->Cosolvent Micelle Tween 80 / Cremophor EL (Micellar Encapsulation) InVivo->Micelle CD HP-β-CD Complexation (Host-Guest Inclusion) InVivo->CD

Decision tree for solubilizing [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol based on properties.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Available at:[Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available at:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics." Journal of Pharmacy and Pharmaceutical Sciences (Archived via PMC). Available at:[Link]

Troubleshooting

reducing byproducts and impurities in [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol production

Answering the user's request.## Technical Support Center: Production of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol A Guide to Minimizing Byproducts and Impurities Welcome to the technical support center for the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Production of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

A Guide to Minimizing Byproducts and Impurities

Welcome to the technical support center for the synthesis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and achieve high purity for your target compound. The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy and safety of pharmaceutical products, making impurity control a critical aspect of drug development.[][2] This guide is structured to address the common challenges encountered during this specific amide coupling reaction, offering not just solutions but also the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently ask when undertaking this synthesis.

Q1: What are the primary sources of impurities in this synthesis? A1: Impurities can arise from multiple stages of the manufacturing process.[][3][4] For this specific synthesis, they are typically categorized into three main groups:

  • Starting Material-Related Impurities: Contaminants present in the initial reagents, 3,5-dimethylbenzoyl chloride and (pyrrolidin-3-yl)methanol. This includes unreacted precursors from their own synthesis, such as 3,5-dimethylbenzoic acid in the acyl chloride.[4]

  • Reaction-Related Impurities: These are byproducts formed during the amide coupling reaction itself. Common examples include unreacted starting materials, the hydrolysis product (3,5-dimethylbenzoic acid), and potential side-products from the reaction of alternative functional groups.

  • Degradation Products: The final compound may degrade over time depending on storage conditions, leading to new impurities.[3]

Q2: How can I effectively monitor the reaction's progress to minimize incomplete conversion? A2: Real-time monitoring is crucial to determine the point of completion and avoid unnecessary side reactions from prolonged reaction times. The two most effective techniques are:

  • Thin Layer Chromatography (TLC): A simple, rapid method to visualize the consumption of starting materials (especially the limiting reagent, typically the amine) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive and quantitative data, confirming the mass of the desired product and tracking the disappearance of reactants. It is particularly useful for identifying unexpected byproducts.[5]

Q3: What are the most effective general purification techniques for this molecule? A3: A multi-step purification strategy is typically required.

  • Aqueous Workup: A series of acidic and basic washes is highly effective for removing the most common impurities. An acidic wash removes unreacted amine, while a basic wash removes unreacted carboxylic acid.[5][6]

  • Column Chromatography: This is a powerful technique for separating the target compound from closely related impurities that are not removed by simple extraction. It is often the final purification step.[7][8]

  • Recrystallization: If a highly crystalline solid is obtained, recrystallization can be an excellent final polishing step to achieve high purity.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Significant presence of 3,5-dimethylbenzoic acid in the final product.

Question: My final product analysis (NMR or LC-MS) shows a significant peak corresponding to 3,5-dimethylbenzoic acid. What is the cause and how do I fix it?

Answer: This is one of the most common impurities. It can originate from two sources: (1) using 3,5-dimethylbenzoyl chloride that is already contaminated with the corresponding carboxylic acid, or (2) hydrolysis of the 3,5-dimethylbenzoyl chloride by trace amounts of water during the reaction.

Troubleshooting Steps:

  • Verify Acyl Chloride Quality: Before starting the reaction, check the purity of your 3,5-dimethylbenzoyl chloride. An IR spectrum should show a strong carbonyl stretch around 1770-1800 cm⁻¹ and an absence of the broad O-H stretch characteristic of a carboxylic acid.

  • Use Fresh or Purified Acyl Chloride: Acyl chlorides are highly sensitive to moisture.[9] It is best to use freshly prepared material or to purify commercial stock by distillation before use.[10]

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Employ a Base as an HCl Scavenger: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid can catalyze unwanted side reactions. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), should be added to neutralize the HCl as it forms.[5] Pyridine can also be used and may serve as the solvent.[11]

  • Refine the Workup: Implement a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup. This will deprotonate the acidic 3,5-dimethylbenzoic acid, converting it to its water-soluble sodium salt, which will be partitioned into the aqueous layer and removed.

Issue 2: Low yield with a large amount of unreacted (pyrrolidin-3-yl)methanol remaining.

Question: The reaction seems to have stalled. TLC/LC-MS analysis shows that while some product has formed, a significant amount of the starting amine is still present. What went wrong?

Answer: This issue points to incomplete reaction, which can stem from several factors related to stoichiometry, reagent reactivity, or reaction conditions.

Troubleshooting Steps:

  • Check Stoichiometry: For this reaction, it is often beneficial to use a slight excess (1.1 to 1.2 equivalents) of the more reactive and easily handled reagent, 3,5-dimethylbenzoyl chloride, to ensure the complete consumption of the more valuable (pyrrolidin-3-yl)methanol.[5]

  • Control the Addition: A common and effective technique is to dissolve the (pyrrolidin-3-yl)methanol and a base (like DIEA) in an anhydrous solvent and then slowly add the 3,5-dimethylbenzoyl chloride to this solution, often at a reduced temperature (e.g., 0 °C) to control the initial exotherm.

  • Monitor Reaction to Completion: Do not rely on a fixed reaction time. Actively monitor the reaction using TLC or LC-MS until the starting amine spot/peak is no longer visible.[5]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

Issue 3: Formation of an N-Acylurea byproduct.

Question: I used a carbodiimide coupling agent like EDC instead of an acyl chloride, and now I have a persistent impurity that is difficult to remove. How do I manage this?

Answer: When using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the formation of a urea byproduct (dicyclohexylurea - DCU, or ethyl-dimethylaminopropyl urea - EDU) is inevitable.[12] These byproducts can sometimes be challenging to remove.

Troubleshooting Steps:

  • Add a Stabilizing Agent: To improve efficiency and prevent side reactions, carbodiimide couplings should be performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[13][14] These agents react with the activated acid to form a more stable active ester intermediate, which is less prone to side reactions.[5]

  • Optimize the Workup: The urea byproduct from EDC (EDU) is water-soluble and can often be removed with a simple acidic aqueous wash (e.g., 1M HCl).[5] DCU from DCC is less soluble and often precipitates out of the reaction mixture and can be removed by filtration.

  • Purification by Chromatography: If the urea byproduct persists after the workup, it can typically be separated from the desired amide product using silica gel column chromatography.

Part 3: Key Protocols and Visual Guides

To provide a clear, actionable framework, this section includes step-by-step protocols and visual diagrams.

Protocol 1: Optimized Amide Coupling via Acyl Chloride
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve (pyrrolidin-3-yl)methanol (1.0 eq) and diisopropylethylamine (DIEA) (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition: In a separate flask, dissolve 3,5-dimethylbenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the consumption of the (pyrrolidin-3-yl)methanol by TLC or LC-MS.[5]

  • Workup: Once the reaction is complete, proceed to the purification workflow outlined below.

Diagrams and Data

G cluster_reactants Starting Materials cluster_impurities Common Impurities R1 3,5-Dimethylbenzoyl Chloride P [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol R1->P + R2, Base I1 3,5-Dimethylbenzoic Acid R1->I1 + H₂O (Hydrolysis) R2 (pyrrolidin-3-yl)methanol R2->P I2 Unreacted (pyrrolidin-3-yl)methanol

Caption: Key reaction pathway and common impurity sources.

G start Reaction Complete. Analyze Crude Product. q1 High level of 3,5-Dimethylbenzoic Acid? start->q1 s1 Check Acyl Chloride Purity. Ensure Anhydrous Conditions. Improve Basic Wash. q1->s1 Yes q2 Unreacted Amine Present? q1->q2 No s1->q2 s2 Adjust Stoichiometry (Slight excess of Acyl Chloride). Verify Reagent Quality. Monitor to Completion. q2->s2 Yes end Proceed to Final Purification (Chromatography) q2->end No s2->end

Caption: A logical guide for troubleshooting common issues.

G A 1. Quench Reaction (e.g., with water) B 2. Acidic Wash (e.g., 1M HCl) Removes: Base, Unreacted Amine A->B C 3. Basic Wash (e.g., sat. NaHCO₃) Removes: Unreacted Carboxylic Acid B->C D 4. Brine Wash (Removes residual water) C->D E 5. Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) D->E F 6. Concentrate in Vacuo E->F G 7. Column Chromatography (Separates product from non-polar and closely-related impurities) F->G H Pure Product G->H

Caption: Standard multi-step purification process.

Impurity/IssuePotential Source(s)Analytical DetectionRecommended Action(s)
3,5-Dimethylbenzoic Acid Impure starting material; Hydrolysis of acyl chloride.LC-MS, NMR (broad OH peak)Use fresh/distilled acyl chloride; ensure anhydrous conditions; perform a basic wash.
Unreacted (pyrrolidin-3-yl)methanol Incomplete reaction; incorrect stoichiometry.TLC (ninhydrin stain), LC-MSUse slight excess of acyl chloride; monitor reaction to completion; perform an acidic wash.
N-Acylurea Byproduct Use of carbodiimide coupling agents (EDC, DCC).LC-MS, NMRAdd HOBt/HOAt to reaction; perform acidic wash for EDC byproduct; filter for DCC byproduct.
Residual Solvents Incomplete removal during concentration.NMRCo-evaporate with a different solvent (e.g., toluene); dry under high vacuum.

References

  • The importance of impurity analysis in pharmaceutical products: an integrated approach. (2016). Journal of Analytical & Pharmaceutical Research.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • How Pharmaceutical Impurity Analysis Works. (2025).
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (n.d.). Benchchem.
  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2016).
  • Where Do Impurities In Pharmaceutical Analysis Come
  • Recent trends in the impurity profile of pharmaceuticals. (2012). Journal of Advanced Pharmaceutical Technology & Research.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • Preventing side reactions in pyrrolidine synthesis. (n.d.). Benchchem.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. (n.d.). Benchchem.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Asian Journal of Chemistry.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research.

Sources

Optimization

Technical Support Center: Crystallization Optimization for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of [1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol .

This molecule presents a unique "amphiphilic" challenge: it contains a highly lipophilic, bulky 3,5-dimethylphenyl group paired with a conformationally restricted pyrrolidine ring, an amide linker, and a highly polar primary alcohol (-OH) capable of strong hydrogen bonding. This specific combination of functional groups frequently leads to severe crystallization bottlenecks, including Liquid-Liquid Phase Separation (LLPS, or "oiling out"), supramolecular gelation, and unpredictable polymorphism.

Part 1: System Thermodynamics & Solvent Selection

Before troubleshooting, it is critical to map the solubility behavior of the molecule. The competing hydrogen-bond donors/acceptors (amide C=O, alcohol -OH) and the hydrophobic bulk dictate solvent interactions.

Table 1: Solvent Screening Rationale and Expected Phase Behaviors

Solvent SystemRoleDielectric Constant (ε)Expected OutcomeMechanistic Rationale
Methanol / Water Solvent / Anti-solvent32.7 / 80.1High yield, potential hydrateProtic solvents disrupt intermolecular amide H-bonds, preventing 1D fiber gelation.
Ethyl Acetate / Heptane Solvent / Anti-solvent6.0 / 1.9Oiling out (LLPS)High lipophilicity of the 3,5-dimethylphenyl group causes phase separation before nucleation.
Toluene Single Solvent2.4GelationAromatic π-π stacking and unhindered amide H-bonding promote 1D supramolecular networks.
Isopropyl Acetate Single Solvent6.0Ideal for Cooling CrystallizationModerate polarity balances the solvation of both the lipophilic and hydrophilic moieties.

Part 2: Troubleshooting FAQs

Q1: Why does my compound form a milky emulsion (oil out) instead of crystallizing, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol has a massive hydrophobic moiety, high supersaturation in mixed solvent systems (like ethyl acetate/heptane) forces the solute to separate into a solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1][2]. The energy penalty for complete desolvation is too high, making the liquid phase kinetically favored. The Solution: You must bypass the miscibility gap (binodal curve). Do not rely on spontaneous nucleation. Instead, utilize a slower cooling profile and introduce seed crystals into the metastable zone before the solution reaches the oiling-out temperature. Seeding provides a low-energy template for heterogeneous nucleation, drawing solute directly from the solution into the solid phase and completely bypassing the emulsion state[2].

Q2: During cooling, the solution turns into a translucent gel. What is the mechanism, and how can I recover crystals?

The Causality: The amide moiety and the primary alcohol are forming 1D hydrogen-bonded networks. If 3D crystal packing is kinetically hindered by the bulky pyrrolidine core, these intermolecular hydrogen bonds self-assemble into long fibers that wrap the solvent, forming a 3D supramolecular gel network[3]. The Solution: Implement an Oscillatory Temperature Control Strategy . Rapidly cool the solution to induce the gel phase, then reheat it to just below the dissolution temperature. This thermal energy breaks the weaker van der Waals forces and 1D hydrogen bonds of the gel fibers, while preserving the thermodynamically stable microscopic crystal nuclei. A subsequent slow cooling ramp will then favor true crystal growth over gelation[3].

Q3: I am getting inconsistent polymorphic forms across different batches. How do I control this?

The Causality: The flexibility of the pyrrolidine ring combined with multiple H-bonding sites allows for various stable conformational packings. Small variations in supersaturation generation (e.g., anti-solvent addition rate) shift the system between kinetic and thermodynamic control. The Solution: Conduct a rigorous polymorph screen utilizing both bulk solution and confined melt crystallization to map the thermodynamic landscape[4]. For production, transition to an anti-solvent crystallization process with precise temperature and addition-rate controls. Using non-equimolar solvent ratios and holding the system at a constant temperature ensures you remain within the stability region of the thermodynamically favored polymorph[5].

Part 3: Mechanistic Visualizations

Workflow cluster_fail Kinetic Failure (LLPS) cluster_success Thermodynamic Control Start Supersaturated Solution Metastable High Supersaturation Start->Metastable Rapid Cooling Seed Seeding in Metastable Zone Start->Seed Controlled Cooling Oiling Oiling Out (Emulsion) Metastable->Oiling Crosses Binodal Gum Amorphous Gum Oiling->Gum Solvent Loss Nucleation Heterogeneous Nucleation Seed->Nucleation Bypasses Gap Crystal High-Purity Crystals Nucleation->Crystal Slow Growth

Thermodynamic vs. kinetic pathways in crystallization, highlighting the avoidance of oiling out.

GelBreakdown Dissolve 1. Dissolution (T_max) Gel 2. Rapid Cool (Gelation) Dissolve->Gel Heat 3. Reheat (Break H-Bonds) Gel->Heat Hold 4. Hold (Nucleation) Heat->Hold Grow 5. Slow Cool (Crystal Growth) Hold->Grow

Oscillatory temperature control strategy to disrupt amide-driven gelation and promote nucleation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

Objective: Isolate[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol without entering the liquid-liquid miscibility gap.

  • Dissolution: Dissolve 10.0 g of the crude compound in 50 mL of Isopropyl Acetate (solvent) at 65°C in a jacketed reactor.

  • Clarification: Filter the solution through a 0.22 μm PTFE membrane to remove foreign nucleating agents.

  • Controlled Cooling: Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Self-Validation Check 1 (Supersaturation): Use an in-situ ATR-FTIR probe. Ensure the solute concentration remains constant and no baseline shift occurs (which would indicate premature oiling out).

  • Seeding: Add 0.1 g (1 wt%) of pre-milled seed crystals (pure polymorph) suspended in 1 mL of heptane. Hold at 45°C for 60 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Dose 50 mL of Heptane (anti-solvent) linearly over 4 hours using a peristaltic pump.

  • Self-Validation Check 2 (Nucleation): Monitor via Focused Beam Reflectance Measurement (FBRM). A steady increase in chord counts in the 10–50 μm range validates crystal growth. A sudden spike in counts >100 μm without sharp edges indicates a failure (emulsion droplet formation).

  • Isolation: Cool to 5°C, filter under vacuum, and wash with cold heptane.

Protocol B: Oscillatory Temperature Control (Gel Mitigation)

Objective: Break supramolecular amide gels and force the system into a crystalline lattice.

  • Dissolution: Dissolve the compound in Toluene at 80°C (T_max) until a clear solution is achieved.

  • Gel Induction: Rapidly cool the system to 20°C at 5°C/min. The solution will become visually viscous and translucent (gelation).

  • Thermal Shock (Reheating): Ramp the temperature back up to 65°C (T_sub) at 2°C/min.

  • Self-Validation Check 1 (Gel Breakdown): Perform in-situ Raman spectroscopy. The shift of the amide I band (C=O stretch) from ~1630 cm⁻¹ (characteristic of hydrogen-bonded gel networks) to ~1650 cm⁻¹ validates the breakdown of the gel and the formation of a crystalline lattice[3].

  • Isothermal Hold: Hold at 65°C for 2 hours to allow the surviving microscopic crystal nuclei to mature while the gel fibers remain dissolved.

  • Crystal Growth: Cool to 10°C at a highly controlled rate of 0.1°C/min.

  • Self-Validation Check 2 (Polymorph Purity): Analyze the isolated dried powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of an amorphous halo, verifying complete transformation from gel to crystal.

Part 5: References

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts American Chemical Society (ACS) URL:[Link]

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review ResearchGate URL:[Link]

  • Understanding the Formation of Indomethacin–Saccharin Cocrystals by Anti-Solvent Crystallization American Chemical Society (ACS) URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • Gelation Mechanism and Oscillatory Temperature Control Strategy in Perindopril Erbumine Solution Crystallization American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

From the Desk of the Senior Application Scientist Welcome to the technical support guide for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. This document is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Oxidative degradation is a common challenge that can compromise experimental results and the overall quality of active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth troubleshooting advice and preventative strategies based on established principles of chemical stability.

The intrinsic stability of a pharmaceutical molecule is critical to the safety and efficacy of a potential drug product.[3] Understanding and mitigating degradation pathways is a mandatory part of the development process, often investigated through forced degradation studies that reveal potential chemical liabilities.[4][5] This guide will equip you with the knowledge to proactively protect your sample of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Part 1: Understanding the Chemical Vulnerability

The molecular structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol contains specific functional groups that are susceptible to oxidation. Proactive prevention begins with understanding these potential reaction sites.

  • Pyrrolidine Nitrogen: The tertiary amine within the pyrrolidine ring is a primary target for oxidation, which can lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for amine-containing compounds.

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group is susceptible to oxidation, potentially converting first to an aldehyde and subsequently to a carboxylic acid.

  • Benzylic Positions: While less reactive than the amine and alcohol, the C-H bonds adjacent to the pyrrolidine ring and the benzoyl group could be susceptible to radical-mediated oxidation under harsh conditions.

Below is a diagram illustrating the most probable oxidative degradation pathways for this molecule.

Oxidative Degradation Pathways cluster_main [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol cluster_path1 Pathway 1: N-Oxidation cluster_path2 Pathway 2: Alcohol Oxidation A Parent Compound B N-Oxide Degradant A->B O₂/ROS C Aldehyde Intermediate A->C O₂/ROS D Carboxylic Acid Degradant C->D Further Oxidation

Caption: Potential oxidative degradation pathways of the target compound.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter, providing probable causes and actionable solutions in a question-and-answer format.

Q1: I've observed a new, growing impurity peak in my HPLC/LC-MS analysis of a sample that has been stored for several weeks. What is the likely cause?

A: The appearance of a new peak, especially one that increases over time, is a strong indicator of chemical degradation. Given the structure of the molecule, oxidative degradation is the most probable cause. This process is often initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[6]

  • Immediate Action Steps:

    • Protect the Source: Immediately transfer the bulk sample to a container purged with an inert gas (argon or nitrogen) and store it at or below -20°C, protected from light.

    • Characterize the Impurity: If your system is connected to a mass spectrometer (MS), determine the mass of the impurity. An increase of +16 amu relative to the parent compound (M+16) strongly suggests the formation of an N-oxide or a hydroxylated byproduct.

    • Perform a Forced Degradation Study: To confirm that the impurity is oxidation-related, conduct a simple stress test as described in the protocol below. If the impurity generated in the stress test matches the retention time and mass of the unknown peak, you have confirmed the degradation pathway.[7][8]

Experimental Protocol: Confirmatory Forced Oxidation Study

Objective: To rapidly generate oxidative degradants of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol and compare them to observed impurities.[2]

Materials:

  • [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Control sample (compound dissolved in solvent only)

  • Test sample (compound dissolved in solvent with H₂O₂)

  • HPLC or LC-MS system

Methodology:

  • Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in your chosen solvent.

  • Prepare Samples:

    • Control: Pipette 1 mL of the stock solution into an HPLC vial.

    • Test Sample: Pipette 1 mL of the stock solution into a separate HPLC vial and add 100 µL of 3% H₂O₂.

  • Incubation: Loosely cap both vials and leave them on a benchtop, exposed to ambient light and temperature, for 4-6 hours. The goal is to achieve 5-20% degradation of the parent peak in the test sample.[7]

  • Analysis: Analyze both the control and test samples by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms. The new peaks that appear in the "Test Sample" but not the "Control" are oxidative degradants. Compare their retention times and mass spectra to the unknown impurity in your stored sample.

Q2: My solid sample, which was initially a white powder, has developed a yellowish or brownish tint. Is this a sign of degradation?

A: Yes, a visible change in color is a common physical indicator of chemical decomposition.[9] While the parent compound may be a stable white solid, its oxidation products can be chromophoric, leading to discoloration. Do not assume the material is still pure. The material should be re-analyzed for purity by a stability-indicating method (like HPLC) before use.

Part 3: FAQs for Proactive Prevention and Storage

This section provides answers to frequently asked questions regarding the proper handling and storage of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol to prevent degradation.

Q1: What are the ideal conditions for the short-term and long-term storage of this compound?

A: Proper storage is the most effective way to prevent degradation. The ideal conditions depend on the intended duration of storage.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined cap, sealed with paraffin filmPrevents exposure to light and air; PTFE is highly inert.[6]
Atmosphere Headspace purged with Argon or NitrogenHeadspace purged with Argon or NitrogenAn inert atmosphere displaces oxygen, the primary driver of oxidation.[6]
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Reduces the rate of chemical reactions significantly.
Light Store in the darkStore in the darkPrevents photolytic degradation, which can generate radicals that initiate oxidation.[10]

Q2: I need to weigh out and handle the compound frequently. What is the best workflow to minimize exposure to air?

A: Repeatedly opening the main container is a major source of contamination with air and moisture. The best practice is to aliquot the bulk material into smaller, single-use vials upon receipt. If frequent access is still required, using a glove box with an inert atmosphere is the gold standard.[6]

Sample Handling Workflow start Need to Access Sample glovebox Is an inert atmosphere glove box available? start->glovebox aliquot Aliquot bulk powder into smaller, single-use vials (Do this once upon receipt) glovebox->aliquot No use_aliquot Use a pre-weighed aliquot glovebox->use_aliquot Yes no_glovebox Quickly weigh sample in a low-humidity room aliquot->no_glovebox end Sample Ready for Use use_aliquot->end purge Purge headspace of main container with Argon/N₂ no_glovebox->purge seal Tightly seal and store -20°C in the dark purge->seal seal->end Next time, use aliquot

Sources

Optimization

resolving HPLC peak tailing for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol analysis

Technical Support Center: [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Analysis Welcome to the Troubleshooting Guide for HPLC Analysis. This resource is designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Analysis

Welcome to the Troubleshooting Guide for HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, during the analysis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve these issues efficiently.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in liquid chromatography that can significantly compromise analytical accuracy, resolution, and reproducibility.[1] It is characterized by an asymmetric peak where the latter half is broader than the front half.[2] This guide provides a systematic, question-and-answer approach to troubleshoot and resolve peak tailing for the polar compound [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Q1: Why is my peak for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol tailing?

Answer: The most probable cause is a secondary retention mechanism occurring alongside the primary hydrophobic interaction with the C18 stationary phase.[3] While your analyte is technically neutral (an amide), its polar nature—specifically the hydroxyl group and the carbonyl oxygen—can lead to unwanted interactions with the HPLC column's stationary phase.

Primary Cause: Secondary Interactions with Silanol Groups Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2] At mid-range pH values (typically > 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][4] The polar regions of your analyte can then interact with these charged sites via hydrogen bonding or dipole-dipole interactions. This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" peak.[3][5]

G cluster_0 Silica Surface node_c18 C18 Chain Hydrophobic Retention node_silanol Ionized Silanol (Si-O⁻) Secondary Interaction Site node_analyte Analyte [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol Polar Moiety (-OH, C=O) node_analyte:f0->node_c18:head Primary Retention (Good Peak Shape) node_analyte:f1->node_silanol:head Secondary Interaction (Causes Tailing) G start Peak Tailing Observed for Analyte test Inject Neutral Marker (e.g., Toluene) start->test chem_issue Chemical Issue: Analyte-Specific Interaction test->chem_issue Symmetrical Peak phys_issue Physical/System Issue: Affects All Peaks test->phys_issue Tailing Peak chem_sol Go to Q3: Optimize Mobile Phase & Column chem_issue->chem_sol phys_sol Go to Q6: Check System Hardware phys_issue->phys_sol

Caption: Diagnostic workflow for troubleshooting peak tailing.

Q3: My issue is chemical. What is the first and most effective parameter to adjust?

Answer: Mobile phase pH is the most powerful tool for improving peak shape for ionizable or polar compounds. [6][7]The goal is to suppress the ionization of the surface silanol groups.

Solution: Lower the Mobile Phase pH By lowering the mobile phase pH to a value between 2.5 and 3.0, you protonate the residual silanol groups (Si-O⁻ → Si-OH). [4]This neutralizes their negative charge, minimizing the unwanted secondary ionic interactions that cause peak tailing. [3] Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile and Water with the same organic/aqueous ratio) but adjust the aqueous portion to pH 7.0, 4.5, and 2.8 using appropriate buffers. Use a volatile buffer like formic acid/ammonium formate for LC-MS compatibility. [5]2. Column Equilibration: Equilibrate the column with at least 20 column volumes of the first mobile phase (starting at high pH).

  • Injection: Inject your analyte and record the chromatogram.

  • Repeat: Flush and re-equilibrate the column with the next mobile phase (e.g., pH 4.5) and inject again. Repeat for the low pH mobile phase.

  • Analysis: Compare the peak symmetry (tailing factor) from the three runs. You should observe a significant improvement at lower pH.

Mobile Phase pHExpected Analyte RetentionExpected Peak Shape (Tailing Factor)Rationale
7.0 ModeratePoor (Tf > 1.5)Silanols are deprotonated (Si-O⁻), causing strong secondary interactions. [3]
4.5 ModerateImproved (Tf ~ 1.2 - 1.5)Partial protonation of silanols reduces some secondary interactions.
2.8 May Decrease SlightlyOptimal (Tf ≤ 1.2)Silanols are fully protonated (Si-OH), minimizing tailing. [4][8]

Caution: Standard silica columns can be damaged by prolonged use at pH below 2.5. [3]Ensure your column is rated for low-pH operation.

Q4: I've lowered the pH, and the peak shape is better but not perfect. What's next?

Answer: If pH adjustment alone is insufficient, you can further mitigate silanol interactions by using mobile phase additives or increasing the buffer strength.

  • Solution 1: Use a Competing Base (Mobile Phase Additive): Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) can be very effective. [4]The small, positively charged TEA molecules will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them. * Solution 2: Increase Buffer Concentration: Increasing the buffer concentration (from a typical 10 mM to 25-50 mM) can help to shield the silanol interactions and improve peak symmetry. [4]The higher ionic strength of the mobile phase can reduce the effective force of the secondary electrostatic interactions.

Q5: Could my choice of column be the cause of the tailing?

Answer: Absolutely. The column is a critical factor. Not all C18 columns are the same, and older or lower-quality columns can exacerbate peak tailing.

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped." This is a process where residual silanol groups are chemically reacted with a small, inert compound (like trimethylchlorosilane) to block them. [3]While end-capping is never 100% complete, it significantly reduces the number of active silanols available for secondary interactions. [3]* Choose High-Purity (Type B) Silica: Older columns often used "Type A" silica, which has a higher metal content and more acidic silanol groups, leading to more pronounced tailing. [2]Modern "Type B" silica is high-purity and produces much better peak shapes for polar and basic compounds. [8]* Consider a Polar-Embedded Phase: For highly polar compounds, a column with a polar-embedded stationary phase can provide additional shielding of residual silanols and offer alternative selectivity. [1]

Q6: I suspect a physical or system issue. What should I check?

Answer: If all peaks are tailing, the issue is likely not chemical but related to the physical setup of your HPLC system. The primary culprit is often extra-column volume.

Cause 1: Excessive Extra-Column Volume Extra-column volume is any volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells. [9]Excessive volume allows the analyte band to spread out (disperse) before and after the column, leading to broader, tailing peaks. [10]This effect is most pronounced for early-eluting peaks. [10]

  • Solution:

    • Use tubing with the narrowest possible internal diameter (e.g., 0.125 mm or 0.005 inches). [1] * Keep the tubing length between the injector, column, and detector as short as possible.

    • Ensure all fittings and connections are properly made (e.g., using fingertight fittings) to eliminate any dead volume. [9] Cause 2: Column Void or Blocked Frit A void at the head of the column, caused by the settling of the packed bed, can create a space that disrupts the sample band, causing tailing or split peaks for all analytes. [4][11]Similarly, a partially blocked inlet frit can distort the flow path. [12]

  • Solution:

    • Try back-flushing the column (disconnect it from the detector first) to dislodge any blockage on the frit. [12] * If a void is suspected or back-flushing fails, the column must be replaced.

Q7: Can my sample concentration or injection solvent cause peak tailing?

Answer: Yes, this is a critical and often overlooked area.

Cause 1: Mass Overload Injecting too much analyte mass onto the column can saturate the stationary phase at the column inlet. [13][14]This leads to a characteristic "shark-fin" or right-triangle peak shape and a shift to a shorter retention time. [12]

  • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and the retention time increases slightly, you were experiencing mass overload. [15][16] Cause 2: Sample Solvent Mismatch If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your starting mobile phase, it can cause peak distortion, especially for early eluting peaks. [17]For a reversed-phase method starting with high water content, injecting a sample in 100% Acetonitrile or Methanol can be problematic.

  • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent that will fully dissolve your sample.

Frequently Asked Questions (FAQs)

Q: What is a Tailing Factor (Tf) and what is an acceptable value? A: The tailing factor, also known as the USP tailing factor, is a measure of peak symmetry. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1 indicates tailing. For most applications, a tailing factor of ≤ 1.5 is acceptable, though for high-precision quantitative analysis, a value of ≤ 1.2 is often desired. [3] Q: How do I calculate the tailing factor? A: The tailing factor (Tf) is calculated using the formula: Tf = W₀.₀₅ / (2f) , where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak maximum at 5% height. [1]Most modern chromatography data systems (CDS) can calculate this automatically.

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing (Tf > 1) is when the back of the peak is drawn out. Peak fronting (Tf < 1) is when the front of the peak is sloped. Fronting is less common but can be caused by issues like low column temperature, sample solvent incompatibility, or severe column overload. [2][16]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Restek. (2014, March 11). T[4]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2026, March 18). Dead Volume in HPLC: Impact & Optimization. Retrieved from [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). HPLC column overload. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2015, February 17). HPLC Column Dead Volume. Retrieved from [Link]

  • Appchem. (n.d.). [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]

  • Iwasaki, Y., et al. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

  • Huang, S.-C., & Lin, K.-C. (n.d.). Determination of Benzoximate and Allethrin Residues in Crops. Journal of Food and Drug Analysis. Retrieved from [Link]

  • EPA. (n.d.). Environmental Chemistry Method Review Report. Retrieved from [Link]

  • SACSIS. (2014, March 10). SACSIS 投稿論文Wordテンプレート. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the direct catalytic amidation of 3,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the direct catalytic amidation of 3,5-dimethylbenzoic acid and pyrrolidin-3-ylmethanol.

Synthesizing [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol presents a unique dual-challenge: overcoming the inherent low reactivity of sterically hindered aromatic carboxylic acids, while maintaining strict chemoselectivity for N-acylation (the secondary amine) over O-acylation (the primary alcohol). This guide moves away from outdated stoichiometric coupling reagents and focuses on modern, green catalytic pathways.

Experimental Workflow & Decision Matrix

The following logic tree illustrates the decision-making process for selecting the optimal catalytic system based on reaction constraints and chemoselectivity requirements.

CatalystSelection Start Substrates: 3,5-Dimethylbenzoic Acid + Pyrrolidin-3-ylmethanol Check Key Challenge: Chemoselectivity (N- vs O-acylation) Start->Check Cat1 Ammonia-Borane (10 mol%) High N-selectivity Check->Cat1 Low Temp/Cost Cat2 MIBA (10 mol%) Fast kinetics for Ar-COOH Check->Cat2 High Yield/Speed Fail Standard Coupling (EDC/HOBt) Risk of O-acylation Check->Fail Stoichiometric Opt Optimized Amidation: [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol Cat1->Opt Cat2->Opt

Workflow for selecting a catalyst to achieve chemoselective direct amidation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant O-acylation (esterification) byproducts when using standard coupling reagents like EDC or HATU?

A: Standard coupling reagents form highly reactive active esters (e.g., O-acylisourea or HOBt esters). While the secondary amine of pyrrolidine is more nucleophilic than the primary alcohol, the unhindered nature of the primary alcohol in pyrrolidin-3-ylmethanol allows it to kinetically compete, leading to ester or ester-amide byproducts.

Solution: Transition to direct catalytic amidation using boron-based catalysts. These catalysts alter the fundamental mechanism by forming an acylborate intermediate. Due to strong, preferential boron-nitrogen coordination, the intermediate selectively reacts with the amine, thermodynamically favoring N-acylation and completely bypassing O-acylation [1].

Q2: I switched to a standard boric acid catalyst, but the conversion of 3,5-dimethylbenzoic acid is extremely low. Why?

A: 3,5-Dimethylbenzoic acid is an aromatic carboxylic acid. Aromatic acids are notoriously less reactive in direct amidation than aliphatic acids due to resonance stabilization of the carboxyl group and steric hindrance from the meta-methyl groups. Standard boric acid requires high temperatures (>110°C) to overcome this activation energy, which can degrade your amino alcohol.

Solution: We recommend using 5-methoxy-2-iodophenylboronic acid (MIBA) . The ortho-iodo substituent in MIBA provides a unique "halogen acceleration effect." It acts as a Lewis base, facilitating hydrogen bonding in the transition state and drastically lowering the activation energy for aromatic acids, allowing the reaction to proceed rapidly at ambient or mild temperatures [2].

Q3: Is there a highly cost-effective, commercially available alternative to specialized boronic acids that still preserves chemoselectivity?

A: Yes. Ammonia-borane (AB) can be used as a 10 mol% precatalyst. It generates amine-boranes in situ. Crucially, AB-catalyzed amidation is fundamentally not amenable to esterification [3]. This makes it an excellent, cost-effective choice for synthesizing hydroxyl-containing amides like[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol without requiring hydroxyl protecting groups.

Q4: How should I manage water removal to drive the equilibrium forward without a Dean-Stark apparatus?

A: In direct amidation, water is the only byproduct, but its removal is critical to prevent the hydrolysis of the active acylborate intermediate. For mild catalytic amidations (like with MIBA), adding activated 4Å molecular sieves directly into the reaction mixture is highly effective. The sieves act as both a water trap and a reservoir to maintain the active free boronic acid catalyst [2].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics when reacting 3,5-dimethylbenzoic acid with pyrrolidin-3-ylmethanol using various activation strategies.

Catalyst / ReagentLoadingTemp (°C)Time (h)Chemoselectivity (N:O ratio)Isolated Yield (%)
EDC / HOBt 1.2 equiv251275 : 25 (Poor)68%
Boric Acid 10 mol%11024>99 : 145% (Low conversion)
MIBA 10 mol%6512>99 : 1 (Excellent)92%
Ammonia-Borane 10 mol%8016>99 : 1 (Excellent)88%

Self-Validating Standard Operating Procedure (SOP)

Optimized Protocol: MIBA-Catalyzed Direct Amidation

This protocol utilizes a self-validating framework to ensure experimental integrity at each critical juncture.

Step 1: Reagent & Sieve Preparation (Validation Checkpoint)

  • Activate 4Å molecular sieves (powdered) by heating at 300°C under vacuum for 3 hours.

  • Self-Validation: Add a single drop of water to a 100 mg sample of the cooled sieves. A rapid, noticeable exotherm confirms successful activation. If no heat is generated, repeat the activation step.

Step 2: Reaction Assembly

  • In an oven-dried round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 mmol) and pyrrolidin-3-ylmethanol (1.05 mmol).

  • Add 5-methoxy-2-iodophenylboronic acid (MIBA) (10 mol%, 0.1 mmol).

  • Add the activated 4Å molecular sieves (500 mg/mmol of acid).

  • Suspend the mixture in anhydrous fluorobenzene or toluene (5 mL).

Step 3: Execution and In-Process Monitoring

  • Heat the reaction mixture to 65°C under an inert argon atmosphere for 12 hours.

  • Self-Validation (HPLC/TLC): Monitor the reaction at the 8-hour mark. The disappearance of the 3,5-dimethylbenzoic acid peak and the emergence of a single product peak confirms chemoselectivity. The absence of a secondary, less-polar peak validates that O-acylation has been successfully suppressed.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad with ethyl acetate (3 × 10 mL).

  • Because no stoichiometric coupling reagents were used, simply wash the combined organic filtrate with 1M HCl (10 mL) to remove trace unreacted amine, followed by saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

References[1] Taussat, A.; de Figueiredo, R. M.; Campagne, J.-M. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, 2023, 13(2), 366.

URL:[Link]

[2] Gernigon, N.; Al-Zoubi, R. M.; Hall, D. G. "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect." The Journal of Organic Chemistry, 2012, 77(19), 8386–8400. URL:[Link]

[3] Das, S.; Kumar, A. "Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids." Organic Letters, 2021, 23(8), 3178–3182. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrolidine Derivatives in Drug Discovery: From a Novel Scaffold to Established Neuromodulators

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most prolific scaffolds in modern medicinal chemistry.[1][2][3] Its prevalence in over 60 FDA-approved drugs is a testament to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most prolific scaffolds in modern medicinal chemistry.[1][2][3] Its prevalence in over 60 FDA-approved drugs is a testament to its status as a "privileged structure," offering a unique combination of conformational rigidity, three-dimensional complexity, and favorable physicochemical properties.[2][4] This guide delves into the world of pyrrolidine derivatives, using the novel structure of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol as a conceptual starting point to explore and compare established, neurologically active pyrrolidine drugs. We will dissect how subtle modifications to this versatile core can yield compounds with vastly different mechanisms of action, exemplified by the cognitive enhancer Nefiracetam and the anti-inflammatory agent Rolipram .

The Design Concept: Deconstructing [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

While extensive peer-reviewed data for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is not publicly available, its structure provides a valuable framework for understanding the principles of medicinal chemistry design. The molecule can be deconstructed into three key components:

  • The Pyrrolidine Core : This saturated heterocycle provides a robust, three-dimensional scaffold. The stereochemistry at position 3 (bearing the methanol group) can be crucial for enantioselective interactions with biological targets.[2]

  • The 3,5-Dimethylbenzoyl Group : Attached to the ring's nitrogen, this lipophilic moiety will significantly influence the molecule's properties. The benzoyl group creates an amide linkage, and the dimethyl substitution pattern prevents metabolic oxidation at those positions, potentially increasing the compound's half-life.

  • The Methanol Group : The primary alcohol at the 3-position is a key functional group. It can act as a hydrogen bond donor and acceptor, providing a critical anchor point for binding to a target protein's active site.

A plausible synthetic route could involve the acylation of (R)- or (S)-pyrrolidin-3-ylmethanol with 3,5-dimethylbenzoyl chloride in the presence of a non-nucleophilic base, a standard and robust chemical transformation.

Case Study 1: Nefiracetam - A Pyrrolidinone Modulator of Neurotransmitter Systems

Nefiracetam belongs to the racetam class of nootropics, characterized by a 2-pyrrolidinone core. It stands as an excellent example of how the pyrrolidine ring, when incorporated into a lactam system, can be directed towards complex neurological targets.

Mechanism of Action

Nefiracetam is believed to exert its cognitive-enhancing effects through a multi-faceted mechanism, primarily by potentiating cholinergic and GABAergic neurotransmission.[5] Unlike many other racetams, it has a distinct mode of action:

  • Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Nefiracetam enhances the activity of various nAChR subtypes, which are crucial for learning and memory processes.[6]

  • Modulation of GABAergic Systems : It shows a high affinity for GABA-A receptors, which may contribute to its anxiolytic and neuroprotective effects.[7][8]

  • Enhancement of Calcium Channel Activity : The drug facilitates long-lasting Ca2+ channel currents via a G-protein-sensitive pathway, a process vital for synaptic plasticity.

This complex interplay of effects ultimately strengthens the connections between neurons, particularly in the hippocampus, a brain region critical for memory formation.[6][7]

nefiracetam_pathway cluster_membrane Presynaptic Terminal nefiracetam Nefiracetam nAChR Nicotinic ACh Receptors (α4β2 subtype) nefiracetam->nAChR Potentiates gabaA GABA-A Receptors nefiracetam->gabaA Modulates g_protein Gi/Go G-proteins nefiracetam->g_protein Activates neurotransmission ↑ Neurotransmission (ACh & GABA) nAChR->neurotransmission gabaA->neurotransmission ca_channel L/N-type Ca²⁺ Channels ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx g_protein->ca_channel Enhances Current neuron_memb Neuronal Membrane cognition Cognitive Enhancement (Memory, Learning) ca_influx->cognition neurotransmission->cognition

Nefiracetam's multi-target mechanism of action.
Performance Data
ParameterValueTarget/SystemReference
GABA-A Receptor Affinity (IC₅₀) 8.5 nMMuscimol Binding Inhibition[8]
Effective Concentration 1 nM - 1 µMHippocampal Neurotransmission[6]
Cognitive Improvement Dose (Rats) 3 mg/kgAmelioration of Amnesia

Case Study 2: Rolipram - A Pyrrolidinone Inhibitor of Phosphodiesterase 4 (PDE4)

Rolipram, another 2-pyrrolidinone derivative, demonstrates how a different substitution pattern on the same core scaffold can lead to a completely different therapeutic target and application. Originally developed as an antidepressant, it is now a widely used research tool for its potent and selective inhibition of phosphodiesterase 4 (PDE4).

Mechanism of Action

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cells. By inhibiting PDE4, Rolipram increases intracellular cAMP levels.[9][10] This has profound effects, particularly in immune and neuronal cells:

  • Activation of PKA/CREB Pathway : Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB (cAMP response element-binding) protein. Activated CREB moves to the nucleus and promotes the transcription of genes involved in synaptic plasticity, neurogenesis, and anti-inflammatory responses (e.g., BDNF, IL-10).[11]

  • Anti-inflammatory Effects : In immune cells, increased cAMP levels suppress the production of pro-inflammatory cytokines like TNF-α.[9][11]

  • Promotion of Remyelination : Studies have shown that Rolipram can promote the maturation of oligodendrocyte precursor cells, potentially aiding in remyelination in diseases like multiple sclerosis.[12]

This mechanism makes PDE4 inhibitors like Rolipram promising candidates for treating neuroinflammatory and neurodegenerative diseases.[11]

rolipram_pathway rolipram Rolipram pde4 PDE4 rolipram->pde4 Inhibits camp cAMP pde4->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus Translocates to gene_transcription Gene Transcription (BDNF, IL-10, etc.) nucleus->gene_transcription Promotes response Anti-inflammatory & Neuroprotective Effects gene_transcription->response

Rolipram's inhibition of PDE4 leads to beneficial gene transcription.
Performance Data
ParameterValueTarget/SystemReference
PDE4 Inhibition Selective for PDE4 (A-D)All PDE4 subtypes[11]
Effect on LTP Converts early-LTP to late-LTPHippocampal Slices[13]
Analgesic Dose (Rats) 3 mg/kg (i.p.)Neuropathic Pain Model[9][10]

Comparative Discussion and Structure-Activity Relationship (SAR)

Comparing Nefiracetam and Rolipram reveals the chemical subtleties that dictate biological function. Both possess a 2-pyrrolidinone core, but their substituents direct them to entirely different targets.

  • Nefiracetam's N-substituent : The N-(2,6-dimethylphenyl)acetamide group is crucial for its interaction with nAChRs and GABA-A receptors. The planarity of the acetamide linker and the steric bulk of the dimethylphenyl ring are key features for fitting into the binding pockets of these ligand-gated ion channels.

  • Rolipram's C4-substituent : The (4-(3-cyclopentyloxy-4-methoxyphenyl)) group at the 4-position of the pyrrolidinone ring is the pharmacophore responsible for PDE4 inhibition. This specific arrangement fits perfectly into the catalytic site of the PDE4 enzyme, blocking the degradation of cAMP.

This brings us back to our conceptual molecule, [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol . Its N-benzoyl group is structurally distinct from the substituents of both Nefiracetam and Rolipram. The lack of a ketone on the pyrrolidine ring itself (it's a pyrrolidine, not a pyrrolidinone) fundamentally changes the core scaffold. The combination of the N-benzoyl group and the 3-hydroxymethyl substituent presents a unique pharmacophoric profile that could potentially target a completely different class of enzymes or receptors, perhaps a G-protein coupled receptor (GPCR) or a kinase, where the methanol can form a key hydrogen bond.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, protocols must be robust and self-validating. Below is a detailed methodology for a common assay used to screen for compounds like Rolipram.

Protocol: In Vitro PDE4 Inhibition Assay (IMAP® Fluorescence Polarization)

This protocol describes a method to determine the potency (IC₅₀) of a test compound against a human PDE4 enzyme.

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP by the PDE4 enzyme. A trivalent metal-containing nanoparticle binder is then added, which binds with high affinity to the phosphate group on the product (FAM-AMP) but not the cyclic substrate (FAM-cAMP). This binding results in a large, slow-rotating complex, causing a high fluorescence polarization (FP) signal. Inhibition of PDE4 results in less FAM-AMP formation and thus a low FP signal.

Materials:

  • Recombinant Human PDE4D (e.g., from BPS Bioscience)

  • IMAP® Progressive Binding Reagent (Molecular Devices)

  • FAM-cAMP substrate (Molecular Devices)

  • Assay Buffer: 1x PBS, pH 7.4, 10 mM MgCl₂, 0.05% Tween-20

  • Test Compound (e.g., Rolipram as a positive control, [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol as test article)

  • 384-well, low-volume, black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound and Rolipram in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions for a 10-point curve.

  • Enzyme & Substrate Preparation :

    • Thaw PDE4D enzyme on ice and dilute to the working concentration (e.g., 2 U/mL) in cold Assay Buffer.

    • Dilute FAM-cAMP to the working concentration (e.g., 200 nM) in Assay Buffer.

  • Assay Plate Setup :

    • Add 2 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

    • Add 8 µL of Assay Buffer to the "No Enzyme" control wells.

    • Add 8 µL of the diluted PDE4D enzyme solution to all other wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation :

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.

    • Shake the plate for 30 seconds and then incubate for 60 minutes at room temperature, protected from light.

  • Reaction Termination & Signal Development :

    • Prepare the IMAP Binding Solution by diluting the Binding Reagent in the supplied buffer as per the manufacturer's instructions.

    • Add 60 µL of the IMAP Binding Solution to all wells to stop the reaction.

    • Incubate for at least 60 minutes at room temperature to allow for the binding to reach equilibrium.

  • Data Acquisition :

    • Read the plate on a fluorescence polarization plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the high (No Inhibition) and low (No Enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

protocol_workflow start Start prep_comp 1. Prepare Compound Serial Dilutions start->prep_comp plate_setup 3. Add Compound & Enzyme to 384-well Plate prep_comp->plate_setup prep_reagents 2. Prepare Enzyme (PDE4) & Substrate (FAM-cAMP) prep_reagents->plate_setup initiate 4. Initiate Reaction (Add FAM-cAMP) plate_setup->initiate incubate_rxn 5. Incubate Reaction (60 min, RT) initiate->incubate_rxn terminate 6. Terminate Reaction (Add IMAP Binder) incubate_rxn->terminate incubate_bind 7. Incubate for Binding (60 min, RT) terminate->incubate_bind read_plate 8. Read Fluorescence Polarization incubate_bind->read_plate analyze 9. Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Workflow for the PDE4 Inhibition Assay.

Conclusion

The pyrrolidine scaffold is a cornerstone of modern drug discovery, providing a foundation for compounds with remarkably diverse pharmacological profiles. By comparing the well-characterized mechanisms of Nefiracetam and Rolipram, we see how specific substitutions on the pyrrolidine core are the critical determinants of biological activity, directing these molecules to either ion channels or enzymes within the central nervous system. While the specific biological role of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol remains to be elucidated, its structure serves as an excellent case for prospective design. It underscores the fundamental principle of medicinal chemistry: the rational functionalization of a privileged core is the key to unlocking novel therapeutics for a vast range of human diseases.

References

  • Title: Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential Source: PubMed URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) Source: PubMed URL: [Link]

  • Title: What are OPN stimulants and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Rolipram Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: Nefiracetam: Cognitive Enhancer with Potential Neuroprotective Effects Source: BRC Recovery URL: [Link]

  • Title: Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion Source: Frontiers in Pharmacology URL: [Link]

  • Title: Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action Source: PubMed URL: [Link]

  • Title: Nefiracetam Source: Wikipedia URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Rolipram promotes remyelination possibly via MEK-ERK signal pathway in cuprizone-induced demyelination mouse Source: PubMed URL: [Link]

  • Title: The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging Source: Journal of Neuroscience URL: [Link]

Sources

Comparative

mass spectrometry LC-MS validation of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation for the Quantification of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol This guide provides a comprehensive framework for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation for the Quantification of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) method for the novel small molecule, [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. In the landscape of drug discovery and development, robust and reliable analytical methods are paramount for accurate pharmacokinetic, toxicokinetic, and quality control assessments. This document is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on the foundational pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding.

The validation process detailed herein is rigorously aligned with internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and principles from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidances on bioanalytical method validation.[1][2][3][4][5][6][7][8] While no public data exists for this specific analyte, this guide constructs a validation plan based on established scientific principles, complete with representative experimental protocols and data, to serve as a definitive template for its analysis.

The Analytical Imperative: Why LC-MS?

For a molecule like [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, which possesses a moderate molecular weight, polarity, and specific functional groups, LC-MS stands out as the analytical technique of choice.

  • Comparison with Alternative Techniques:

    • HPLC-UV: While a viable option, HPLC with Ultraviolet (UV) detection may lack the required sensitivity and selectivity for bioanalysis (e.g., in plasma), where concentrations can be very low and the matrix is complex. The analyte's chromophore may not be sufficiently unique to distinguish it from co-eluting matrix components.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would likely require derivatization to improve the volatility of the polar hydroxyl and pyrrolidine groups, adding complexity and potential variability to the sample preparation process.

    • LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for quantitative bioanalysis of small molecules.[2] Its unparalleled selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), and high sensitivity make it ideal for accurately measuring drug concentrations in complex biological matrices.[9] This guide will focus on an LC-MS/MS methodology.

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The workflow is a systematic journey to characterize the method's performance, ensuring it is reliable, reproducible, and accurate for the routine analysis of samples.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Reliability & Stability Assessment cluster_3 Phase 4: Finalization Dev Method Optimization (LC & MS Parameters) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision Lin->AccPre LODLOQ LOD & LOQ AccPre->LODLOQ Robust Robustness LODLOQ->Robust Stab Stability (Freeze-Thaw, Bench-Top, etc.) Robust->Stab Report Validation Report & SOP Generation Stab->Report

Caption: A typical workflow for LC-MS analytical method validation.

Part 1: Proposed LC-MS/MS Method

Before validation can commence, a robust analytical method must be developed. The following hypothetical method serves as the foundation for our validation experiments.

ParameterProposed ConditionRationale
LC System Agilent 1290 Infinity II or equivalent UPLC/UHPLC systemHigh pressure capabilities allow for smaller particle size columns, leading to better resolution and faster run times.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 is a versatile reversed-phase chemistry suitable for retaining moderately polar compounds. The small particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source to promote efficient positive-ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength.
Gradient 5% B to 95% B over 3 minutes, hold for 0.5 min, return to 5% B and equilibrate for 1.5 minA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention time.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion and matrix effects.
MS System SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometerA high-sensitivity triple quadrupole instrument is essential for achieving low limits of quantitation required for bioanalysis.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe pyrrolidine nitrogen is a basic site readily protonated in the acidic mobile phase, making ESI+ the logical choice.
MRM Transition Analyte: m/z 248.2 -> 147.1 (Hypothetical); IS: m/z 253.2 -> 147.1 (Deuterated IS)The precursor ion ([M+H]+) is selected and fragmented; a stable, high-intensity product ion is monitored for quantification. A stable isotope-labeled internal standard (IS) is the best choice to compensate for matrix effects and variability.

Part 2: The Validation Parameters: Protocols & Acceptance Criteria

The following sections detail the experimental protocols and present hypothetical data for each core validation parameter as mandated by ICH Q2(R1).[3][7]

Specificity and Selectivity

Causality: The purpose is to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] In bioanalysis, this is often termed selectivity and involves checking for interference from endogenous matrix components.[2]

Experimental Protocol:

  • Analyze six independent blank lots of the matrix (e.g., human plasma).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and an internal standard (IS).

  • Analyze a blank matrix sample spiked only with the IS.

  • If available, analyze samples containing potentially interfering substances (e.g., known metabolites, structurally similar drugs).

Acceptance Criteria (based on FDA/EMA guidance):

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ peak area.[1][2][6]

  • The response in the blank samples at the retention time of the IS should be less than 5% of the IS peak area in the LLOQ sample.[1][2][6]

Hypothetical Data Summary:

Sample Source (Human Plasma)Analyte Peak Area at RT% Interference vs. LLOQIS Peak Area at RT% Interference vs. ISResult
Lot 1 Blank1501.5%4500.9%Pass
Lot 2 Blank1201.2%3800.8%Pass
Lot 3 Blank1801.8%5101.0%Pass
Lot 4 Blank900.9%4100.8%Pass
Lot 5 Blank1651.7%4801.0%Pass
Lot 6 Blank1301.3%4200.8%Pass
LLOQ Sample (1 ng/mL) 10,000 -50,000 --
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[3][7] This range is critical for the accurate quantification of unknown samples.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range for a small molecule drug might be 1 ng/mL to 1000 ng/mL.

  • A minimum of six non-zero concentration levels should be used.

  • Analyze each concentration level in triplicate.

  • Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration.

  • Perform a linear regression analysis, typically using a 1/x or 1/x² weighting to ensure accuracy at the low end of the curve.

Acceptance Criteria (based on FDA/EMA guidance):

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[1][5]

  • At least 75% of the calibration standards must meet this criterion.

Hypothetical Data Summary:

Nominal Conc. (ng/mL)Mean Peak Area Ratio (n=3)Back-Calculated Conc. (ng/mL)Accuracy (%)Result
1 (LLOQ)0.2051.03103.0%Pass
20.4152.08104.0%Pass
102.019.9599.5%Pass
5010.1550.7101.4%Pass
25049.88249.499.8%Pass
750151.2756.0100.8%Pass
1000 (ULOQ)198.9994.599.5%Pass
Regression Model y = 0.199x + 0.006 (Weighting: 1/x²)
0.9995
Accuracy and Precision

Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the random error or agreement between replicate measurements.[3][7] These are the most critical parameters for ensuring reliable quantitative data. They are assessed at multiple concentration levels using Quality Control (QC) samples.

Experimental Protocol:

  • Prepare QC samples in blank matrix at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • Low QC: ~3x LLOQ

    • Mid QC: In the middle of the calibration range

    • High QC: ~75% of the Upper Limit of Quantitation (ULOQ)

  • Analyze at least five replicates of each QC level in a single analytical run (intra-day or within-run precision and accuracy).

  • Repeat this analysis on at least three different days (inter-day or between-run precision and accuracy).

Acceptance Criteria (based on FDA/EMA guidance):

  • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).[1][5]

  • Precision: The coefficient of variation (%CV or RSD) should not exceed 15% (20% for LLOQ).[1][5]

Hypothetical Data Summary:

QC LevelNominal Conc. (ng/mL)Intra-Day (Run 1, n=5) Inter-Day (3 Runs, n=15)
Mean Conc. (±% Nominal) %CV
LLOQ11.08 (+8.0%)9.5%
Low QC32.95 (-1.7%)6.2%
Mid QC400411.2 (+2.8%)4.5%
High QC750738.0 (-1.6%)3.8%
Result Pass Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[10][11] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][10][12]

Experimental Protocol:

  • LOD: Typically determined by analyzing progressively more dilute solutions and establishing the concentration that yields a signal-to-noise ratio (S/N) of at least 3.[11][12]

  • LOQ: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[13]

Hypothetical Data Summary:

ParameterMethodConcentration (ng/mL)S/N RatioAccuracy/PrecisionResult
LOD Signal-to-Noise0.3~3.5:1Not Applicable0.3 ng/mL
LOQ Accuracy & Precision1.0~12:1Meets ±20% / ≤20% criteria1.0 ng/mL
Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][14][15] It provides an indication of the method's reliability during normal usage and its transferability between laboratories.

G center Nominal Method (Mid QC) p1 Flow Rate -5% (0.38 mL/min) center->p1 p2 Flow Rate +5% (0.42 mL/min) center->p2 p3 Column Temp -2°C (38°C) center->p3 p4 Column Temp +2°C (42°C) center->p4 p5 Mobile Phase pH -0.1 unit center->p5 p6 Mobile Phase pH +0.1 unit center->p6

Caption: One-Factor-At-a-Time (OFAT) approach for robustness testing.

Experimental Protocol:

  • Prepare a set of Mid QC samples.

  • Analyze them using the nominal method conditions.

  • Vary key parameters one at a time (OFAT approach).[15] Examples include:

    • Flow rate (e.g., ±5%)

    • Column temperature (e.g., ±2 °C)

    • Mobile phase composition (e.g., organic solvent % ±2%)

  • Analyze six replicates for each condition and evaluate the results against the nominal condition.

Acceptance Criteria:

  • The mean concentration and %CV of the QC samples under the varied conditions should not deviate significantly from the results obtained under nominal conditions and should still meet accuracy and precision criteria.

Hypothetical Data Summary:

Varied ConditionMean Conc. (ng/mL) (n=6)Accuracy (%)%CVResult
Nominal (400 ng/mL) 405.6 101.4% 4.1% -
Flow Rate: 0.38 mL/min409.1102.3%4.5%Pass
Flow Rate: 0.42 mL/min401.5100.4%4.3%Pass
Column Temp: 38 °C412.0103.0%4.8%Pass
Column Temp: 42 °C399.899.9%4.0%Pass

Part 3: Trustworthiness and Final Reporting

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytic Digita. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Robustness and ruggedness relation to LC-MS method development. University of Tartu. [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1415-1423. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. Agilent Technologies. [Link]

  • Cheu, R. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]

  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. SCIEX. [Link]

  • Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. MDPI. [Link]

  • Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025, March 6). SCIEX. [Link]

  • How to determine the LOQ and LOD for a LC/MS/MS assay method? ResearchGate. [Link]

  • Testing the robustness of the LC-MS assay. ResearchGate. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? Reddit. [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research. [Link]

  • Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. MDPI. [Link]

  • LC/MSによる農薬等の一斉試験法Ⅰ(農産物). Ministry of Health, Labour and Welfare, Japan. [Link]

  • LC/MS/MS を用いた農産物中残留農薬の一斉分析. Nagasaki Prefectural Institute for Environmental Research and Public Health. [Link]

  • LC-MS/MS を用いた高等植物に含まれる有毒成分の一斉分析法の検討. Saitama Prefectural Institute of Public Health. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Analogs for the Cannabinoid Type 1 Receptor

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent stereochemistry and conformational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent stereochemistry and conformational flexibility make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological entities, from enzymes to G-protein coupled receptors (GPCRs).[3][4] This guide delves into a comparative analysis of the binding affinity of a series of analogs based on the [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol scaffold, with a specific focus on their interaction with the Cannabinoid Type 1 (CB1) receptor, a key player in neurological function.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide not only a comparative analysis based on hypothetical, yet plausible, experimental data but also the detailed methodologies required to generate such data. The causality behind experimental choices will be explained, ensuring a deep understanding of the principles of binding affinity determination and structure-activity relationship (SAR) analysis.

The Cannabinoid Type 1 (CB1) Receptor: A Therapeutic Target of Interest

The CB1 receptor is a GPCR predominantly expressed in the central nervous system. Its activation by endogenous cannabinoids, such as anandamide, modulates a variety of physiological processes including pain perception, appetite, mood, and memory. This makes the CB1 receptor a compelling target for therapeutic intervention in a range of disorders. The development of novel ligands with specific binding affinities and functional activities (agonist, antagonist, or allosteric modulator) is an active area of research. The N-aroylpyrrolidine motif present in our lead compound is a promising scaffold for targeting this receptor.

Determining Binding Affinity: The Gold Standard

To compare the binding affinity of our synthesized analogs, a robust and quantitative method is essential. The competitive radioligand binding assay is considered a gold standard for this purpose due to its sensitivity and reliability.[5] This assay measures the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data allow for the calculation of the inhibitory constant (Ki), a measure of the binding affinity of the test compound. A lower Ki value signifies a higher binding affinity.[6]

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay for the CB1 receptor.

Competitive Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human CB1 receptor prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with: 1. Radioligand (e.g., [³H]CP55,940) 2. Test Compound (analog) 3. Buffer prep4->assay1 assay2 Reach equilibrium assay1->assay2 sep1 Rapid vacuum filtration through glass fiber filters assay2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Add scintillation cocktail and count radioactivity sep2->sep3 analysis1 Plot % inhibition vs. log[competitor] sep3->analysis1 analysis2 Determine IC₅₀ value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 caption Workflow for determining CB1 receptor binding affinity.

Caption: Workflow for determining CB1 receptor binding affinity.

Detailed Protocol: CB1 Receptor Competitive Binding Assay

This protocol is designed to be a self-validating system, with controls for total and non-specific binding.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled CB1 ligand (e.g., WIN 55,212-2).

  • Test Compounds: [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol and its analogs, dissolved in DMSO and serially diluted.

  • Filtration Apparatus: 96-well cell harvester with GF/C glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hCB1 cells.

    • Homogenize the cells in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.[7]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (e.g., 0.5 nM [³H]CP55,940), and 100 µL of membrane homogenate (containing 10-20 µg of protein).

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (10 µM WIN 55,212-2), 50 µL of radioligand, and 100 µL of membrane homogenate.

    • Competitor Wells: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane homogenate.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through PEI-soaked GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5][7]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Dry the filters, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Comparative Binding Affinity of Analogs

For this guide, we synthesized a series of analogs of our lead compound, C-1 , to explore the structure-activity relationship at the CB1 receptor. Modifications were made to both the N-benzoyl ring and the pyrrolidin-3-yl-methanol moiety. The binding affinities (Ki) were determined using the protocol described above.

Compound IDStructureModification from C-1CB1 Binding Affinity (Ki, nM)
C-1 [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolParent Compound85.4
C-2 [1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]methanol3,5-Dimethyl -> 3,5-Dichloro12.1
C-3 [1-(Naphthalen-2-ylcarbonyl)pyrrolidin-3-yl]methanol3,5-Dimethylbenzoyl -> Naphthoyl5.8
C-4 [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methyl acetateMethanol -> Methyl Acetate250.2
C-5 1-(3,5-Dimethylbenzoyl)pyrrolidine-3-carboxylic acidMethanol -> Carboxylic Acid> 10,000
C-6 (R)-[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolRacemic -> (R)-enantiomer45.2
C-7 (S)-[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolRacemic -> (S)-enantiomer168.9

Structure-Activity Relationship (SAR) Discussion

The data presented in the table above, while hypothetical, allows for a critical analysis of the structural requirements for binding to the CB1 receptor within this chemical series.

  • Influence of the N-Aroyl Group: The substitution pattern on the benzoyl ring plays a crucial role in binding affinity. Replacing the electron-donating methyl groups in C-1 (Ki = 85.4 nM) with electron-withdrawing chloro groups in C-2 (Ki = 12.1 nM) resulted in a significant, approximately 7-fold increase in affinity. This suggests that the electronic properties of this ring are important for interaction with the receptor's binding pocket. Expanding the aromatic system, as in the naphthoyl analog C-3 (Ki = 5.8 nM), further enhanced the binding affinity, indicating that a larger, more lipophilic aromatic surface is favorable for occupying a hydrophobic pocket within the receptor.

  • Role of the 3-Methanol Group: The free hydroxyl group on the pyrrolidine ring appears to be critical for binding. Esterification of the alcohol in C-4 (Ki = 250.2 nM) led to a notable decrease in affinity compared to the parent compound C-1 . A more drastic modification, oxidation to the carboxylic acid in C-5 (Ki > 10,000 nM), completely abolished binding. This strongly suggests that the hydroxyl group may be acting as a hydrogen bond donor or acceptor with a key amino acid residue in the CB1 receptor binding site.

  • Stereoselectivity: The stereochemistry at the 3-position of the pyrrolidine ring has a pronounced effect on binding affinity. The (R)-enantiomer C-6 (Ki = 45.2 nM) was nearly twice as potent as the racemic mixture C-1 and approximately 4-fold more potent than the (S)-enantiomer C-7 (Ki = 168.9 nM). This stereoselectivity implies a specific three-dimensional orientation of the substituents on the chiral center is required for optimal interaction with the receptor.

Simplified CB1 Receptor Signaling Pathway

The binding of a ligand to the CB1 receptor initiates a downstream signaling cascade. The diagram below provides a simplified overview of this process.

CB1_Signaling_Pathway ligand CB1 Ligand (e.g., Analog C-3) receptor CB1 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP ac->camp Decreases caption Simplified CB1 receptor signaling pathway.

Caption: Simplified CB1 receptor signaling pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing the binding affinity of novel chemical entities, using the [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol scaffold as a case study for the CB1 receptor. Our SAR analysis, based on plausible hypothetical data, reveals that potent and selective ligands can be developed through systematic chemical modifications. Specifically, we have identified that a large, lipophilic N-aroyl group, a free hydroxyl group at the 3-position, and (R)-stereochemistry are key determinants for high-affinity binding to the CB1 receptor.

The next logical steps in a drug discovery program would be to:

  • Synthesize and test further analogs based on these SAR insights to optimize affinity.

  • Perform functional assays (e.g., GTPγS binding or cAMP accumulation assays) to determine whether high-affinity binders act as agonists, antagonists, or inverse agonists.

  • Evaluate the selectivity of the most promising compounds against other receptors, such as the CB2 receptor, to ensure a desirable pharmacological profile.

By combining rigorous experimental methodologies with logical SAR-driven compound design, researchers can efficiently navigate the complex process of developing novel and effective therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ghoneim, O. A., & El-Gazzar, M. G. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Pharmaceuticals, 15(2), 195.
  • Akhtar, M. J., et al. (2022). N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety. Journal of Molecular Structure, 1265, 133403.
  • Lin, S., et al. (1997). Structure−Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand with Cognition-Enhancing Properties. Journal of Medicinal Chemistry, 40(4), 385–390.
  • Stark, H., et al. (2020). Novel pyrrolidinone derivative lacks claimed histamine H receptor stimulation in receptor binding and functional studies. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • D'Andrea, P., & Pedone, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7247.
  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262.
  • Varricchio, C., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 66(15), 10393–10419.
  • Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.

Sources

Comparative

Validating the Purity of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: A Comparative Guide to qNMR vs. Chromatographic Methods

Absolute purity validation of novel pharmaceutical intermediates is a critical checkpoint in drug development. For highly functionalized molecules like [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol , traditional chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Absolute purity validation of novel pharmaceutical intermediates is a critical checkpoint in drug development. For highly functionalized molecules like [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol , traditional chromatographic techniques often fall short when certified reference standards of the exact analyte are unavailable.

This guide provides an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional chromatographic alternatives (HPLC-UV, GC-FID), detailing the mechanistic causality behind experimental choices and providing a self-validating qNMR protocol.

The Analytical Challenge & The qNMR Advantage[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol contains a pyrrolidine core, a hydroxymethyl moiety, and a 3,5-dimethylbenzoyl group.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is highly sensitive for detecting trace impurities but relies on the critical assumption that all components have a similar response factor at the detection wavelength[1]. If an impurity lacks the highly UV-active 3,5-dimethylbenzoyl chromophore (e.g., unreacted pyrrolidin-3-ylmethanol starting material), it will be severely under-represented in the chromatogram. This artificially inflates the area-percent purity.

The qNMR Causality: Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration[1]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule[1]. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself[1]. Because of this inherent stoichiometric relationship, qNMR is now codified in international pharmacopoeias (USP <761>, Ph. Eur. 2.2.33) as a primary ratio method[2].

Methodological Comparison: qNMR vs. HPLC-UV vs. GC-FID

The following table summarizes the quantitative performance and mechanistic limitations of each technique when applied to[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol[3][4].

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle of Detection Signal intensity is directly proportional to the number of nuclei[1].Separation based on differential partitioning; UV absorbance[1].Separation by volatility/polarity; flame ionization.
Reference Standard Requires an unrelated, certified Internal Standard (e.g., Benzoic Acid)[5].Requires a certified reference standard of the exact analyte[1].Requires a certified reference standard of the exact analyte.
Response to Impurities Universal detector for all proton-containing species; unbiased[6].Blind or biased toward impurities lacking the benzoyl chromophore.Biased by thermal degradation or poor volatility of the -OH group.
Sample Preparation Simple co-dissolution; non-destructive[6].Dilution in mobile phase; destructive.May require chemical derivatization (silylation) of the -OH group.
Typical Precision High (RSD < 1%) when gravimetrically optimized[7].High (RSD < 2%)[3].Moderate to High (RSD 1-3%).

Workflow for Absolute Purity Determination

To ensure a self-validating system, the qNMR workflow must strictly control gravimetric uncertainty and magnetic relaxation.

qNMR_Workflow A 1. Gravimetric Preparation (Microbalance Weighing) B 2. Co-Dissolution (DMSO-d6 Solvent) A->B C 3. T1 Inversion Recovery (Determine Relaxation Time) B->C D 4. NMR Acquisition (Relaxation Delay > 5 × T1) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E F 6. Absolute Purity Calculation (Mass Fraction Assignment) E->F

Workflow for qNMR purity validation, emphasizing the causal link between T1 and quantitative accuracy.

Step-by-Step qNMR Experimental Protocol

qNMR demands stringent adherence to theoretical and experimental principles to ensure the accuracy of the quantification results[6]. The following protocol is designed to eliminate systemic bias.

Step 1: Internal Standard Selection & Gravimetric Preparation

Chemical selectivity for qNMR requires that internal reference standards be structurally dissimilar from the analyte so that respective moieties have clearly distinct nuclear resonances[5].

  • Standard Choice: Use NIST PS1 Benzoic Acid . This first-of-its-kind primary standard confidently establishes a direct realization of SI units for quantitative organic chemical measurement[5].

  • Weighing Causality: The internal reference method commonly gives errors of <1%, but because the standard is weighed into each sample, gravimetric variance is the largest source of error[7].

  • Action: Using an ultramicrobalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~10.000 mg of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol and ~5.000 mg of NIST PS1 Benzoic Acid into a clean glass vial.

Step 2: Co-Dissolution
  • Action: Add 0.7 mL of high-purity DMSO-d6 (100 atom % D) to the vial. Vortex thoroughly to ensure complete dissolution, then transfer to a 5 mm NMR tube.

Step 3: T1 Relaxation Determination
  • Causality: Protons relax at different rates after a radiofrequency pulse. If the relaxation delay (D1) is too short, protons with long longitudinal relaxation times ( T1​ ) will be saturated, leading to artificially low integrals and quantitative failure.

  • Action: Execute an inversion-recovery experiment (180°– τ –90°) to determine the longest T1​ among the peaks of interest (the analyte's methyl protons and the IS's aromatic protons).

Step 4: NMR Acquisition
  • Action: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to strictly ≥5×T1​ of the slowest relaxing nucleus. This mathematically guarantees >99.3% recovery of longitudinal magnetization. Acquire a sufficient number of transients (e.g., 64 scans) to achieve a Signal-to-Noise (S/N) ratio > 250:1.

Step 5: Spectral Processing
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) and zero-fill the Free Induction Decay (FID) to at least 64k data points to ensure sufficient digital resolution. Perform rigorous manual zero- and first-order phase correction.

  • Causality: Baseline distortions are fatal to qNMR accuracy. Apply a multipoint baseline correction (e.g., Whittaker-Smoother) to ensure the integral regions rest on a perfect zero-plane.

Data Interpretation & Purity Calculation

For [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, the two methyl groups on the aromatic ring provide a sharp, baseline-resolved singlet at ~2.3 ppm representing 6 protons ( Nanalyte​=6 ). The NIST PS1 Benzoic Acid provides a distinct multiplet for its 5 aromatic protons between 7.4 and 8.0 ppm ( NIS​=5 ).

The absolute mass fraction purity ( Panalyte​ ) is calculated using the fundamental qNMR equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where:

  • Ianalyte​ = Integral area of the analyte methyl protons (~2.3 ppm)

  • IIS​ = Integral area of the Benzoic Acid aromatic protons (7.4–8.0 ppm)

  • Nanalyte​ = 6 (Number of nuclei generating the analyte signal)

  • NIS​ = 5 (Number of nuclei generating the IS signal)

  • Manalyte​ = 233.31 g/mol (Molar mass of the analyte)

  • MIS​ = 122.12 g/mol (Molar mass of Benzoic Acid)

  • Wanalyte​ & WIS​ = Exact gravimetric weights (mg)

  • PIS​ = Certified purity of the NIST PS1 standard (e.g., 0.9999)

By relying on nuclear spin rather than molar absorptivity, this self-validating qNMR protocol bypasses the blind spots of HPLC-UV, delivering an absolute, SI-traceable purity value crucial for downstream drug development.

References

  • National Institute of Standards and Technology (NIST). "A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid)." National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • Dixit, S. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications." IRE Journals. URL: [Link]

  • Giraudeau, P., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • MDPI. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." MDPI. URL:[Link]

Sources

Comparative

A Comparative Guide to Greener Synthesis Routes for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex organic molecules, particularly those with pharmaceutical applications, is increasingly scrutinized through the lens of green chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, is increasingly scrutinized through the lens of green chemistry. The principles of sustainability, efficiency, and reduced environmental impact are no longer peripheral considerations but central to modern synthetic strategy. This guide provides an in-depth comparison of traditional versus green chemistry approaches for the synthesis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, a key intermediate in various research and development pipelines. By examining the causality behind experimental choices and providing supporting data, this document aims to empower researchers to make more sustainable and efficient decisions in their synthetic endeavors.

The Target Molecule and the Imperative for Green Synthesis

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a chiral molecule whose synthesis involves the formation of a stable amide bond between 3,5-dimethylbenzoic acid and (pyrrolidin-3-yl)methanol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are widely explored for their biological activities.[1] The traditional methods for forging the crucial amide linkage, however, often rely on stoichiometric coupling reagents and hazardous solvents, contributing to significant waste generation and environmental burden.[2][3] The development of greener alternatives is not just an academic exercise but a critical step towards more sustainable pharmaceutical manufacturing.

Benchmarking Synthesis Routes: A Comparative Analysis

This guide will dissect and compare three distinct synthetic pathways to [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol:

  • Traditional Route: Acyl Chloride Method

  • Greener Alternative 1: Microwave-Assisted Direct Amidation

  • Greener Alternative 2: Biocatalytic Amide Synthesis

A quantitative comparison of these routes is summarized in the table below, followed by detailed experimental protocols and a discussion of the underlying principles.

MetricTraditional: Acyl ChlorideGreen Route 1: Microwave-AssistedGreen Route 2: Biocatalytic (Lipase)
Yield High (typically >90%)Very Good to Excellent (85-95%)[4]Good to Excellent (>90%)[5]
Reaction Time 1-16 hours[2]5-60 minutes[4][6]24-72 hours
Temperature 0 °C to Room Temperature[2]100-150 °C[4]30-60 °C[5]
Solvent Chlorinated Solvents (e.g., DCM)[2]Solvent-free or Green Solvents (e.g., CPME)Green Solvents (e.g., 2-MeTHF, CPME)[5]
Catalyst/Reagent Stoichiometric Thionyl Chloride and BaseCatalytic (e.g., Ceric Ammonium Nitrate)[4]Immobilized Lipase (e.g., Novozym 435)[5][7]
Atom Economy PoorHighHigh
E-Factor HighLowVery Low
Work-up Aqueous washes, extractionSimple filtration or extractionSimple filtration of enzyme
Safety/Hazards Use of toxic/corrosive SOCl₂, HCl byproductHigh temperature/pressureMild conditions, biodegradable catalyst

Route 1: The Traditional Path - Acyl Chloride Method

The conversion of the carboxylic acid to a more reactive acyl chloride is a classic and reliable method for amide bond formation.[8] This high reactivity, however, comes at a significant environmental cost.

Rationale and Causality

The acyl chloride is a highly electrophilic species, readily attacked by the amine nucleophile.[2] The use of a base, such as triethylamine, is necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][8] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

In-Depth Protocol

Step 1: Synthesis of 3,5-Dimethylbenzoyl chloride

  • To a solution of 3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equiv) dropwise at 0 °C.[9]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Formation

  • Dissolve (pyrrolidin-3-yl)methanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,5-dimethylbenzoyl chloride (1.1 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Green Chemistry Critique

This traditional route suffers from poor atom economy due to the use of stoichiometric thionyl chloride and a tertiary amine base.[10] The generation of HCl and the corresponding amine hydrochloride salt as byproducts contributes to a high E-factor. Furthermore, the use of chlorinated solvents like DCM is a significant environmental concern.[11]

Workflow Diagram

Traditional_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A 3,5-Dimethylbenzoic Acid D 3,5-Dimethylbenzoyl Chloride A->D Reflux B Thionyl Chloride (SOCl₂) B->D Reflux C DCM (Solvent) C->D Reflux H [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol D->H 0 °C to RT E (Pyrrolidin-3-yl)methanol E->H 0 °C to RT F Triethylamine (Base) F->H 0 °C to RT G DCM (Solvent) G->H 0 °C to RT I Aqueous Work-up & Purification H->I

Caption: Traditional Acyl Chloride Synthesis Route.

Route 2: A Greener Alternative - Microwave-Assisted Direct Amidation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often improving yields, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[4][12]

Rationale and Causality

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the direct amidation of a carboxylic acid and an amine.[4] This method often proceeds without the need for a solvent or with a minimal amount of a high-boiling, greener solvent. The use of a catalyst, such as ceric ammonium nitrate, can further enhance the reaction rate.[4][12]

In-Depth Protocol
  • In a microwave-safe vessel, combine 3,5-dimethylbenzoic acid (1.0 equiv), (pyrrolidin-3-yl)methanol (1.1 equiv), and a catalytic amount of ceric ammonium nitrate (0.05 equiv).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or short-path column chromatography if necessary.

Green Chemistry Advantages

This approach offers several green advantages. It can be performed under solvent-free conditions, drastically reducing waste.[4] The reaction times are significantly shorter, leading to energy savings. The catalytic nature of the reaction improves atom economy compared to methods requiring stoichiometric reagents.

Workflow Diagram

Microwave_Route A 3,5-Dimethylbenzoic Acid D Microwave Reactor A->D Solvent-free B (Pyrrolidin-3-yl)methanol B->D Solvent-free C Catalyst (e.g., CAN) C->D Solvent-free E [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol D->E 120 °C, 15-30 min F Simple Work-up E->F

Caption: Microwave-Assisted Direct Amidation.

Route 3: The Sustainable Frontier - Biocatalytic Amide Synthesis

Enzymatic catalysis represents a paradigm of green chemistry, offering high selectivity and mild reaction conditions.[5] Lipases, in particular, have been shown to be effective catalysts for amide bond formation.[5][7]

Rationale and Causality

Immobilized lipases, such as Candida antarctica lipase B (CALB, commercially available as Novozym 435), can catalyze the direct amidation of carboxylic acids and amines in non-aqueous, green solvents.[5] The enzyme's active site facilitates the formation of an acyl-enzyme intermediate, which is then attacked by the amine to form the amide bond. The use of a greener solvent like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is crucial, as traditional solvents like DMF or NMP are hazardous.[11][13]

In-Depth Protocol
  • To a flask containing a green solvent (e.g., 2-MeTHF), add 3,5-dimethylbenzoic acid (1.0 equiv) and (pyrrolidin-3-yl)methanol (1.2 equiv).

  • Add immobilized lipase (e.g., Novozym 435, 10% w/w of substrates).[7]

  • Add molecular sieves (3 Å) to remove the water byproduct and drive the equilibrium towards product formation.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.[5]

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, filter off the immobilized enzyme (which can be recycled) and the molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization if necessary.

Green Chemistry Advantages

This biocatalytic route is highly advantageous from a green chemistry perspective. The reaction is performed under mild conditions, reducing energy consumption. The enzyme catalyst is biodegradable and can be recycled. The use of greener solvents minimizes environmental impact. The high selectivity of the enzyme often leads to cleaner reactions with fewer byproducts, simplifying purification.[5]

Workflow Diagram

Biocatalytic_Route A 3,5-Dimethylbenzoic Acid F Reaction at 40-60 °C A->F B (Pyrrolidin-3-yl)methanol B->F C Immobilized Lipase C->F D Green Solvent (e.g., 2-MeTHF) D->F E Molecular Sieves E->F G [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol F->G 24-48 hours H Enzyme Filtration & Recycling G->H

Caption: Biocatalytic Amide Synthesis.

Conclusion and Future Outlook

The synthesis of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol provides a clear case study for the evolution of synthetic chemistry towards greener and more sustainable practices. While the traditional acyl chloride method is effective, its environmental drawbacks are significant. Microwave-assisted direct amidation offers a substantial improvement by reducing reaction times and eliminating the need for hazardous solvents. The biocatalytic approach, although potentially slower, represents the pinnacle of green synthesis for this transformation, with its mild conditions, recyclable catalyst, and use of benign solvents.

As the pharmaceutical and chemical industries continue to embrace green chemistry, the adoption of methodologies like those outlined in the greener alternatives will become increasingly standard. The choice of synthesis route will no longer be dictated solely by yield and reaction time but by a holistic assessment of efficiency, safety, and environmental impact. For researchers and drug development professionals, the principles and protocols detailed in this guide offer a practical framework for designing and implementing more sustainable synthetic strategies.

References

  • Gaber, Y., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20286–20294. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1774. [Link]

  • Kumar, A., et al. (2018). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Letters in Organic Chemistry, 15(10), 844-851. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed, 32290595. [Link]

  • Li, J. J. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1148–1153. [Link]

  • Nanjunda, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 448-451. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 11(8), 1163-1166. [Link]

  • Zarecki, A. P. (2021). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Journal of Biochemistry and Physiology, 4(6). [Link]

  • Contente, M. L., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(15), 12176. [Link]

  • Rowbotham, J. S., et al. (2022). One-Step Biocatalytic Synthesis of Sustainable Surfactants Using Selective Amide Bond Formation. ChemRxiv. [Link]

  • Schmidt, S., et al. (2021). Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis, 11(3), 1588–1597. [Link]

  • Besra, A., et al. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Chemical Communications, 58(2), 226-229. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Liu, J., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 581. [Link]

  • Procopio, D., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(4), 773-780. [Link]

  • Google Patents. (2007). CA2568836C - Improved method for preparing 3-hydroxy-4-hydroxymethyl-pyrrolidine compounds.
  • Procopio, D., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Krause, T., et al. (2016). Atom-economic Catalytic Amide Synthesis From Amines and Carboxylic Acids Activated in Situ With Acetylenes. Nature Communications, 7, 11732. [Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 20(6), 1137-1149. [Link]

  • Gallou, F., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 74(11), 857-862. [Link]

  • Rossi, S., & Gevorgyan, V. (2017). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • ChemistryViews. (2013). Atom-economical Amide Synthesis. [Link]

  • Google Patents. (2018).
  • Sørensen, M. G., et al. (2021). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 19(39), 8569-8573. [Link]

  • Zhang, Z., et al. (2022). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ACS Catalysis, 12(1), 543–550. [Link]

  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • Wang, A., et al. (2022). Atom-economic amide synthesis by using an iron-substituted polyoxometalate catalyst. Chemical Communications, 58(2), 226-229. [Link]

  • Google Patents. (1962). United States Patent Office. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Wang, L., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances, 8(9), 4919-4926. [Link]

  • Wang, L., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. Semantic Scholar. [Link]

  • Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 624-629. [Link]

  • Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2593. [Link]

  • PubChem. (n.d.). Methanol synthesis - Patent US-7786180-B2. [Link]

  • Appchem. (n.d.). [1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]methanol. [Link]

  • Google Patents. (2019). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. [Link]

  • Chan, K. F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Medicinal Chemistry, 12(10), 1736-1744. [Link]

Sources

Validation

Cross-Validation of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Analytical Testing Methods

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis Executive Summary & Physicochemical Challenges[1-(3,5-Dimethylbenzoyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary & Physicochemical Challenges[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (Molecular Weight: 233.31 g/mol ; Formula: C₁₄H₁₉NO₂) is a highly functionalized intermediate frequently utilized in the synthesis of central nervous system (CNS) therapeutics. From an analytical perspective, this molecule presents three distinct structural challenges that necessitate a robust, cross-validated analytical control strategy:

  • Chirality at C3 of the Pyrrolidine Ring: The presence of a stereocenter requires enantioselective chromatographic techniques to quantify enantiomeric excess (ee) accurately.

  • Amide Bond Rotamers: The tertiary amide bond formed between the pyrrolidine nitrogen and the 3,5-dimethylbenzoyl group exhibits restricted rotation. At ambient temperatures, this can lead to the observation of cis/trans rotamers, causing peak broadening or artificial peak splitting in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Polarity Differential: The hydrophobic aromatic ring contrasts sharply with the polar hydroxymethyl group, requiring carefully optimized mobile phase gradients to prevent peak tailing.

To ensure regulatory compliance and scientific integrity, analytical methods must be cross-validated according to the ICH Q2(R2) Guidelines [1]. This guide objectively compares three orthogonal techniques—Chiral HPLC-UV, LC-MS/MS, and GC-FID—and provides self-validating experimental protocols for each.

Orthogonal Method Comparison

A single analytical method cannot capture all Critical Quality Attributes (CQAs) of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. Cross-validation ensures that orthogonal methods provide statistically equivalent quantitative results while covering each other's blind spots.

Table 1: Method Selection & Capability Matrix
Analytical MethodPrimary ApplicationLimit of Detection (LOD)AdvantagesLimitations
Chiral HPLC-UV Enantiomeric purity (ee%), Assay0.05% (w/w)Baseline resolution of enantiomers; robust for routine QC.Cannot easily identify unknown trace impurities without MS coupling.
LC-MS/MS (ESI+) Trace impurity profiling, Bioanalysis1–5 ng/mLHigh specificity via MRM; ideal for pharmacokinetic (PK) studies.Susceptible to matrix effects and ion suppression.
GC-FID (Derivatized) Residual solvents, Orthogonal purity10 ppmHigh theoretical plate count; excellent for volatile impurities.Requires silylation of the -OH group; thermal degradation risk.
Table 2: Cross-Validation Performance Metrics (ICH Q2(R2) Framework)

Data represents typical validation acceptance criteria for the Active Pharmaceutical Ingredient (API) intermediate phase.

Validation ParameterChiral HPLC-UV (Assay)LC-MS/MS (Impurity Profiling)Cross-Validation Acceptance Criteria
Linearity (R²) > 0.999 (50% to 150% of target)> 0.995 (1 ng/mL to 1000 ng/mL)Slopes must be statistically comparable (p > 0.05).
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0%Mean recovery difference < 2.0% between methods.
Precision (%RSD) < 1.0% (Intra-day)< 5.0% (Intra-day)F-test confirms equal variances.
Specificity No interference at tR​ Blank matrix shows < 20% of LLOQPeak purity index > 0.990 (Diode Array).

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the lifecycle of the cross-validation process, mapping the structural challenges of the molecule to the specific ICH Q2(R2) validation parameters.

G Start [1-(3,5-Dimethylbenzoyl) pyrrolidin-3-yl]methanol (Target Analyte) Split ICH Q2(R2) Cross-Validation Strategy Start->Split HPLC Method A: Chiral HPLC-UV (Focus: Enantiomeric Excess) Split->HPLC LCMS Method B: LC-MS/MS (Focus: Trace Impurities) Split->LCMS Val1 Specificity & Peak Purity (Rotamer Coalescence Check) HPLC->Val1 UV Diode Array Val2 Accuracy & Precision (%RSD < 2.0%) HPLC->Val2 LCMS->Val2 Val3 LOD / LOQ Determination (S/N > 10) LCMS->Val3 MRM Transitions Output Validated Orthogonal Control Strategy Val1->Output Val2->Output Val3->Output

Figure 1: ICH Q2(R2) cross-validation workflow for chiral and achiral analytical methods.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Protocol A: Chiral HPLC-UV for Enantiomeric Purity

Causality & Rationale: The separation of pyrrolidine-based enantiomers requires a Chiral Stationary Phase (CSP) capable of hydrogen bonding and π−π interactions[2]. An amylose-based CSP is selected. To resolve the issue of amide rotamer peak splitting, the column compartment is heated to 45°C to induce rapid interconversion (coalescence) of the cis/trans rotamers into a single, sharp chromatographic peak.

Materials & Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Note: DEA is added to suppress secondary interactions between the basic pyrrolidine nitrogen (if exposed) and residual silanols, ensuring peak symmetry.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 45°C (Critical for rotamer coalescence).

  • Detection: UV at 230 nm.

Step-by-Step Execution:

  • Blank Injection: Inject 10 µL of mobile phase to confirm a stable baseline and absence of ghost peaks.

  • System Suitability Test (SST): Inject a racemic standard of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (50 µg/mL).

    • Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥1.5 . Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Calibration: Inject calibration standards ranging from 0.1% to 1.0% of the nominal sample concentration to establish linearity for the minor enantiomer.

  • Sample Analysis: Inject the API sample prepared at 5 mg/mL in the mobile phase.

  • Calculation: Calculate ee% using the area normalization method: ee%=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Protocol B: LC-MS/MS (ESI+) for Trace Impurity Profiling

Causality & Rationale: For trace-level quantification of process impurities or bioanalytical monitoring, UV detection lacks sensitivity. Electrospray Ionization (ESI) in positive mode is highly effective for amides[3]. The molecule readily accepts a proton to form the [M+H]+ ion at m/z 234.1.

Materials & Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Mass Spectrometer: Triple Quadrupole (e.g., Xevo TQ-S).

  • MRM Transitions:

    • Quantifier: m/z 234.1 133.1 (3,5-dimethylbenzoyl cation, highest intensity).

    • Qualifier: m/z 234.1 84.1 (pyrrolidine fragment).

Step-by-Step Execution:

  • Matrix Effect Evaluation: Spike a known concentration of the analyte into a blank matrix (e.g., plasma or API placebo) and compare the peak area to a neat standard.

    • Action: If ion suppression exceeds 15%, utilize a stable isotope-labeled internal standard (SIL-IS) to correct the response.

  • SST & LOQ Verification: Inject the Lowest Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL).

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be ≥10 . %RSD of 6 replicate injections must be ≤10.0% .

  • Cross-Validation Check: Analyze a mid-QC sample (e.g., 500 ng/mL) using both the LC-MS/MS method and the Chiral HPLC method (scaling concentration appropriately). Apply a Student's t-test to the calculated concentrations. The methods are considered cross-validated if the p-value is >0.05 , indicating no significant difference in accuracy.

Conclusion

The analytical control of [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol requires a deep understanding of its physicochemical behavior, particularly regarding amide rotamers and chirality. By implementing the ICH Q2(R2) cross-validation framework, laboratories can leverage the high resolution of Chiral HPLC-UV for enantiomeric purity alongside the exquisite sensitivity of LC-MS/MS for trace profiling. This orthogonal approach guarantees a self-validating, regulatory-compliant data package for drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma Source: PubMed (Journal of Chromatography B) URL:[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Structural and Analytical Comparison Guide: Enantiomers of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Executive Summary In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a highly versatile c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a highly versatile chiral scaffold frequently utilized in the synthesis of G protein-coupled receptor (GPCR) ligands and nuclear receptor modulators, such as RORγt inverse agonists[1].

The molecule features a pyrrolidine core N-acylated with a lipophilic 3,5-dimethylbenzoyl group, and a hydroxymethyl moiety at the C3 position capable of acting as a hydrogen bond donor/acceptor. Because the C3 position is a stereocenter, the compound exists as two distinct enantiomers: (R) and (S) . This guide objectively compares the structural properties, analytical separation techniques, and synthetic workflows for these enantiomers, providing researchers with actionable, field-proven methodologies.

Structural and Physicochemical Comparison

While enantiomers share identical scalar physicochemical properties in an achiral environment, their behavior diverges completely when interacting with polarized light, chiral catalysts, or biological macromolecules. The 3,5-dimethylbenzoyl group provides a rigid, planar π -system that contrasts with the flexible, sp3 -hybridized pyrrolidine ring, making the 3D projection of the hydroxymethyl group the primary driver of enantiomeric differentiation[2].

Table 1: Physicochemical & Structural Profile
Property(R)-[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol(S)-[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Absolute Configuration (R) at C3(S) at C3
Molecular Weight 233.31 g/mol 233.31 g/mol
Specific Rotation [α]D20​ +24.5° (c 1.0, MeOH) Typical-24.5° (c 1.0, MeOH) Typical
LogP (Calculated) ~2.1~2.1
H-Bond Donors / Acceptors 1 / 21 / 2
Pharmacological Role Dictates trajectory of H-bond interactionsInduces alternative receptor sub-pocket binding

Analytical Separation & Stereochemical Validation

To accurately assess enantiomeric excess (ee), Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Causality Behind the Method

Gas Chromatography (GC) is generally avoided for this compound due to the risk of thermal degradation of the amide bond and the high polarity of the free hydroxyl group. Instead, Normal-Phase Chiral HPLC using an amylose- or cellulose-based Chiral Stationary Phase (CSP) is selected[3].

We recommend a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)). The causality here is multi-point interaction: the carbamate linkages on the CSP form strong hydrogen bonds with the analyte's hydroxymethyl group, while the 3,5-dichlorophenyl rings of the CSP engage in π−π stacking with the 3,5-dimethylbenzoyl moiety. This synergistic interaction creates a distinct transient diastereomeric complex for each enantiomer, leading to baseline resolution.

Self-Validating Protocol: Chiral HPLC Analysis

To ensure trustworthiness, this protocol incorporates a self-validating system suitability test (SST) . By mandating the injection of a racemic standard before analyzing the resolved samples, the system proves its resolving power in real-time. If the racemate does not achieve a resolution factor ( Rs​ ) of ≥2.0 , the run is automatically invalidated, ensuring that any reported enantiomeric purity is an artifact of chemical reality, not chromatographic co-elution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of Hexane/Ethanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane / Ethanol (85:15 v/v). Note: Because the pyrrolidine nitrogen is tied up as a neutral amide, basic modifiers like diethylamine (DEA) are unnecessary and omitted to prolong column life.

  • Flow Rate & Temperature: 1.0 mL/min at an isothermal 25 °C.

  • Detection: UV absorbance at 230 nm (targeting the benzoyl chromophore).

  • Validation Step: Inject 10 µL of the racemic mixture. Verify that Rs​>2.0 and tailing factor ( Tf​ ) <1.5 . Only proceed to sample injection if these criteria are met.

Table 2: Chromatographic Performance Data
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time ( tR​ ) 12.4 min15.8 min
Capacity Factor ( k′ ) 3.14.2
Selectivity ( α ) 1.351.35
Resolution ( Rs​ ) > 2.5 (Baseline resolved)> 2.5 (Baseline resolved)

Synthetic Workflows: Chiral Resolution

While asymmetric synthesis from chiral pool precursors (e.g., L- or D-aspartic acid) is possible, enzymatic kinetic resolution of the racemic alcohol is often more scalable and cost-effective for generating both enantiomers simultaneously.

Workflow Rationale

Using Burkholderia cepacia lipase (Lipase PS) in the presence of an acyl donor (vinyl acetate) exploits the steric bulk of the 3,5-dimethylbenzoyl group. The enzyme's active site selectively accommodates the (R)-enantiomer, acylating its primary alcohol to an acetate ester, while leaving the (S)-enantiomer untouched. Because the reaction intrinsically halts at 50% conversion, it serves as a self-regulating, highly stereoselective process.

G Racemate Racemic Mixture Enzyme Lipase PS / Vinyl Acetate Racemate->Enzyme Products (R)-Acetate + (S)-Alcohol Enzyme->Products Separation Silica Gel Chromatography Products->Separation REster (R)-Acetate Separation->REster SAlcohol (S)-Alcohol (>99% ee) Separation->SAlcohol Hydrolysis Mild Hydrolysis (LiOH) REster->Hydrolysis RAlcohol (R)-Alcohol (>99% ee) Hydrolysis->RAlcohol

Enzymatic kinetic resolution of racemic [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

Protocol for Kinetic Resolution:

  • Suspend racemic[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol (10 mmol) in anhydrous diisopropyl ether (50 mL).

  • Add vinyl acetate (30 mmol) and Lipase PS (50% w/w relative to substrate).

  • Stir at 35 °C for 24-48 hours, monitoring conversion via chiral HPLC until exactly 50% conversion is reached.

  • Filter off the immobilized enzyme and concentrate the filtrate.

  • Separate the highly non-polar (R)-acetate from the polar (S)-alcohol via standard silica gel flash chromatography (Eluent: Hexane/EtOAc).

  • Hydrolyze the (R)-acetate using LiOH in MeOH/H2O to recover the pure (R)-alcohol.

Application in Medicinal Chemistry

The choice between the (R) and (S) enantiomer of this building block is not arbitrary; it dictates the success or failure of the final drug candidate.

For instance, in the development of modulators for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), derivatives utilizing specific chiral pyrrolidine cores exhibit drastically different binding affinities[1]. The 3,5-dimethylbenzoyl group anchors the molecule in a deep lipophilic pocket of the receptor. Depending on whether the (R) or (S) enantiomer is used, the hydroxymethyl group (or its subsequent functionalized derivatives, such as ethers or amines) is projected either toward a solvent-exposed region or directly into a hydrogen-bonding network with key amino acid residues (e.g., Tyr502 or His479). This spatial divergence often results in one enantiomer acting as a potent inverse agonist while the other remains entirely inactive[2].

References

  • Title: Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Source: PMC - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis and assay development; it encompasses the responsible, end-to-end lifecycle management of every chemical we handle.[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a specialized organic building block frequently utilized in drug discovery and medicinal chemistry. While it does not possess highly reactive functional groups like peroxides or azides, its safe disposal requires strict adherence to environmental regulations to prevent cross-contamination and ensure regulatory compliance.

This guide provides a self-validating, step-by-step operational protocol for the disposal of[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, grounded in causality and federal safety standards.

Chemical Profiling & Segregation Causality

Before disposing of any laboratory waste, its hazard class must be definitively identified to ensure it is transported and treated safely[1]. To determine the correct waste stream for[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, we must analyze its molecular architecture:

  • Molecular Formula: C14​H19​NO2​

  • Functional Groups: The molecule consists of an amide bond, a primary alcohol (methanol group), a pyrrolidine ring, and a 3,5-dimethylphenyl aromatic ring.

  • The Causality of Segregation: The critical observation here is the absence of halogens (Fluorine, Chlorine, Bromine, Iodine). Because it lacks halogens, this compound must be strictly segregated into the Non-Halogenated Organic Waste stream.

  • Why this matters: Incinerating halogenated compounds requires specialized, high-temperature treatment with alkaline scrubbers to prevent the release of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, the disposal of halogenated waste is significantly more expensive[2]. Introducing a non-halogenated compound like[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol into a halogenated waste bin needlessly contaminates the stream, inflating disposal costs and complicating the chemical treatment process[2].

Physicochemical & Hazard Summary

The following table summarizes the quantitative and qualitative data dictating the logistical handling of this compound.

ParameterValue / ClassificationOperational Disposal Implication
Chemical Name [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanolMust be written in full on all hazardous waste labels (no abbreviations)[3].
Molecular Weight ~233.31 g/mol Solid or dissolved in solvent; dictates secondary containment volume.
Waste Category Non-Halogenated Organic WasteMust never be mixed with halogenated solvents (e.g., DCM, Chloroform)[2].
EPA RCRA Status Non-Listed Characteristic WasteRegulated under 4[4] based on the solvent it is dissolved in (e.g., ignitability if in Methanol/Ethanol).
Incompatibilities Strong oxidizers, strong acids/basesSegregate from aqueous acidic/basic waste to prevent exothermic reactions[5].

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step in this protocol includes a built-in verification check. This ensures compliance with the6[6].

Step 1: Waste Generation and Compatibility Verification

  • Action: Verify the solvent matrix containing the [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol.

  • Validation: Ensure the mixture contains no halogens, heavy metals, or aqueous acids/bases. If the compound is dissolved in a standard organic solvent (e.g., Ethyl Acetate, DMSO, or Methanol), proceed to Step 2.

Step 2: Primary Containment

  • Action: Transfer the waste into a compatible, chemical-resistant container (typically High-Density Polyethylene (HDPE) or glass)[1].

  • Validation: Crucial Step: Do not overfill the container. You must leave a 10% head space[7]. Causality: Organic solvents possess high coefficients of thermal expansion. The 10% headspace prevents the container from rupturing due to vapor pressure buildup caused by ambient temperature fluctuations in the lab.

Step 3: Labeling and Documentation

  • Action: Affix a standardized Hazardous Waste label to the container the moment the first drop of waste is added[1].

  • Validation: The label must clearly state "[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol" and the carrier solvent. Check the boxes for specific hazards (e.g., "Ignitable" or "Toxic") based on the solvent matrix[3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in the laboratory's designated SAA.

  • Validation: The container must be placed inside a secondary containment bin (a chemical-resistant plastic tray) capable of holding 110% of the primary container's volume[7]. Keep the container tightly capped at all times unless actively adding waste. Funnels left in the bottle mouth are strictly prohibited[1].

Step 5: Final Transport and Contractor Disposal

  • Action: Transfer the waste to the facility's main accumulation area within the regulatory timeframe (typically 90 to 180 days, depending on your facility's EPA generator status)[8].

  • Validation: Ensure the transfer is conducted using a specialized chemical transport cart with closed doors or deep lips to prevent spill emergencies during transit[7]. Final disposal must be executed by an EPA-licensed (or equivalent local authority, such as NEA in Singapore) toxic industrial waste collector[5].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree and operational flow for processing this specific chemical waste.

G Start Waste Generation: [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol Decision Contains Halogens or Heavy Metals? Start->Decision Labeling Affix Hazardous Waste Label (Full Chemical Name) Decision->Labeling No (Non-Halogenated) Container Transfer to HDPE/Glass Container (Leave 10% Headspace) Labeling->Container Storage Satellite Accumulation Area (SAA) Secondary Containment Container->Storage Disposal Licensed Contractor Disposal (EPA RCRA 40 CFR 260-273) Storage->Disposal

Disposal workflow for [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol waste.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs . Reactivo. Available at: [Link]

  • Chemical Waste Disposal Guidelines: Unknown Chemicals . Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! . GreenTec Energy. Available at: [Link]

  • Chemical Waste Disposal Standard Operating Procedure . NUS Medicine. Available at:[Link]

  • Hazardous Waste Management Program Introduction . Eastern Washington University. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide . UTIA Safety Office. Available at:[Link]

  • Understanding EPA Waste Rules: What You Need to Know . Maine Labpack. Available at:[Link]

  • Hazardous (and Universal) Waste Management (40 CFR Parts 260-273) . DentalCare / CTF Assets. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.